3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Description
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Properties
IUPAC Name |
3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJOFWSONMRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a viable synthetic pathway for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, a fluorinated arylpropionic acid of interest in medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethoxy moieties into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity, making them valuable motifs in drug design.[1][2] This document outlines a robust, multi-step synthesis commencing from the commercially available starting material, 2-fluoro-4-(trifluoromethoxy)benzaldehyde. The proposed route leverages a Knoevenagel condensation followed by reduction and hydrolysis, offering a logical and efficient approach to the target molecule. Each step is discussed in detail, including the underlying chemical principles, optimized reaction conditions, and purification strategies.
Introduction: The Significance of Fluorinated Arylpropionic Acids
Arylpropionic acids are a well-established class of compounds with significant pharmacological applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The introduction of fluorine atoms into these structures is a common strategy in modern drug discovery to modulate their physicochemical and pharmacokinetic properties. The 2-fluoro-4-(trifluoromethoxy)phenyl moiety, in particular, combines the effects of a directing fluoro group and a lipophilic, electron-withdrawing trifluoromethoxy group, which can profoundly influence the biological activity of the parent molecule. The synthesis of this compound is therefore a relevant objective for the exploration of new chemical entities with potential therapeutic applications.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection of the propionic acid side chain. A logical precursor is the corresponding cinnamic acid derivative, which can be obtained from the parent benzaldehyde through a carbon-carbon bond-forming reaction. This leads to the selection of 2-fluoro-4-(trifluoromethoxy)benzaldehyde as an ideal starting material, which is commercially available.[5][6]
The proposed forward synthesis involves three key transformations:
-
Knoevenagel Condensation: Reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with malonic acid to form the corresponding cinnamic acid derivative.
-
Reduction: Selective reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the saturated phenylpropionic acid.
-
Hydrolysis (if necessary): In the case of using a malonic ester derivative, a final hydrolysis and decarboxylation step would be required.
This pathway is advantageous due to the accessibility of the starting materials, the reliability of the chosen reactions, and the relatively mild reaction conditions.
Caption: Proposed synthesis route for this compound.
Detailed Experimental Protocols
Step 1: Knoevenagel Condensation to Synthesize 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]acrylic acid
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[7]
Protocol:
-
To a solution of 2-fluoro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.1 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 100-115 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-[2-fluoro-4-(trifluoromethoxy)phenyl]acrylic acid.
| Parameter | Value |
| Starting Material | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde |
| Reagent | Malonic Acid |
| Base | Piperidine |
| Solvent | Pyridine |
| Temperature | 100-115 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Step 2: Reduction of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]acrylic acid
The selective reduction of the α,β-unsaturated double bond in the cinnamic acid derivative can be achieved through catalytic hydrogenation.
Protocol:
-
Dissolve 3-[2-fluoro-4-(trifluoromethoxy)phenyl]acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value |
| Starting Material | 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]acrylic acid |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | Atmospheric (H₂ balloon) or slightly elevated |
| Reaction Time | 6-12 hours |
| Expected Yield | >95% |
Alternative Synthetic Approaches
While the Knoevenagel condensation route is highly efficient, other established methodologies for the synthesis of 3-arylpropionic acids could be adapted.
Malonic Ester Synthesis
This classic method involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[8][9][10][11]
Workflow:
-
Preparation of the Benzyl Halide: Conversion of 2-fluoro-4-(trifluoromethoxy)benzyl alcohol (obtained by reduction of the corresponding benzaldehyde) to 2-fluoro-4-(trifluoromethoxy)benzyl bromide or chloride.
-
Alkylation: Reaction of the benzyl halide with diethyl malonate in the presence of a base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: Treatment of the resulting substituted malonic ester with aqueous acid and heat to yield the final product.
Caption: Malonic ester synthesis route for the target molecule.
Heck Reaction
The Heck reaction provides a powerful tool for the arylation of alkenes.[12][13][14][15] This approach would involve the palladium-catalyzed coupling of a 2-fluoro-4-(trifluoromethoxy)aryl halide with an acrylate ester, followed by hydrolysis and reduction.
Workflow:
-
Heck Coupling: Reaction of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.
-
Hydrolysis: Saponification of the resulting ethyl cinnamate derivative to the corresponding carboxylic acid.
-
Reduction: Catalytic hydrogenation of the double bond to afford the target molecule.
Conclusion
The synthesis of this compound can be effectively achieved through a reliable and high-yielding two-step sequence starting from 2-fluoro-4-(trifluoromethoxy)benzaldehyde. The Knoevenagel condensation followed by catalytic hydrogenation represents a robust and scalable route. Alternative methods such as the malonic ester synthesis and the Heck reaction offer additional strategic options for the synthesis of this and related fluorinated arylpropionic acids. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable compound for further investigation.
References
- Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65.
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- Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
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- Organic Chemistry Tutor. (n.d.).
- ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
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- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC - NIH. (2020).
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3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid CAS number
An In-Depth Technical Guide to 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid: A Keystone Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and life sciences industries. While a specific CAS (Chemical Abstracts Service) number for this precise molecule is not publicly cataloged as of the latest update, its structural analogues have been extensively studied, revealing the critical role of the fluorophenylpropionic acid scaffold. This document synthesizes information on its chemical identity, physicochemical properties by analogy, a plausible synthetic route with mechanistic considerations, and its primary applications in drug development, particularly as a modulator of G protein-coupled receptors. Safety and handling protocols are also discussed to ensure its proper use in a research setting.
Compound Identification and Physicochemical Properties
This compound is a derivative of phenylpropanoic acid featuring two key fluorine-containing substituents on the aromatic ring: a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position. These substitutions are known to significantly modulate a molecule's physicochemical and pharmacokinetic properties.[1][2]
Synonyms:
-
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propanoic acid
-
2-Fluoro-4-(trifluoromethoxy)hydrocinnamic acid
CAS Number: Not assigned or publicly available. For structurally related compounds, CAS numbers include 916420-38-7 for 3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid and 916420-73-0 for 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid.[3][4]
The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and is often introduced to enhance metabolic stability and lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[1] The fluoro-substituent further influences electronic properties and binding interactions with biological targets.
Table 1: Predicted Physicochemical Properties The following properties are estimated based on the known data of structurally similar compounds, such as 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid.[4][5]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C10H8F4O3 | Defines the elemental composition and informs molecular weight. |
| Molecular Weight | ~252.16 g/mol | Influences diffusion rates, membrane permeability, and formulation. |
| XLogP3 | ~3.0 | An indicator of lipophilicity; crucial for absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (from O atoms) | Influences solubility and the potential for forming interactions with biological targets. |
| Boiling Point | ~270-290 °C | Important for purification and handling conditions. |
| pKa | ~3.5 - 4.5 | The acidity of the carboxylic acid is critical for its interaction with biological targets and its solubility profile. |
Synthesis and Mechanistic Insights
A plausible and efficient synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available precursors. A common strategy involves the construction of the propionic acid side chain onto a pre-functionalized benzene ring.
Proposed Synthetic Workflow
A robust method would involve a Heck reaction or a related cross-coupling strategy, followed by reduction. An alternative, outlined below, is the Knoevenagel condensation followed by reduction and hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Knoevenagel Condensation.
-
To a solution of 2-fluoro-4-(trifluoromethoxy)benzaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The pyridine acts as both the solvent and the base, facilitating the condensation.
-
Upon completion, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]acrylic acid. The mechanism involves the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the aldehyde.
-
-
Step 2: Catalytic Hydrogenation.
-
Dissolve the acrylic acid derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake). The palladium catalyst facilitates the addition of hydrogen across the double bond of the acrylic acid side chain.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
-
Applications in Drug Discovery and Development
The phenylpropionic acid moiety is a well-known structural motif in medicinal chemistry, most famously in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] However, the unique substitution pattern of the title compound makes it a valuable building block for targeting other protein classes.
G Protein-Coupled Receptor 40 (GPR40) Agonism
A primary area of application for this scaffold is in the development of agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[8] GPR40 is a promising therapeutic target for type 2 diabetes because its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[9][10][11]
Many synthetic GPR40 agonists are characterized by a carboxylic acid headgroup, which mimics endogenous fatty acids, and a lipophilic tail that often contains a substituted phenyl ring.[8][12] The 2-fluoro-4-(trifluoromethoxy)phenyl group provides the necessary lipophilicity and specific electronic properties to enhance binding affinity and selectivity for the GPR40 receptor.
Caption: GPR40 agonist signaling pathway in pancreatic β-cells.
The role of the specific fluorination pattern is crucial. The fluorine atoms can modulate the pKa of the carboxylic acid, influence the conformation of the molecule to fit the receptor's binding pocket, and block sites of metabolism, thereby increasing the drug's half-life.[13][14]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is unavailable, general guidelines for acidic, fluorinated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.
-
References
-
Janssen Research & Development. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters. [Link]
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ACS Medicinal Chemistry Letters. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. [Link]
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Figshare. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α‑Fluorination. [Link]
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PubMed. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. [Link]
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ChemBK. 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, 4-Fluoro-2-(trifluoromethyl)hydrocinnamic acid. [Link]
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PubMed. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. [Link]
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PubChem. 2,2,3,3-Tetrafluoro-3-phenylpropanoic acid. [Link]
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PubChem. 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. [Link]
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PubChem. Perfluoro-2-(perfluoromethoxy)propanoic acid. [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed Central. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
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NCBI. Table 3-1, Chemical identity and physical-chemical properties of perfluoro-3-methoxypropanoic acid. [Link]
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Keio University. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. [Link]
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ResearchGate. (2025). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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ResearchGate. (2025). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
PubMed. (2020). (S)-2-[(4-Fluoro-phen-yl)formamido]-3-phenyl-propanoic acid. [Link]
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An In-depth Technical Guide to the Biological Activity of Fluorinated Phenylpropionic Acid Derivatives
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated phenylpropionic acid derivatives, a class of compounds with significant therapeutic potential. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced efficacy and a more favorable pharmacokinetic profile.
Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples.[1][2][3][4] Fluorination of the phenylpropionic acid scaffold has opened up new avenues for drug discovery, leading to compounds with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory effects.[1][2][3][4] This guide will delve into the core scientific principles underlying these activities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The hallmark of many phenylpropionic acid derivatives is their anti-inflammatory action, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6] Fluorinated derivatives, such as flurbiprofen, are potent inhibitors of both COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]
Mechanism of Action: COX Inhibition
The anti-inflammatory effect of fluorinated phenylpropionic acids is primarily attributed to their ability to block the activity of COX enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[5][6] The non-selective inhibition of both isoforms can lead to therapeutic effects as well as potential side effects, such as gastrointestinal issues due to the inhibition of protective prostaglandins in the stomach.[5][6][7]
Signaling Pathway: Prostaglandin Synthesis
Caption: Inhibition of Prostaglandin Synthesis by Fluorinated Phenylpropionic Acid Derivatives.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory potency of fluorinated phenylpropionic acid derivatives is influenced by the position and number of fluorine substitutions on the phenyl ring. While specific quantitative data for a large series of these compounds is dispersed, general trends can be inferred. For instance, fluorination can enhance the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and reach the active site of the COX enzyme.[8]
| Compound/Derivative | Substitution Pattern | In Vitro COX-2 IC50 (µM) | In Vivo Anti-inflammatory Activity (% inhibition) | Reference |
| Ibuprofen Derivative (IA) | N'-(4-oxopentan-2-ylidene)propane hydrazide | 3.43 | - | [9] |
| Ibuprofen | - | 31.4 | - | [9] |
| Fluorinated Benzofuran 2 | Difluoro, Bromo, Carboxyl | 1.92 (PGE2 formation) | - | [3] |
| Fluorinated Benzofuran 3 | Difluoro, Bromo, Carboxyl | 1.48 (PGE2 formation) | - | [3] |
| FM10 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 0.69 | High | [10] |
| FM12 | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 0.18 | High | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[1][7][11]
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[1][11]
Procedure:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: The fluorinated phenylpropionic acid derivative or vehicle (control) is administered orally or intraperitoneally at a predetermined dose.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Anticancer Activity: Inducing Cell Death and Inhibiting Proliferation
Fluorinated phenylpropionic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[12][13] Their mechanisms of action are often multi-faceted, involving the modulation of key signaling pathways that control cell growth, survival, and apoptosis.[14][15]
Putative Mechanisms of Anticancer Action
The anticancer effects of these compounds are not solely dependent on COX inhibition. They can influence other cellular targets and pathways, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells. Some fluorinated derivatives have been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[12]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cell proliferation.
-
Inhibition of Proliferation Signaling Pathways: Fluorinated compounds can interfere with signaling cascades that promote cancer cell growth, such as the NF-κB, MAPK/ERK, and PI3K/Akt pathways.[13][14][15]
Signaling Pathways in Cancer Targeted by Phenylpropionic Acid Derivatives
Caption: Inhibition of Pro-survival Signaling Pathways in Cancer Cells.
Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic and antiproliferative activities of fluorinated phenylpropionic acid derivatives are highly dependent on their chemical structure. The presence and position of fluorine atoms, as well as other substituents on the phenyl ring, can significantly impact their potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazine 6 | A549 (Lung) | 0.64 | [12] |
| Fluorinated Benzofuran 1 | HCT116 (Colorectal) | 19.5 | [3] |
| Fluorinated Benzofuran 2 | HCT116 (Colorectal) | 24.8 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][18]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5][19]
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated phenylpropionic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[16][17]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16][17][18]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Fluorinated phenylpropionic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.[20][21] The introduction of fluorine can enhance the antimicrobial properties of the parent compound by increasing its lipophilicity, which facilitates its passage through microbial cell membranes.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of these derivatives is influenced by the nature and position of substituents on the phenylpropionic acid scaffold.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chlorinated 3-Phenylpropanoic Acid 1 | E. coli | 16 | [20] |
| Chlorinated 3-Phenylpropanoic Acid 6 | C. albicans | 32 | [20] |
| Chlorinated 3-Phenylpropanoic Acid 7 | C. albicans | 32 | [20] |
| Phenylpropanoic Acid Derivative 5 | S. aureus | 40 | [21] |
| Phenylpropanoic Acid Derivative 3 | C. albicans | 10 | [21] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs after incubation.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The fluorinated phenylpropionic acid derivative is serially diluted in the broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
GPR40 Agonist Activity: A Target for Metabolic Diseases
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes. Phenylpropionic acid derivatives have been identified as potent GPR40 agonists.
Mechanism of Action: GPR40 Activation
GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by agonists leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.
Signaling Pathway: GPR40-Mediated Insulin Secretion
Caption: GPR40 Signaling Pathway Leading to Insulin Secretion.
Conclusion
Fluorinated phenylpropionic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their enhanced pharmacological profiles, stemming from the unique properties of fluorine, make them attractive candidates for the development of novel therapeutics for inflammatory diseases, cancer, infectious diseases, and metabolic disorders. The structure-activity relationships discussed in this guide highlight the importance of rational drug design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols provided serve as a practical resource for researchers in the field, enabling the robust evaluation of new derivatives. Further exploration of the molecular mechanisms underlying their diverse biological effects will undoubtedly pave the way for the next generation of innovative medicines based on the fluorinated phenylpropionic acid scaffold.
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3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid mechanism of action
An In-Depth Technical Guide to the Investigational Compound: 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Executive Summary
This document provides a comprehensive technical guide on the putative mechanism of action of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds to propose a primary hypothesized mechanism centered on G protein-coupled receptor 40 (GPR40) agonism, with secondary potential as a modulator of cyclooxygenase (COX) enzymes. We present a structured, multi-pronged experimental workflow designed to rigorously test this hypothesis, providing researchers, scientists, and drug development professionals with a robust framework for investigation. The strategic incorporation of fluoro and trifluoromethoxy moieties suggests enhanced metabolic stability and target engagement, making this compound a compelling candidate for further study.
Introduction and Compound Rationale
This compound is a synthetic phenylpropionic acid derivative. The phenylpropionic acid scaffold is a well-established pharmacophore present in a variety of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). However, modifications to this core structure can dramatically alter its biological target and activity.
The subject molecule possesses two key substitutions on the phenyl ring: a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position. In medicinal chemistry, such fluorination strategies are deliberately employed to enhance key drug-like properties.[1][2][3] The trifluoromethyl group, a bioisostere of the methyl group, is known for its strong electron-withdrawing nature, which can increase metabolic stability and improve binding affinity.[1][4] The trifluoromethoxy group shares these attributes, further enhancing lipophilicity and potential for blood-brain barrier penetration.[1]
Given the structural similarities to known GPR40 agonists and NSAIDs, we propose a primary and a secondary-tier hypothesis for the mechanism of action of this compound.
Proposed Mechanism of Action: A Dual Hypothesis
Primary Hypothesis: G Protein-Coupled Receptor 40 (GPR40/FFAR1) Agonism
Our primary hypothesis posits that this compound acts as a potent and selective agonist for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a promising target for the treatment of type 2 diabetes, as its activation by free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells.
Rationale:
-
Structural Analogy: Several potent GPR40 agonists feature the phenylpropanoic acid scaffold.[5] The overall lipophilicity and electronic profile conferred by the fluoro and trifluoromethoxy groups are consistent with the requirements for binding to the GPR40 ligand-binding pocket.
-
Potential for Improved Properties: The fluorination may offer advantages over existing GPR40 agonists by improving metabolic stability and oral bioavailability.
The proposed signaling pathway following GPR40 activation is illustrated below:
Caption: Proposed GPR40 signaling pathway for the test compound.
Secondary Hypothesis: Cyclooxygenase (COX) Inhibition
As a secondary, alternative hypothesis, the compound may function as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2. This is a common mechanism for phenylpropionic acid derivatives, such as ibuprofen and loxoprofen.[6][7]
Rationale:
-
Core Scaffold: The phenylpropionic acid core is the defining feature of the "profen" class of NSAIDs.
-
Anti-inflammatory Potential: The fluorine substitution has been explored in NSAID design to modulate activity and reduce side effects.[6][7]
Experimental Validation Workflow
A tiered approach is proposed to systematically investigate the mechanism of action.
Tier 1: Primary Target Validation (GPR40 Agonism)
3.1.1 In Vitro GPR40 Calcium Flux Assay
This assay provides a rapid and high-throughput method to determine if the compound can activate GPR40 and induce downstream signaling.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR40.
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the compound and record the change in fluorescence over time, which corresponds to intracellular calcium release.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
3.1.2 GPR40 Radioligand Binding Assay
This assay will determine if the compound directly binds to the GPR40 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from cells overexpressing GPR40.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known radiolabeled GPR40 ligand (e.g., [³H]-L-686,450), and varying concentrations of the test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the test compound concentration to determine the Ki (inhibitory constant).
Tier 2: Secondary Target and Selectivity Profiling
3.2.1 COX-1 and COX-2 Inhibition Assays
These assays will evaluate the compound's activity against the primary targets for NSAIDs.
Protocol:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: A colorimetric or fluorescent-based assay can be used to measure the peroxidase activity of COX.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of reaction using a spectrophotometer or fluorometer.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
Caption: Tiered experimental workflow for mechanism of action elucidation.
Tier 3: Ex Vivo and In Vivo Validation
If the Tier 1 results confirm GPR40 agonism, further validation in more physiologically relevant models is warranted.
3.3.1 Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice or rats.
-
Pre-incubation: Pre-incubate islets in a low-glucose buffer.
-
Stimulation: Incubate islets in low and high glucose buffers in the presence or absence of the test compound.
-
Insulin Measurement: Collect the supernatant and measure insulin concentration using an ELISA kit.
-
Data Analysis: Determine if the compound potentiates insulin secretion specifically in the high-glucose condition.
Data Summary and Interpretation
The following table should be used to summarize the quantitative data obtained from the proposed experiments.
| Assay | Endpoint | Expected Outcome for GPR40 Agonist | Expected Outcome for COX Inhibitor |
| GPR40 Calcium Flux | EC₅₀ | < 10 µM | No activity |
| GPR40 Radioligand Binding | Kᵢ | < 10 µM | No binding |
| COX-1 Inhibition | IC₅₀ | > 50 µM | < 10 µM |
| COX-2 Inhibition | IC₅₀ | > 50 µM | < 10 µM |
| GSIS (High Glucose) | % Increase | Significant increase | No significant change |
Conclusion
This technical guide outlines a logical and comprehensive strategy for elucidating the mechanism of action of this compound. By leveraging knowledge from structurally related compounds, we have formulated a primary hypothesis of GPR40 agonism and a secondary hypothesis of COX inhibition. The proposed experimental workflow provides a clear path to test these hypotheses, beginning with in vitro target-based assays and progressing to more complex cellular and physiological models. The results of these studies will be critical in determining the therapeutic potential of this novel compound.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience. [Link]
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A Strategic Guide to Uncovering the Therapeutic Targets of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Abstract
Phenotypic screening has re-emerged as a powerful engine for first-in-class drug discovery, yet the subsequent identification of a small molecule's molecular target remains a significant bottleneck. This technical guide addresses this challenge in the context of a novel compound, 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. As the specific biological activities of this compound are not yet characterized, this document provides a comprehensive, multi-pronged strategy for its target deconvolution and mechanism of action studies. We present a logical workflow, integrating computational prediction, advanced chemical proteomics, and genetic screening technologies. For each experimental approach, we detail the underlying principles, provide actionable protocols, and outline methods for data interpretation, empowering researchers to systematically uncover and validate the therapeutic potential of this and other novel chemical entities.
Introduction: Analyzing the Candidate Molecule
The compound this compound is a synthetic small molecule with distinct structural features that offer clues to its potential biological roles. The phenylpropionic acid scaffold is a well-known pharmacophore present in nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] However, the unique substitution pattern—a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position—dramatically alters the molecule's electronic and lipophilic properties. These modifications may reduce or eliminate COX activity while conferring novel affinities for other targets. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability, making the compound an attractive candidate for exploration.
Given the absence of published data on its specific targets, a systematic investigation is required. This guide outlines a robust, multi-stage research program designed to first identify a biological phenotype and then pinpoint the molecular target(s) responsible for that activity.
Phase I: Hypothesis Generation via Computational and Phenotypic Screening
The initial phase focuses on narrowing the vast field of potential biological interactions through predictive modeling and broad-based cellular screening.
In Silico Target Prediction
Before initiating wet-lab experiments, computational methods can generate a preliminary list of potential targets based on structural similarity to known ligands.
-
Similarity-Based Virtual Screening: Utilize platforms such as SwissTargetPrediction or the Similarity Ensemble Approach (SEA) to compare the 2D structure of the compound against databases of ligands with known protein targets. This can rapidly suggest potential target classes (e.g., GPCRs, kinases, nuclear receptors).
-
Pharmacophore Modeling and Docking: Construct a 3D pharmacophore model based on the compound's key chemical features. This model can be used to screen libraries of protein structures (e.g., from the Protein Data Bank) to identify proteins with complementary binding pockets.
These computational hits should be regarded as preliminary hypotheses that require experimental validation.
Phenotypic Screening: Discovering a Biological Function
The most direct way to begin is to observe the compound's effect on cells. A broad phenotypic screen can uncover unexpected activities and guide the subsequent target identification strategy.[2]
Table 1: Proposed Initial Phenotypic Screening Panel
| Assay Type | Cell Line Panel | Endpoint Measured | Potential Therapeutic Area |
| Cell Viability | NCI-60 Human Tumor Cell Line Screen | Growth Inhibition (GI50) | Oncology |
| Inflammation | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) production, Cytokine levels (e.g., TNF-α, IL-6) | Immunology, Inflammation |
| Metabolic Health | HepG2 Hepatocytes | Glucose uptake, Lipid accumulation (Oil Red O staining) | Metabolic Disorders |
| Neuronal Activity | SH-SY5Y Neuroblastoma Cells | Neurite outgrowth, Protection from oxidative stress | Neurology |
Protocol 2.2.1: Anti-inflammatory Phenotypic Screen
-
Cell Culture: Plate RAW 264.7 macrophages in 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO. Add the compound to the cells for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Endpoint Measurement:
-
Nitric Oxide: Measure nitrite concentration in the supernatant using the Griess reagent.
-
Cytokines: Quantify TNF-α and IL-6 levels in the supernatant using commercial ELISA kits.
-
-
Data Analysis: Plot dose-response curves and calculate IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
Phase II: Unbiased Target Identification
Once a reproducible phenotype is established, the next phase is to identify the specific molecular target(s) responsible. This is a critical step in drug discovery, and several orthogonal methods should be employed to ensure confidence in the results.[3] This guide will focus on two powerful, unbiased approaches: chemical proteomics and CRISPR-based genetic screens.
Chemical Proteomics: Fishing for Targets
Chemical proteomics uses the small molecule itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[4][5] This approach directly identifies proteins that physically interact with the compound.[6]
The most common method is affinity purification followed by mass spectrometry (AP-MS).[7][8] This requires synthesizing a probe molecule by attaching a linker and an enrichment tag (like biotin) to the parent compound.
Protocol 3.1.1: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize an affinity probe. The propionic acid carboxyl group is a logical point for linker attachment, as it is less likely to be critical for binding than the fluorinated aromatic ring.
-
Lysate Preparation: Grow cells relevant to the observed phenotype (e.g., RAW 264.7 cells if an anti-inflammatory effect is seen) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated probe. As a crucial control, also incubate a parallel lysate with an excess of the original, unmodified "competitor" compound before adding the probe. True binding partners will be competed off the probe.
-
Capture: Add streptavidin-coated magnetic beads to capture the probe and any bound proteins.
-
Wash: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Candidate targets are proteins that are significantly enriched in the probe sample compared to a beads-only control and whose binding is significantly reduced in the competitor sample.
CRISPR-Based Genetic Screens: Identifying Essential Pathways
CRISPR screens offer a powerful genetic approach to identify genes that modify a cell's sensitivity to a compound.[9][10] By knocking out every gene in the genome one by one, we can identify which knockouts cause cells to become either resistant or hypersensitive to the compound.[11][12]
-
Resistance Hit: If knocking out a gene makes the cell resistant, that gene may encode the direct target of the drug (the cell survives because the target is no longer present) or a protein required to activate the drug.
-
Sensitization Hit: If a knockout makes the cell more sensitive, the gene may be involved in a parallel pathway or in a drug resistance mechanism.
Phase III: Target Validation and Mechanistic Studies
After generating a list of high-confidence candidate targets from the unbiased screens, the final and most critical phase is direct validation.[2] This involves confirming the physical interaction and demonstrating that modulating the target recapitulates the drug's cellular effect.
Confirming Direct Physical Binding
Several biophysical techniques can confirm a direct interaction between the compound and a purified candidate protein.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular environment.[13][14] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[15] Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified.[16][17] A positive interaction results in more protein remaining soluble at higher temperatures.
-
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the purified target protein on a sensor chip and measures the change in refractive index as the compound flows over it, allowing for precise calculation of binding kinetics (on/off rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution, providing a complete thermodynamic profile of the interaction.
Table 2: Orthogonal Target Validation Methods
| Method | Principle | Key Output | Throughput |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysate. | Thermal shift (ΔTm) | Medium-High |
| SPR | Change in refractive index upon compound binding to an immobilized target. | Binding Affinity (KD), Kinetics (ka, kd) | Medium |
| ITC | Measures heat change upon binding in solution. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) | Low |
Protocol 4.1.1: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells with the compound or vehicle (DMSO) control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein by Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble protein at each temperature for both treated and untreated samples. A shift in the melting curve to the right indicates target stabilization and engagement.
Validating Functional Relevance
The final step is to show that the compound's cellular phenotype is a direct consequence of its interaction with the validated target.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein. If the compound's effect is diminished or abolished in these cells, it strongly supports a direct on-target mechanism.
-
Enzymatic/Functional Assays: If the target is an enzyme or receptor, test the compound's effect in a purified, cell-free system. For example, if the target is a kinase, perform a kinase activity assay to determine if the compound is an inhibitor or activator.
Conclusion
Determining the therapeutic target of a novel compound like this compound is a complex but achievable endeavor. The strategy outlined in this guide provides a logical, multi-faceted workflow that mitigates the risk of false positives by demanding orthogonal validation. By systematically progressing from broad phenotypic screening to unbiased target identification and finally to rigorous biophysical and functional validation, researchers can confidently elucidate the mechanism of action, paving the way for rational optimization and further preclinical development. This integrated approach transforms the challenge of target deconvolution from a bottleneck into a systematic and powerful component of modern drug discovery.[18]
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A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link][4][5][8]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link][16]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link][17]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][13]
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Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
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The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. ScienceDirect. [Link]
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Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. ResearchGate. [Link]
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Whitepaper: A Strategic In Vitro Screening Cascade for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid
Abstract
This technical guide outlines a comprehensive, multi-tiered in vitro screening strategy for the novel compound 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. Recognizing its structural similarity to the phenylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), the proposed cascade is designed to rigorously evaluate its potential as an anti-inflammatory agent by investigating its effects on cyclooxygenase (COX) enzymes and key inflammatory pathways. Furthermore, this guide extends beyond the primary hypothesis to explore potential therapeutic applications in oncology and metabolic disorders, reflecting a modern, integrated approach to early-stage drug discovery. Each experimental protocol is presented with detailed, step-by-step instructions, underpinned by a clear scientific rationale to empower researchers in their decision-making process.
Introduction: Rationale for a Targeted and Exploratory Screening Approach
The compound this compound belongs to a chemical class renowned for its therapeutic impact, most notably as inhibitors of the cyclooxygenase (COX) enzymes. This structural heritage provides a strong, hypothesis-driven starting point for its biological characterization. The strategic placement of fluorine and a trifluoromethoxy group may significantly alter the compound's potency, selectivity, and pharmacokinetic profile compared to established NSAIDs, creating an opportunity for a novel therapeutic agent with an improved efficacy and safety profile.
However, limiting the investigation to a single target would be a disservice to the potential of a novel chemical entity. The history of drug discovery is rich with examples of compounds exhibiting unexpected, yet valuable, off-target activities. Therefore, a truly comprehensive in vitro screen must be a dual-pronged endeavor: it must rigorously test the primary hypothesis while simultaneously exploring other high-value therapeutic areas.
This guide is structured as a hierarchical screening cascade. We begin with highly specific, target-based enzymatic assays (Tier 1) to determine activity against COX-1 and COX-2. We then progress to more complex, physiologically relevant cell-based assays (Tier 2) to confirm anti-inflammatory effects and elucidate the mechanism of action within a cellular context. Finally, we introduce exploratory screens (Tier 3) to probe for potential anti-cancer and metabolic modulatory activities, specifically targeting cancer cell proliferation and G-protein coupled receptor 40 (GPR40) activation. This structured workflow ensures a cost-effective and scientifically robust evaluation, generating a comprehensive data package to guide further development.
Tier 1: Primary Screening - COX Enzyme Inhibition
Scientific Rationale: The primary hypothesis is that the test compound acts as a COX inhibitor. The cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1] COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible at sites of inflammation.[2][3] Selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects. Therefore, determining the compound's 50% inhibitory concentration (IC50) against both isoforms is the critical first step. We will employ a fluorometric assay for its high sensitivity and suitability for high-throughput screening.[2][3]
Protocol: Fluorometric COX-1/-2 Inhibition Assay
This protocol is adapted from commercially available kits for screening COX inhibitors.[2][3]
Methodology:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and store on ice. Use within 2 hours.
-
Prepare a 10X working solution of the test compound in DMSO, then dilute to 1X with COX Assay Buffer. A typical starting concentration for screening is 100 µM, followed by a 10-point, 3-fold serial dilution to determine the IC50.
-
Prepare positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (DMSO).
-
-
Assay Plate Setup (96-well black plate):
-
Add 10 µL of diluted test compound, control inhibitor, or vehicle control to the appropriate wells.
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 70 µL of the reaction mixture to each well.
-
Add 10 µL of the appropriate diluted enzyme (COX-1 or COX-2) to each well, except for the "no enzyme" background control wells.
-
Incubate the plate for 10 minutes at 25°C, protected from light.
-
-
Reaction Initiation and Measurement:
-
Prepare the Arachidonic Acid substrate solution according to the kit instructions.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence using a plate reader (Excitation = 535 nm, Emission = 587 nm). Read every minute for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for the linear portion of the kinetic curve for each well.
-
Normalize the data: % Inhibition = [1 - (Slope_Test_Compound / Slope_Vehicle_Control)] * 100.
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: COX Inhibition Profile
The results should be summarized in a clear, comparative table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound | e.g., 15.2 | e.g., 0.85 | e.g., 17.9 |
| Celecoxib (Control) | >10 | 0.04 | >250 |
| Ibuprofen (Control) | 2.5 | 5.1 | 0.49 |
Tier 2: Cellular and Mechanistic Assays
Scientific Rationale: Positive results from Tier 1 must be validated in a cellular context. Cell-based assays account for factors like cell permeability and engagement with intracellular signaling cascades, providing a more accurate prediction of in vivo activity. We will first assess the compound's ability to suppress the production of inflammatory mediators in macrophages. Subsequently, we will investigate its effect on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of inflammatory gene expression that is functionally linked to the COX-2/prostaglandin pathway.[4][5][6]
Protocol: Inhibition of LPS-Induced TNF-α Production in THP-1 Macrophages
This assay uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that produce inflammatory cytokines like TNF-α in response to lipopolysaccharide (LPS), a component of gram-negative bacteria.[7]
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate, seed cells in a 96-well plate at 1 x 10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to rest the cells.
-
-
Compound Treatment and Stimulation:
-
Treat the differentiated, rested cells with various concentrations of the test compound (or vehicle control) for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate for 6 hours at 37°C and 5% CO2.
-
-
TNF-α Measurement and Viability:
-
After incubation, carefully collect the cell culture supernatant for TNF-α analysis using a commercially available ELISA kit, following the manufacturer's protocol.
-
Assess cell viability in the remaining cells using an MTT or similar cytotoxicity assay to ensure that the reduction in TNF-α is not due to cell death.[8]
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample from the ELISA standard curve.
-
Determine the IC50 of the test compound for TNF-α inhibition.
-
Protocol: NF-κB Reporter Gene Assay
This assay utilizes a cell line (e.g., HEK293) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene, such as luciferase.[4] Activation of the NF-κB pathway by a stimulus like TNF-α leads to the expression of luciferase, which can be quantified.
Methodology:
-
Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells in a 96-well white plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment and Stimulation:
-
Pre-treat cells with serially diluted test compound or vehicle for 1 hour.
-
Stimulate the NF-κB pathway by adding TNF-α (e.g., 10 ng/mL final concentration) to all wells except the unstimulated control.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the TNF-α stimulated vehicle control.
-
Calculate the IC50 value by plotting normalized luminescence against compound concentration.
-
Tier 3: Exploratory and Profile Expansion Assays
Scientific Rationale: This tier aims to uncover novel activities beyond inflammation. The link between chronic inflammation, COX-2 overexpression, and cancer progression is well-established, suggesting potential anti-neoplastic applications for COX inhibitors.[1] Separately, certain phenylpropanoic acid derivatives have been identified as agonists for GPR40, a receptor highly expressed in pancreatic β-cells that potentiates glucose-stimulated insulin secretion.[9][10] Agonism of GPR40 is a validated therapeutic strategy for type 2 diabetes.[11] Exploring these avenues can significantly increase the value of the lead compound.
Protocol: Cancer Cell Line Viability Screen (MTT Assay)
This screen assesses the compound's effect on the proliferation and viability of a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells from a diverse panel (e.g., HT-29 [colon], MDA-MB-231 [breast], A549 [lung]) into 96-well plates at their optimal densities and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for 72 hours.
-
Viability Assessment:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line.
Protocol: GPR40 Agonist Screening (Calcium Flux Assay)
This assay measures the activation of the Gq-coupled GPR40 receptor by detecting the subsequent release of intracellular calcium.
Methodology:
-
Cell Preparation: Use a cell line stably overexpressing human GPR40 (e.g., CHO-GPR40).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
Establish a stable baseline fluorescence reading.
-
Add the test compound across a range of concentrations and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Plot the peak fluorescence response against the compound concentration and calculate the half-maximal effective concentration (EC50).
-
Data Synthesis and Interpretation
The culmination of this screening cascade is a rich dataset that must be synthesized to form a comprehensive profile of the test compound. The primary goal is to use this data to make a clear "Go/No-Go" decision for further preclinical development and to define the most promising therapeutic indication.
Key Decision-Making Metrics:
-
Anti-inflammatory Profile: A potent COX-2 IC50 (<1 µM) combined with a high Selectivity Index (>10) is desirable. This should be corroborated by a potent IC50 in the cellular TNF-α assay. A positive result in the NF-κB assay would provide strong mechanistic support.
-
Oncology Profile: Consistent GI50 values in the low micromolar range across multiple cancer cell lines, particularly those known to overexpress COX-2 (like HT-29), would warrant further investigation as a potential anti-cancer agent.
-
Metabolic Profile: A potent GPR40 EC50 (<1 µM) in the calcium flux assay would identify the compound as a lead candidate for type 2 diabetes treatment. It would be critical to compare this activity with its COX inhibition profile to assess potential for dual-activity or to ensure selectivity for the desired target.
Summary Data Table
| Assay | Cell Line / System | Readout | Result (IC50 / EC50 / GI50) | Interpretation |
| Tier 1 | ||||
| COX-1 Inhibition | Recombinant Enzyme | Fluorescence | e.g., 15.2 µM | Weak COX-1 activity |
| COX-2 Inhibition | Recombinant Enzyme | Fluorescence | e.g., 0.85 µM | Potent COX-2 activity |
| Tier 2 | ||||
| TNF-α Inhibition | THP-1 Macrophages | ELISA | e.g., 1.1 µM | Confirms cellular anti-inflammatory effect |
| NF-κB Inhibition | HEK293 Reporter | Luminescence | e.g., 2.5 µM | Mechanistic support for anti-inflammatory action |
| Tier 3 | ||||
| Cancer Viability | HT-29 (Colon) | MTT | e.g., 5.8 µM | Moderate anti-proliferative activity |
| Cancer Viability | A549 (Lung) | MTT | e.g., >50 µM | Low anti-proliferative activity |
| GPR40 Agonism | CHO-GPR40 | Calcium Flux | e.g., >50 µM | No significant activity on metabolic target |
Conclusion
The proposed in vitro screening cascade provides a robust framework for the comprehensive evaluation of this compound. By systematically progressing from specific enzyme targets to complex cellular pathways and exploratory screens, this strategy efficiently generates the critical data needed to elucidate the compound's primary mechanism of action and uncover its full therapeutic potential. The results from this cascade will enable a data-driven decision on whether to advance the compound as a selective anti-inflammatory agent, a novel anti-cancer therapeutic, a candidate for metabolic disease, or to halt its development due to lack of potency or a poor selectivity profile.
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Wiedemann, A., et al. (2016). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
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National Institutes of Health (NIH). (2022). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. NIH. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. As a candidate for pharmaceutical development, understanding its physicochemical properties is paramount for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines detailed, field-proven methodologies for solubility assessment across a physiologically relevant pH range and for evaluating stability under forced degradation conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the principles of drug substance characterization. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are arguably the most critical. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. Similarly, chemical instability can result in the loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.
This compound, a compound with a unique substitution pattern including a fluorine atom and a trifluoromethoxy group, presents a complex case for physicochemical characterization. The presence of the ionizable carboxylic acid moiety suggests a pH-dependent solubility profile, while the fluorinated substituents can influence both lipophilicity and chemical stability.
This guide provides a robust, scientifically-grounded approach to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in the drug development process. The methodologies described herein are based on established principles and regulatory expectations, ensuring the generation of high-quality, reliable data.
Solubility Determination: Beyond a Single Number
The solubility of an active pharmaceutical ingredient (API) is not a single value but rather a profile that is highly dependent on the properties of the solvent system, particularly pH for ionizable compounds. For an acidic compound like this compound, solubility is expected to increase with pH as the non-ionized form converts to the more soluble ionized form.
Experimental Design: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[1][2] This method is reliable and allows for the determination of thermodynamic solubility, which represents the true equilibrium of the solute with its solvent.
Causality of Experimental Choices:
-
Excess Solid: The addition of an excess of the solid compound ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[1]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature, typically 25 °C or 37 °C for physiological relevance, is crucial for reproducibility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For some poorly soluble compounds, this can extend beyond 24 hours.[1]
-
pH Control: For ionizable compounds, controlling the pH of the aqueous media is critical to understanding the solubility profile. A range of buffers covering the physiological pH spectrum (e.g., pH 1.2, 4.5, 6.8, and 7.4) should be used.[1]
-
Phase Separation: Accurate quantification of the dissolved API requires complete separation of the undissolved solid. Centrifugation followed by filtration is a common and effective approach.
Detailed Experimental Protocol: pH-Dependent Solubility
-
Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4 using appropriate buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8 and 7.4).
-
Sample Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of each buffer.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined time (e.g., 24 or 48 hours).
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][3]
Data Presentation and Interpretation
The quantitative data should be summarized in a clear and structured table.
Table 1: Illustrative pH-Solubility Profile of this compound at 25 °C
| pH | Solubility (mg/mL) |
| 1.2 | 0.05 |
| 4.5 | 0.8 |
| 6.8 | 15.2 |
| 7.4 | 25.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
This data can then be used to plot a pH-solubility profile, which is a critical tool for pre-formulation scientists.
Stability Assessment: Probing the Molecule's Vulnerabilities
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation, or stress testing, is a critical component of this evaluation, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[6][7][8]
The Rationale Behind Forced Degradation Studies
Forced degradation studies deliberately expose the API to conditions more severe than accelerated stability testing.[6] The goal is to generate a modest level of degradation (typically 5-20%) to allow for the reliable detection and characterization of degradation products.[9] These studies provide invaluable insights into the intrinsic stability of the molecule and help in the development of robust formulations and the selection of appropriate packaging.[8][10]
Diagram 1: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation Studies
The following protocols outline the key stress conditions to be investigated. A control sample (unstressed API in the same solvent) should be analyzed alongside the stressed samples.
-
Protocol:
-
Prepare solutions of the API in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them, and dilute with mobile phase for HPLC analysis.
-
-
Rationale: This assesses susceptibility to acid and base-catalyzed hydrolysis. The ester-like trifluoromethoxy group and the propionic acid side chain could be potential sites for hydrolysis.
-
Protocol:
-
Prepare a solution of the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, quench any remaining peroxide if necessary, and dilute for HPLC analysis.
-
-
Rationale: This evaluates the molecule's sensitivity to oxidation. While the aromatic ring is somewhat deactivated by the electron-withdrawing groups, oxidation is still a possibility.
-
Protocol:
-
Expose the solid API to dry heat in a temperature-controlled oven (e.g., 80 °C) for an extended period (e.g., 7 days).
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Rationale: This assesses the intrinsic thermal stability of the solid-state API.[10]
-
Protocol:
-
Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze the samples by HPLC.
-
-
Rationale: The aromatic ring and fluorinated substituents may make the molecule susceptible to photolytic degradation.[10]
Data Presentation and Interpretation
The results of the forced degradation studies should be tabulated to clearly show the percentage of degradation and the formation of any new peaks in the chromatogram.
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 8.5 | 2 |
| 0.1 M NaOH | 24 hours | 60 °C | 15.2 | 3 |
| 3% H₂O₂ | 24 hours | RT | 2.1 | 1 |
| Dry Heat | 7 days | 80 °C | 1.5 | 0 |
| Photolytic (Solid) | 1.2 M lux·h | RT | 4.8 | 1 |
| Photolytic (Solution) | 1.2 M lux·h | RT | 9.7 | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
Diagram 2: Potential Degradation Logic
Caption: Logic of potential degradation pathways.
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.
Key characteristics of a suitable HPLC method:
-
Specificity: The method must be able to separate the parent API from its degradation products and any potential impurities.
-
Linearity: The response of the detector should be linear over a defined concentration range.
-
Accuracy and Precision: The method must provide results that are both accurate (close to the true value) and precise (reproducible).
-
Sensitivity: The method should have a limit of detection (LOD) and limit of quantification (LOQ) that are appropriate for the intended purpose.
For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Conclusion and Future Directions
This guide has provided a detailed roadmap for the comprehensive evaluation of the solubility and stability of this compound. By following these scientifically sound and regulatory-compliant methodologies, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The insights gained from these studies will be instrumental in designing a stable and bioavailable drug product, ultimately contributing to the development of a safe and effective medicine.
Future work should focus on the detailed structural characterization of any significant degradation products identified during forced degradation studies. Additionally, the solubility data can be used to build a biopharmaceutical classification system (BCS) framework for the compound, further guiding formulation strategies.
References
-
LSC Group®. ICH Stability Guidelines. [Link]
-
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]
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Slideshare. Ich guidelines for stability studies 1. [Link]
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National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
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Zenodo. A brief study on forced degradation studies with regulatory guidance. [Link]
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Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]
-
World Health Organization. Annex 4. [Link]
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- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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A Comprehensive Spectroscopic Guide to 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid: In-Depth Analysis and Data Interpretation for Researchers
This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the "why" behind the data, grounding the interpretation in the principles of chemical structure and spectroscopic theory.
The unique combination of a fluorine-substituted aromatic ring, a trifluoromethoxy group, and a propionic acid side chain in this compound presents a rich spectroscopic landscape. Understanding these features is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological systems.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound dictates its spectroscopic signature. The aromatic ring is substituted with a fluorine atom ortho to the propionic acid chain and a trifluoromethoxy group para to the chain. This substitution pattern leads to specific splitting patterns and chemical shifts in NMR spectroscopy. The carboxylic acid moiety will dominate the IR spectrum with its characteristic broad O-H and sharp C=O stretching vibrations. In mass spectrometry, the molecule is expected to undergo fragmentation at the propionic acid chain and show characteristic losses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum will show signals for the aromatic protons and the aliphatic protons of the propionic acid chain. The aromatic region will be complex due to the dissymmetric substitution pattern and spin-spin coupling between the protons and the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| COOH | ~11-12 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O.[1] |
| Ar-H (position 6) | ~7.2-7.4 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 | This proton is ortho to the propionic acid side chain and meta to the fluorine atom. |
| Ar-H (position 5) | ~7.0-7.2 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | This proton is meta to both the propionic acid side chain and the fluorine atom. |
| Ar-H (position 3) | ~6.9-7.1 | Doublet | J(H-F) ≈ 9-10 | This proton is ortho to the fluorine atom. |
| -CH₂- (alpha to COOH) | ~2.7-2.9 | Triplet | J(H-H) ≈ 7-8 | These protons are adjacent to the carbonyl group and a methylene group. |
| -CH₂- (beta to COOH) | ~2.9-3.1 | Triplet | J(H-H) ≈ 7-8 | These protons are adjacent to the aromatic ring and a methylene group. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[2][3]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| COOH | ~175-180 | Singlet | - | The carbonyl carbon of the carboxylic acid is highly deshielded.[1] |
| C-4 (Ar-C-OCF₃) | ~148-152 | Quartet | ²J(C-F) ≈ 1.5-2.5 | This carbon is attached to the electron-withdrawing OCF₃ group. |
| C-2 (Ar-C-F) | ~158-162 | Doublet | ¹J(C-F) ≈ 240-250 | This carbon is directly bonded to the fluorine atom, resulting in a large one-bond coupling constant. |
| OCF₃ | ~120-125 | Quartet | ¹J(C-F) ≈ 255-260 | The carbon of the trifluoromethoxy group shows a large one-bond coupling to the three fluorine atoms.[2][3] |
| C-1 (Ar-C-CH₂) | ~130-135 | Doublet | ³J(C-F) ≈ 3-5 | This carbon is attached to the propionic acid side chain. |
| C-6 (Ar-CH) | ~128-132 | Singlet | - | Aromatic methine carbon. |
| C-5 (Ar-CH) | ~118-122 | Doublet | ³J(C-F) ≈ 4-6 | This carbon is meta to the fluorine atom. |
| C-3 (Ar-CH) | ~115-119 | Doublet | ²J(C-F) ≈ 20-25 | This carbon is ortho to the fluorine atom. |
| -CH₂- (alpha to COOH) | ~34-38 | Singlet | - | Aliphatic methylene carbon. |
| -CH₂- (beta to COOH) | ~28-32 | Singlet | - | Aliphatic methylene carbon. |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][4][5]
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| Ar-F | -110 to -120 | Multiplet | The single fluorine atom on the aromatic ring will be coupled to the neighboring aromatic protons. |
| -OCF₃ | -58 to -62 | Singlet | The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a singlet, assuming no significant long-range coupling.[6][7][8] |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (~ -1 to 13 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (~0 to 200 ppm).
-
Use a sufficient number of scans for good signal-to-noise (this may range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity).
-
Process the data similarly to the ¹H spectrum.
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to encompass the expected chemical shifts of both fluorinated groups (e.g., -50 to -130 ppm).
-
Typically, a small number of scans (16-64) is sufficient due to the high sensitivity of the ¹⁹F nucleus.[5]
-
Process the data as with the other NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the absorptions of the carboxylic acid group, with additional characteristic peaks from the fluorinated aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[9][10][11][12][13] |
| ~3030-3100 | C-H stretch (Aromatic) | Medium | Characteristic stretching vibration for C-H bonds on an aromatic ring.[14] |
| ~2850-2960 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the C-H bonds in the propionic acid chain.[15] |
| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer.[9][10][11][12][13] |
| ~1600, ~1500 | C=C stretch (Aromatic) | Medium | In-ring stretching vibrations of the benzene ring.[14] |
| ~1400-1440 | O-H bend (Carboxylic Acid) | Medium | In-plane bending of the carboxylic acid O-H group.[9] |
| 1200-1300 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the C-O single bond in the carboxylic acid.[9][10] |
| 1100-1200 | C-F stretch (Aromatic & OCF₃) | Strong | C-F stretching vibrations are typically strong and fall in this region. |
| ~920 | O-H bend (Carboxylic Acid) | Broad, Medium | Out-of-plane bending of the O-H group in the hydrogen-bonded dimer.[9][10] |
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
Data Processing:
-
The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity and for structural elucidation.
Predicted Mass Spectrometry Fragmentation
For this compound (Molecular Weight: 252.16 g/mol ), the following fragmentation patterns are expected under Electron Ionization (EI) conditions.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Rationale |
| 252 | [M]⁺ | Molecular Ion | The intact molecule with one electron removed. Aromatic compounds often show a reasonably intense molecular ion peak.[1][16][17] |
| 207 | [M - COOH]⁺ | Loss of the carboxyl group | Alpha-cleavage next to the aromatic ring, a common fragmentation for carboxylic acids.[1][16][17] |
| 183 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical | Cleavage of the C-O bond of the trifluoromethoxy group. |
| 179 | [M - CH₂CH₂COOH]⁺ | Benzylic cleavage | Cleavage of the bond between the aromatic ring and the propionic acid chain. |
| 45 | [COOH]⁺ | Carboxyl fragment | The carboxyl group itself can be detected as a fragment. |
A McLafferty rearrangement is not expected for this molecule as it lacks a gamma-hydrogen on the aliphatic chain relative to the carbonyl group.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for less volatile compounds. Direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is also common.
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through an LC system.
Data Acquisition (ESI-MS):
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the analyte.
-
Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive.
-
Perform fragmentation experiments (MS/MS or MSⁿ) on the parent ion to confirm the fragmentation patterns.
Conclusion
The spectroscopic analysis of this compound is a multifaceted process that provides a wealth of structural information. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, researchers can confidently identify and characterize this molecule. This guide provides a robust framework for both predicting and interpreting the spectroscopic data, rooted in the fundamental principles of chemical structure and its influence on spectroscopic properties. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.
References
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]
-
How to interpret the 19F NMR spectra. Quora. [Link]
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Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. PubMed. [Link]
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Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
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IR: carboxylic acids. UCLA. [Link]
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19Flourine NMR. University of Ottawa. [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]
-
GCMS Section 6.12. Whitman College. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]
-
Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
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Supporting Information. [Link]
-
Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. Royal Society of Chemistry. [Link]
-
Organofluorine compounds: Significance and symbolism. Wisdom Library. [Link]
-
Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics. [Link]
-
Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. ResearchGate. [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
-
Aromatics. University of Colorado Boulder. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
BMRB entry bmse000179 - Propionic Acid. [Link]
-
Propionic acid. SpectraBase. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. National Institutes of Health. [Link]
-
FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab. [Link]
-
Interpreting Infrared Spectra. Specac. [Link]
-
2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Royal Society of Chemistry. [Link]
-
13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate. [Link]
-
NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]
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A Technical Guide to Sourcing and Synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid for Advanced Research
Abstract
Commercial Availability Assessment
As of January 2026, a thorough search of major chemical vendor databases indicates that 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid (CAS 1803399-27-3) is not offered as a stock item for research or commercial purposes. Its absence from supplier catalogs necessitates a custom synthesis approach for any research and development activities.
However, the key strategic precursor, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene , is commercially available, providing a viable starting point for synthesis.
Sourcing of Key Precursor: 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene
The availability of this aryl bromide is the cornerstone of the synthetic strategy outlined in this guide. Researchers can procure this material from specialized chemical suppliers.
| Compound | CAS Number | Molecular Formula | Representative Supplier(s) | Notes |
| 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | 1803398-92-3 | C₇H₃BrF₄O | Alfa Aesar (Thermo Fisher Scientific)[1] | Purity levels and lead times should be confirmed with the supplier at the time of ordering. |
Note: The supplier listed is representative and not exhaustive. Researchers are encouraged to query other fine chemical providers.
Proposed Synthetic Pathway
The most efficient and reliable route to synthesize the target compound from the available precursor is a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a reduction. The chosen strategy is the Mizoroki-Heck reaction followed by catalytic hydrogenation . This pathway is selected for its high functional group tolerance, generally good yields, and well-documented precedent in organic synthesis.[2]
Synthetic Workflow Diagram
The logical flow from the commercially available precursor to the final product is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for Mizoroki-Heck reactions and subsequent reductions of the resulting cinnamate derivatives.[3][4][5] Researchers should perform their own optimization experiments.
Step 1: Synthesis of Ethyl (E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]acrylate
This step employs a palladium-catalyzed Mizoroki-Heck reaction to couple the aryl bromide with ethyl acrylate. The use of a phosphine ligand, such as tri(tert-butyl)phosphine, can improve catalyst efficacy for sterically hindered or electron-rich aryl halides.[3]
Materials & Reagents:
-
1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 eq) or a suitable alternative ligand
-
Triethylamine (Et₃N) or Dicyclohexylmethylamine (Cy₂NMe) (2.0 eq)[3]
-
Anhydrous, degassed solvent (e.g., Dioxane, DMF, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, followed by ethyl acrylate and the amine base via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cinnamate ester intermediate.
Step 2: Synthesis of this compound
This step involves the reduction of the carbon-carbon double bond of the acrylate and subsequent saponification of the ester to the desired carboxylic acid.
Materials & Reagents:
-
Ethyl (E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]acrylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol% Pd)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, e.g., 1M or 2M)
Protocol:
-
Reduction:
-
Dissolve the acrylate intermediate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen until the reaction is complete (monitor by TLC or ¹H NMR).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated ester. This intermediate is often clean enough to proceed without further purification.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude ethyl propanoate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of hydrochloric acid.
-
The desired carboxylic acid will typically precipitate as a solid. If it remains an oil, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Collect the solid by filtration or, if extracted, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.
-
Recrystallization (e.g., from a hexane/ethyl acetate mixture) can be performed if further purification is required.
-
Safety and Handling
Precursor (1-bromo-2-fluoro-4-(trifluoromethoxy)benzene):
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.
-
PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents:
-
Palladium Catalysts: Finely divided palladium on carbon is pyrophoric when dry and exposed to air. Handle with care, preferably as a slurry or in an inert atmosphere.
-
Hydrogen Gas: Highly flammable. Ensure all hydrogenation equipment is properly set up and free of leaks.
-
Bases & Acids: Triethylamine is a corrosive and flammable liquid. Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate care.
Final Product (this compound):
-
While no specific safety data exists, it should be handled as a potentially hazardous chemical. Assume it is an irritant. Avoid inhalation, ingestion, and skin contact.
Conclusion
While this compound is not commercially available off-the-shelf, this guide provides a clear and actionable pathway for its synthesis from the readily available precursor, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. The described Mizoroki-Heck and subsequent hydrogenation/hydrolysis sequence is a robust and well-precedented strategy in modern organic synthesis, enabling researchers to access this novel compound for their drug discovery and materials science programs.
References
-
PubChem Compound Summary for CID 22065211, 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]
-
Alfa Aesar Product Listing for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Thermo Fisher Scientific. (Sourced via PubChem link). [Link]
-
Heck reaction - Wikipedia. Wikipedia. [Link]
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
-
The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]
Sources
- 1. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic route, commencing with a palladium-catalyzed Heck coupling reaction to form a cinnamic acid intermediate, followed by a selective reduction to yield the target propionic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Significance and Synthetic Strategy
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The title compound, this compound, incorporates both a fluorine atom and a trifluoromethoxy group, making it a highly sought-after scaffold for the development of novel therapeutic agents and advanced materials.
The synthetic strategy outlined in this application note is designed for efficiency and reliability. It proceeds through two key transformations:
-
Mizoroki-Heck Reaction: This powerful cross-coupling reaction will be utilized to form the carbon-carbon double bond of the cinnamic acid precursor. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.
-
Reduction: The subsequent reduction of the α,β-unsaturated carboxylic acid will selectively saturate the double bond to afford the desired propionic acid derivative.
This approach offers a convergent and modular route to the target molecule, allowing for potential diversification by modifying the starting materials.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.
Caption: A two-step synthesis of the target propionic acid.
Detailed Synthesis Protocol
Part A: Synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]acrylic acid (Intermediate)
This step employs the Mizoroki-Heck reaction, a cornerstone of modern organic synthesis for C-C bond formation.[1][2][3][4] The reaction couples 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene with acrylic acid in the presence of a palladium catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 258.99 | 10 | 2.59 g |
| Acrylic Acid | 72.06 | 15 | 1.08 g (1.03 mL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.1 | 22.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.4 | 121.7 mg |
| Triethylamine (Et₃N) | 101.19 | 20 | 2.02 g (2.79 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL |
Experimental Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (2.59 g, 10 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and tri(o-tolyl)phosphine (121.7 mg, 0.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (50 mL), followed by acrylic acid (1.08 g, 15 mmol) and triethylamine (2.02 g, 20 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-[2-fluoro-4-(trifluoromethoxy)phenyl]acrylic acid as a solid.
Rationale for Experimental Choices:
-
Catalyst System: The combination of palladium(II) acetate and a phosphine ligand like tri(o-tolyl)phosphine forms the active Pd(0) catalyst in situ. The bulky phosphine ligand stabilizes the catalyst and promotes the desired reactivity.
-
Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, which is crucial for the catalytic cycle to proceed.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Part B: Synthesis of this compound (Final Product)
This step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]acrylic acid | 250.15 | 8 | 2.00 g |
| Palladium on Carbon (10% Pd/C) | - | - | 200 mg |
| Methanol | 32.04 | - | 50 mL |
| Hydrogen Gas (H₂) | 2.02 | - | 1 atm |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-[2-fluoro-4-(trifluoromethoxy)phenyl]acrylic acid (2.00 g, 8 mmol) and methanol (50 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (200 mg) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate and backfill the flask with hydrogen gas three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4-6 hours. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used heterogeneous catalyst for the hydrogenation of alkenes. It allows for a straightforward reaction setup and easy removal of the catalyst by filtration.
-
Solvent: Methanol is a suitable solvent that dissolves the starting material and does not interfere with the hydrogenation reaction.
-
Hydrogen Source: A hydrogen balloon provides a simple and safe way to maintain a positive pressure of hydrogen gas for the reaction.
Product Validation and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the molecule. The disappearance of the alkene proton signals in the ¹H NMR spectrum and the appearance of signals corresponding to the saturated propyl chain are key indicators of a successful reduction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.
References
- Process for the preparation of 3-phenylpropionic acid.
-
Synthesis of 4-trifluoromethylbenzaldehyde. PrepChem.com. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]
-
Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]
- Synthesis and use of phenylpropionic acid derivatives.
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
-
Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem.com. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]
- Method for preparing o-trifluoromethyl benzaldehyde.
- 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
Reduction of cinnamic acid with water-sodium borohydride-Raney nickel. SynArchive. [Link]
-
GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105. ResearchGate. [Link]
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde. MySkinRecipes. [Link]
-
Phenylpropanoic acid. Wikipedia. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. [Link]
-
Bromination of Cinnamic acid. The Royal Society of Chemistry. [Link]
-
Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
Sources
Application Note: Quantitative Analysis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantification of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid in human plasma. The methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers superior sensitivity and selectivity, crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and has been developed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guidelines.[1][2][3]
Introduction: The Rationale for a Robust Analytical Method
This compound is a novel small molecule with therapeutic potential. As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This necessitates a highly reliable and accurate analytical method to quantify the compound in biological matrices. The fluorinated nature of the molecule presents unique analytical considerations, making a specific and sensitive method essential.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step instructions for the successful implementation of this analytical method. The chosen LC-MS/MS platform is the gold standard for bioanalytical studies due to its ability to provide definitive quantification even in complex biological samples.[4]
Method Overview: A Symbiotic Approach of Chromatography and Mass Spectrometry
The quantification of this compound is achieved through a synergistic combination of High-Performance Liquid Chromatography (HPLC) for separation and tandem mass spectrometry for detection.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is employed to separate the analyte from endogenous plasma components. The acidic nature of the propionic acid moiety dictates the use of an acidic mobile phase to ensure the compound is in its neutral, less polar form, thus promoting retention on a non-polar stationary phase like a C18 column.[5][6]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode. The acidic proton of the carboxylic acid is readily lost, making the molecule suitable for negative ion electrospray ionization (ESI).[7][8] The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram:
Caption: Workflow for the quantification of this compound.
Detailed Protocols
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte from the plasma matrix while removing proteins and other interfering substances. A combination of protein precipitation and liquid-liquid extraction (LLE) is proposed for its efficiency and ability to produce a clean extract.[9][10]
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.[11]
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of an internal standard (IS) solution (a structurally similar, stable isotope-labeled version of the analyte is recommended).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions: Separation and Detection
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | To be determined by direct infusion of the analyte and IS |
Method Validation: Ensuring Data Integrity
A bioanalytical method must be validated to demonstrate its reliability for the intended application.[4][12] The validation should be conducted in accordance with regulatory guidelines.[2][3][13]
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Selectivity & Specificity | To ensure no interference from endogenous components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of measurements. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation of the matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration within ±15% of the nominal concentration. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision. | LOQ should be determined based on the needs of the study. |
Protocol for Validation Experiments
Selectivity: Analyze at least six different batches of blank human plasma.
Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations spanning the expected range of study samples.
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level on three separate days.
Matrix Effect: Compare the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution.
Recovery: Compare the peak area of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels.
Stability: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that mimics sample handling.
-
Long-Term Stability: Stored at -80°C for a period longer than the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The comprehensive validation protocol ensures that the method generates reliable data suitable for regulatory submissions in support of drug development programs. Adherence to the principles of good laboratory practice and the guidelines referenced herein is essential for the successful implementation of this method.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Lab Manager. (n.d.). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Available at: [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]
- Musiam, E., et al. (2005). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available at: [Link]
-
ResearchGate. (2019). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Available at: [Link]
-
PubMed. (2012). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Available at: [Link]
-
PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Available at: [Link]
-
PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]
-
MDPI. (2020). Materials for Solid-Phase Extraction of Organic Compounds. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]
-
Scholars Research Library. (2013). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Available at: [Link]
-
ACS Publications. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available at: [Link]
-
Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
-
ResearchGate. (2025). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Available at: [Link]
-
University of Illinois. (n.d.). Electrospray Ionization. Available at: [Link]
-
Citefactor. (n.d.). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. Available at: [Link]
-
ResearchGate. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Available at: [Link]
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A Robust, Validated HPLC Method for the Analysis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
An Application Note for Drug Development Professionals
Abstract
This application note presents a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. This molecule, a fluorinated phenylpropionic acid derivative, requires careful consideration of its acidic nature and the unique properties conferred by its fluorine and trifluoromethoxy substituents. We detail a comprehensive workflow, from initial method development based on physicochemical principles to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide provides researchers and drug development professionals with the foundational protocols and scientific rationale necessary to establish a reliable, accurate, and robust analytical method for this compound and structurally similar molecules.
Analyte Characterization & Strategic Implications
Understanding the physicochemical properties of the target analyte is the cornerstone of logical method development. This compound is a complex molecule whose structure dictates the analytical strategy.
-
Structure:
-
Key Functional Groups & Their Influence:
-
Carboxylic Acid (-COOH): This group makes the molecule acidic, with an estimated pKa in the range of 4.0-5.0. To ensure consistent retention and sharp peak shape in RP-HPLC, the mobile phase pH must be controlled to suppress the ionization of this group. A mobile phase pH of ≤ 3.0 is recommended to maintain the analyte in its neutral, more hydrophobic form.[3]
-
Phenyl Ring: The aromatic ring provides a chromophore for UV detection.
-
Fluorine and Trifluoromethoxy (-F, -OCF₃) Groups: These highly electronegative groups increase the molecule's polarity and can introduce unique retention mechanisms beyond simple hydrophobic interactions. This suggests that stationary phases with alternative selectivities, such as pentafluorophenyl (PFP) phases, could be highly effective.[4][5]
-
A summary of the estimated and known properties of a structurally similar compound, 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid, is presented below to guide our initial parameters.[6][7]
| Property | Value / Observation | Rationale for HPLC Method |
| Molecular Formula | C₁₀H₈F₄O₂ (similar compound) | Defines the molecular weight for mass spectrometry if used. |
| Molecular Weight | 236.16 g/mol (similar compound)[7] | A small molecule, well-suited for standard HPLC analysis. |
| XLogP3 | 2.86 (similar compound)[6] | Indicates moderate hydrophobicity, ideal for reversed-phase chromatography. |
| Acidity (pKa) | Estimated ~4.0-5.0 | Critical for selecting mobile phase pH. pH should be < 3.0 to ensure protonation.[3] |
| UV Chromophore | Phenyl Ring | Allows for UV detection, likely between 210-260 nm. |
HPLC Method Development: A Step-by-Step Protocol
Our development strategy begins with a robust starting point and proceeds through logical optimization steps. Reversed-phase chromatography is the chosen mode due to the analyte's moderate hydrophobicity.[5]
Initial Instrumentation, Chemicals, and Conditions
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH)
-
This compound reference standard
Sample Preparation Protocol:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working standard solution at 0.1 mg/mL (100 µg/mL) using the same diluent.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
Method Development Workflow
The development process is a systematic investigation of chromatographic parameters to achieve the desired separation goals (e.g., resolution of impurities, symmetric peak shape, and practical run time).
Caption: Workflow for systematic HPLC method development.
Initial Scouting Gradient Protocol
This protocol is designed to broadly survey the retention behavior of the analyte and any potential impurities.
-
Column Selection: Start with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This provides a baseline for hydrophobic retention.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid or formic acid in water. Adjusting the pH to ~2.5 with phosphoric acid is a robust starting point.[8]
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Initial Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Industry standard for initial screening of moderately hydrophobic compounds. |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ≈ 2.5) | Suppresses ionization of the carboxylic acid, promoting retention and good peak shape.[3] |
| Mobile Phase B | Acetonitrile | Strong organic solvent with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 5 µL | A small volume to minimize potential peak distortion. |
| Detection | PDA at 220 nm and 254 nm | 220 nm for general sensitivity; 254 nm is a common wavelength for aromatic compounds. |
| Gradient | 5% to 95% B in 20 min | A broad gradient to ensure elution of the main peak and any late-eluting impurities. |
Method Optimization
Based on the results of the scouting run, the method is refined to meet performance criteria (e.g., USP tailing factor < 1.5, resolution > 2.0 between adjacent peaks, and a shorter run time).
-
Gradient Slope Adjustment: If the analyte elutes too early or too late, adjust the gradient slope. A shallower gradient will improve the resolution of closely eluting peaks.
-
pH Tuning: Small adjustments in pH (e.g., between 2.2 and 3.0) can subtly alter selectivity, especially if impurities have different pKa values.
-
Alternative Column Chemistry: If co-elution or poor peak shape persists, switching to a column with a different selectivity is a powerful tool. A Pentafluorophenyl (PFP) column is highly recommended for fluorinated compounds. It provides alternative selectivity through dipole-dipole and π-π interactions, which can resolve compounds that are inseparable on a C18 phase.[4][9]
Table of Optimized Conditions (Example):
| Parameter | Optimized Setting |
| Column | PFP, 100 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Gradient | 40% to 75% B in 10 minutes |
| Detection | 224 nm (λₘₐₓ from PDA) |
HPLC Method Validation Protocol (ICH Q2(R2))
Once the method is optimized, it must be validated to prove its suitability for its intended purpose. The following protocol is based on ICH guidelines.[10][11]
Method Validation Workflow
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for the Use of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid in Cell-Based Assays
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid in a variety of cell-based assays. Based on its structural similarity to known therapeutic agents, this compound is presented here as a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details the presumed mechanism of action, offers step-by-step protocols for assessing its impact on cell viability, cytotoxicity, and apoptosis, and provides guidance on data interpretation and experimental design.
Introduction: The Scientific Context
G-protein coupled receptor 40 (GPR40) has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its high expression in pancreatic β-cells and its role in modulating glucose-dependent insulin secretion.[1][2][3] Natural ligands for GPR40 include medium- and long-chain free fatty acids (FFAs), which, upon binding, potentiate insulin release in the presence of elevated glucose.[4][5][6] The development of synthetic small-molecule agonists, such as various phenylpropanoic acid derivatives, aims to harness this mechanism for glycemic control while minimizing the risk of hypoglycemia.[3][7]
This compound is a novel investigational compound belonging to this class. Its fluorinated phenyl ring and propionic acid moiety suggest a high affinity for the GPR40 binding pocket. These application notes provide the necessary protocols to characterize the cellular effects of this compound, enabling researchers to elucidate its therapeutic potential and cytotoxic profile.
Presumed Mechanism of Action: GPR40 Signaling Cascade
Activation of GPR40 by an agonist like this compound initiates a well-defined intracellular signaling cascade. GPR40 predominantly couples to the Gαq/11 subunit of the heterotrimeric G protein.[4][6] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4] The resulting increase in intracellular Ca2+ is a critical signal for numerous cellular processes, including the exocytosis of insulin granules in pancreatic β-cells.[2] Concurrently, DAG activates protein kinase C (PKC), which can further potentiate the cellular response.[1][8]
Figure 1: GPR40 signaling pathway activated by an agonist.
Essential Pre-experimental Procedures
Cell Line Selection and Culture
The choice of cell line is critical for obtaining biologically relevant data.[9]
-
HEK293 cells stably expressing human GPR40 (hGPR40): Ideal for studying the direct effects of receptor activation without confounding endogenous signals.[10][11]
-
Pancreatic β-cell lines (e.g., MIN6, INS-1): Suitable for investigating effects on insulin secretion and β-cell-specific responses. These cells endogenously express GPR40.
Cells should be cultured according to supplier recommendations, ensuring consistent passage numbers and logarithmic growth phase for all experiments to minimize variability.[9][12]
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using serum-free culture medium. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cells cultured in a 96-well plate (1x10⁴ to 5x10⁴ cells/well)[15]
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed 100 µL of cell suspension into each well of a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Carefully aspirate the medium and replace it with 100 µL of fresh medium containing the desired concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.[15][16]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[16]
Protocol: Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[17] The amount of LDH released is proportional to the number of lysed cells.[18]
Figure 3: Workflow for the LDH cytotoxicity assay.
Materials:
-
Cells cultured and treated in a 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Plate and treat cells with the compound as described for the MTT assay (Steps 1-3).
-
Prepare the following controls:
-
At the end of the treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[20]
-
Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[20][21]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (typically 50-100 µL) to each well containing supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18][20]
-
If required by the kit, add the stop solution.
-
Measure the absorbance at 490 nm.
Protocol: Apoptosis Assessment (Caspase-3/7 Activity Assay)
Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis.[22][23] This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a measurable signal.[24][25]
Figure 4: Workflow for a luminescent Caspase-3/7 assay.
Materials:
-
Cells cultured and treated in a white-walled, clear-bottom 96-well plate (for luminescence)
-
Commercially available Caspase-Glo® 3/7 Assay Kit or similar
-
Plate-reading luminometer
Procedure:
-
Seed and treat cells with the compound in a suitable 96-well plate. A shorter incubation period (e.g., 6-24 hours) is often appropriate for apoptosis assays. Include positive (e.g., staurosporine) and negative controls.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[24] This single step combines cell lysis and substrate delivery.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
Cell Viability (MTT):
-
Calculate the percentage of cell viability relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Cytotoxicity (LDH):
-
Calculate the percentage of cytotoxicity using the following formula:[19]
-
% Cytotoxicity = [(Experimental_LDH_Release - Spontaneous_LDH_Release) / (Maximum_LDH_Release - Spontaneous_LDH_Release)] * 100
-
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Apoptosis (Caspase-3/7):
-
Express the data as fold change in luminescence relative to the vehicle control:
-
Fold Change = Luminescence_Sample / Luminescence_VehicleControl
-
-
Plot the fold change against the compound concentration.
Data Summary Table:
| Assay Type | Endpoint Measured | Key Parameter | Example Data (Hypothetical) |
| Cell Viability | Mitochondrial Activity | IC₅₀ | > 100 µM |
| Cytotoxicity | Membrane Integrity | EC₅₀ | > 100 µM |
| Apoptosis | Caspase-3/7 Activity | Fold Change at 10 µM | 1.2-fold vs. Vehicle |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for characterizing the cellular effects of this compound. By systematically evaluating its impact on cell viability, cytotoxicity, and apoptosis, researchers can build a comprehensive profile of this novel GPR40 agonist. Initial findings may suggest low cytotoxicity and minimal induction of apoptosis at concentrations effective for receptor activation, indicating a favorable therapeutic window. Further experiments could involve measuring downstream signaling events, such as intracellular calcium mobilization or inositol phosphate accumulation, to confirm direct GPR40 engagement and potency.[6][11]
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Cao, S., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Ferdaoussi, M., & Poitout, V. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2690–2692. Retrieved from [Link]
-
Spandidos Publications. (2016). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine, 12(4), 1981–1986. Retrieved from [Link]
-
The Physiological Society. (2012). Regulation and mechanism of action of FFAR1/GPR40. Physiology, 27(4), 261-270. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Patsnap. (2024). What are GPR40 agonists and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Takeda, S., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology, 75(4), 767-775. Retrieved from [Link]
-
GenScript. (n.d.). Human Recombinant GPR40 Stable Cell Line. Retrieved from [Link]
-
Houze, J., et al. (2012). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 3(12), 1039–1044. Retrieved from [Link]
-
Valenzano, D. R., et al. (2023). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Nature Metabolism, 5, 1226–1241. Retrieved from [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. Retrieved from [Link]
-
Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes, 57(8), 2211–2219. Retrieved from [Link]
-
Montrose-Rafizadeh, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 59(21), 9745–9757. Retrieved from [Link]
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- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. promegaconnections.com [promegaconnections.com]
- 10. genscript.com [genscript.com]
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Application Notes & Protocols: In Vivo Experimental Design for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Introduction: Scientific Context and Therapeutic Hypothesis
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid is a member of the arylpropionic acid class of molecules. This structural class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3] Given its structural similarity to established NSAIDs, it is hypothesized that this compound (hereinafter referred to as "the compound") possesses anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the inhibition of COX-1 and/or COX-2.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to evaluate the anti-inflammatory potential of this compound. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards for animal research, as outlined by the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[4][5][6][7]
Foundational Preclinical Strategy: From Bench to In Vivo
A well-designed in vivo study does not begin with animal dosing. It starts with meticulous planning that includes formulation, dose selection, and a clear understanding of the experimental model. The overarching goal is to conduct hypothesis-testing preclinical studies that are free from experimental bias and yield reproducible results.[8][9][10]
Compound Formulation and Vehicle Selection
The first critical step is to develop a safe and effective formulation for administering the compound to the animals.
-
Solubility Assessment: Determine the compound's solubility in common, biocompatible vehicles (e.g., saline, 0.5% carboxymethylcellulose [CMC], polyethylene glycol 400 [PEG400], corn oil). The goal is to achieve a homogenous solution or a stable, uniform suspension.
-
Vehicle Selection Rationale: The chosen vehicle must be non-toxic and inert, showing no inflammatory or anti-inflammatory effects of its own. A vehicle control group is a mandatory component of any in vivo study to validate this. For oral administration, 0.5% CMC in sterile water is a widely accepted and recommended vehicle for many small molecules.
-
Stability: The formulation should be stable for the duration of the experiment. It is advisable to prepare fresh formulations daily unless stability data indicates otherwise.
Dose Range Finding and Justification
Selecting an appropriate dose range is crucial. Doses that are too low may show no effect, while doses that are too high can lead to toxicity, confounding the results.
-
Literature Precedent: If available, review literature on structurally similar compounds to establish a starting dose range. For example, effective oral doses for NSAIDs like ibuprofen in rat models can range from 10 to 100 mg/kg.[11]
-
Acute Toxicity Study (Dose Escalation): A preliminary dose escalation study in a small number of animals is recommended to identify the maximum tolerated dose (MTD). This involves administering increasing doses and monitoring for clinical signs of toxicity (e.g., lethargy, weight loss, ruffled fur, abnormal posture) over a short period (e.g., 24-72 hours).
-
Dose Selection for Efficacy Studies: Based on the MTD and literature precedent, select at least three dose levels (e.g., low, medium, high) for the efficacy study. This allows for the characterization of a dose-response relationship. A common approach is to use doses such as 10, 30, and 100 mg/kg.
Overall Experimental Workflow
A logical workflow ensures that all critical steps are performed consistently and in the correct sequence. The following diagram outlines a standard workflow for an acute anti-inflammatory study.
Caption: High-level workflow for preclinical in vivo anti-inflammatory screening.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic, highly reproducible, and widely accepted assay for evaluating the efficacy of acute anti-inflammatory agents.[12][13][14][15] The subplantar injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response, with the later phase (2-6 hours) being primarily mediated by prostaglandins, making it highly sensitive to COX inhibitors.[15][16]
Ethical Considerations
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Experiments should be designed to minimize animal suffering and reduce the number of animals used, in accordance with the 3Rs principle (Replacement, Reduction, Refinement).[17]
Materials and Reagents
-
Test Compound: this compound
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Phlogistic Agent: Lambda Carrageenan (Type IV)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile 0.9% saline.
-
Positive Control: Indomethacin or another reference NSAID.
-
Anesthesia (for euthanasia): CO2 inhalation or injectable anesthetic as per approved institutional guidelines.
-
Equipment: Plethysmometer, oral gavage needles, 27-30 gauge needles, syringes, animal scale.
Experimental Groups and Dosing Regimen
Proper grouping is essential for statistical power and validity. Animals should be randomized into groups to avoid selection bias.
| Group ID | Group Name | Treatment | Dose (mg/kg) | Route | N (Animals/Group) |
| G1 | Vehicle Control | 0.5% CMC | - | p.o. | 8 |
| G2 | Positive Control | Indomethacin | 10 | p.o. | 8 |
| G3 | Test Compound (Low) | Compound | 10 | p.o. | 8 |
| G4 | Test Compound (Mid) | Compound | 30 | p.o. | 8 |
| G5 | Test Compound (High) | Compound | 100 | p.o. | 8 |
| p.o. = per os (by mouth/oral gavage) |
Step-by-Step Procedure
-
Animal Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water. This ensures consistent absorption of the orally administered compounds.
-
Baseline Measurement (t=-60 min): Gently restrain each rat and measure the volume of the right hind paw up to the tibiotarsal articulation using a plethysmometer. This is the initial paw volume (V₀).
-
Dosing (t=-60 min): Immediately after the baseline measurement, administer the respective treatments (Vehicle, Indomethacin, or Test Compound) via oral gavage. The volume is typically 5-10 mL/kg.
-
Induction of Inflammation (t=0): One hour after dosing, induce inflammation by injecting 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][18]
-
Euthanasia: At the end of the experiment (e.g., after the 5-hour reading), euthanize all animals using a method approved by the IACUC.
Data Analysis and Interpretation
-
Calculate Paw Edema (ΔV): For each animal at each time point, calculate the increase in paw volume.
-
Formula: Edema (ΔV) = Vₜ - V₀
-
-
Calculate Percent Inhibition: For each treated group, calculate the percentage inhibition of edema relative to the vehicle control group, typically at the time of peak inflammation (usually 3-4 hours).
-
Formula: % Inhibition = [ (ΔV_vehicle - ΔV_treated) / ΔV_vehicle ] * 100
-
-
Statistical Analysis:
-
Compare the mean paw edema (ΔV) between groups at each time point using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Expected Outcome: A dose-dependent reduction in paw edema in the groups treated with the compound, similar to or exceeding the effect of the positive control (Indomethacin), would indicate significant acute anti-inflammatory activity.
Elucidating the Mechanism of Action (MoA)
If the compound demonstrates efficacy in the paw edema model, the next logical step is to confirm its hypothesized MoA—COX inhibition.
Hypothesized Signaling Pathway
The inflammatory cascade initiated by tissue injury leads to the activation of Phospholipase A₂, which releases arachidonic acid (AA) from the cell membrane. COX enzymes then convert AA into Prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins like PGE₂. NSAIDs act by blocking the active site of COX enzymes.[3]
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Follow-Up Ex Vivo/Biomarker Studies
To provide direct evidence of COX inhibition, measure prostaglandin levels in relevant biological samples.
-
Analysis: Homogenize the tissue and quantify the concentration of key prostaglandins, such as PGE₂, using a validated method like an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Interpretation: A significant, dose-dependent decrease in PGE₂ levels in the compound-treated groups compared to the vehicle control would provide strong evidence for COX inhibition as the primary mechanism of action.
Conclusion and Future Directions
This document provides a robust framework for the initial in vivo evaluation of this compound. Positive results from the carrageenan-induced paw edema model, supported by biomarker data, would justify further preclinical development. Subsequent studies could explore efficacy in more complex or chronic models of inflammation and pain (e.g., adjuvant-induced arthritis, neuropathic pain models) to fully characterize the compound's therapeutic potential.[11][19][20]
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa Office of the Vice President for Research. Retrieved from [Link]
-
ARRIVE Guidelines. (n.d.). NC3Rs. Retrieved from [Link]
-
Challa, S. R. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 16(11), 1045-1060. Available from [Link]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Available from [Link]
-
Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid as a Potential Anti-Inflammatory Agent
Introduction: The Rationale for Investigating Novel Phenylpropionic Acid Analogs in Inflammation
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Phenylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen.[1] The therapeutic effects of most NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
The compound 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid is a novel analog that warrants investigation for its potential anti-inflammatory properties. The introduction of fluorine and trifluoromethoxy substituents can significantly alter the physicochemical properties of the molecule, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening approach is essential to characterize the anti-inflammatory profile of a novel compound. This typically involves assessing its impact on key enzymatic and cellular pathways of inflammation.
Cyclooxygenase (COX-2) Inhibition Assay
Scientific Rationale: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[2] A COX-2 specific inhibitor is desirable to reduce the risk of gastrointestinal side effects.[1][2] This assay will determine the inhibitory activity of this compound against the COX-2 enzyme.
Experimental Protocol:
A fluorometric or ELISA-based COX-2 inhibitor screening kit is recommended for this assay.[3][4][5][6][7]
-
Reagents and Materials:
-
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
Add the assay buffer, fluorometric probe, and COX-2 enzyme to the wells of the microplate.
-
Add the diluted test compound or reference inhibitor to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence or absorbance at the appropriate wavelength at regular intervals.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation:
| Compound | IC50 (µM) for COX-2 |
| This compound | Experimental Value |
| Celecoxib (Reference) | Experimental Value |
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Scientific Rationale: Macrophages play a central role in the inflammatory response by producing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) upon activation by stimuli like lipopolysaccharide (LPS).[8][9][10][11] This assay evaluates the ability of the test compound to suppress the production of these key inflammatory mediators.
Experimental Protocol:
-
Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).[12]
-
Reagents and Materials:
-
RAW 264.7 cells or PBMCs
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)[13]
-
Test compound: this compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
-
Procedure:
-
Seed the macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed cytokine reduction is not due to cytotoxicity.
-
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control (no LPS) | Value | Value | Value | 100 |
| LPS only | Value | Value | Value | ~100 |
| LPS + Test Compound (Low Dose) | Value | Value | Value | Value |
| LPS + Test Compound (Medium Dose) | Value | Value | Value | Value |
| LPS + Test Compound (High Dose) | Value | Value | Value | Value |
Part 2: Mechanistic Insights into Anti-Inflammatory Action
Understanding the molecular pathways through which a compound exerts its anti-inflammatory effects is crucial for its development.
Investigation of NF-κB and MAPK Signaling Pathways
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation.[14][15][16][17][18] NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines and COX-2.[14][18][19][20] The MAPK pathways (including ERK, JNK, and p38) are also involved in the production of inflammatory mediators.[15][17][21]
Experimental Workflow:
Caption: Experimental workflow for investigating the effect of the test compound on inflammatory signaling pathways.
Signaling Pathway Diagrams:
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are indispensable for evaluating the therapeutic potential of a drug candidate in a whole-organism context.[22][23]
Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[24][25][26][27][28][29] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). The early phase is mediated by histamine and serotonin, while the late phase is associated with prostaglandin production.[27] This model is particularly useful for evaluating the efficacy of NSAIDs.
Experimental Protocol:
-
Animal Model: Wistar rats or Swiss albino mice.
-
Reagents and Materials:
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and different doses of the test compound.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.[24]
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[24][28]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[24]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Data Presentation:
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | Value | Value | Value | Value | 0 |
| Reference Drug (e.g., Diclofenac) | Value | Value | Value | Value | Value |
| Test Compound (Low Dose) | Value | Value | Value | Value | Value |
| Test Compound (Medium Dose) | Value | Value | Value | Value | Value |
| Test Compound (High Dose) | Value | Value | Value | Value | Value |
Conclusion
This comprehensive guide outlines a systematic approach for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The described protocols provide a robust framework for assessing its efficacy and mechanism of action, from in vitro enzyme and cell-based assays to in vivo models of inflammation. The successful completion of these studies will provide critical data to support the further development of this promising compound.
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Application Notes and Protocols for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid (TUG-424) in Metabolic Disease Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling TUG-424, a Selective GPR40 Agonist
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, commonly known as TUG-424, is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] GPR40 has emerged as a compelling therapeutic target for metabolic disorders, particularly type 2 diabetes (T2D), due to its primary expression in pancreatic β-cells and its role in modulating glucose-stimulated insulin secretion (GSIS).[4][5][6] TUG-424 mimics the action of endogenous long-chain fatty acids, the natural ligands for GPR40, but with higher selectivity and potency, making it an invaluable tool for elucidating the physiological and pathophysiological roles of GPR40 in metabolic homeostasis.[7][8] This document provides a comprehensive guide to the application of TUG-424 in metabolic disease research, detailing its mechanism of action and providing robust protocols for its use in both in vitro and in vivo experimental settings.
Table 1: Physicochemical Properties of TUG-424
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | TUG-424 | [1][2][7][9] |
| CAS Number | 1082058-99-8 | [7] |
| Molecular Formula | C10H8F4O3 | Derived from structure |
| Molecular Weight | 252.16 g/mol | Derived from formula |
| EC50 for GPR40 | 32 nM | [1][2] |
Mechanism of Action: The GPR40 Signaling Cascade
GPR40 activation by agonists like TUG-424 plays a crucial role in amplifying insulin secretion in a glucose-dependent manner, which is a significant advantage over other insulin secretagogues that can induce hypoglycemia.[5][8] The canonical signaling pathway initiated by GPR40 activation is through the Gαq/11 subunit of the heterotrimeric G-protein.
Upon binding of TUG-424, GPR40 undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cell.[4][8]
Recent research suggests that GPR40 signaling can be more complex, involving biased agonism. Some agonists may also engage Gαs coupling, leading to cAMP production, or β-arrestin pathways, which can also contribute to insulin secretion and other cellular responses.[10][11][12] The ability of certain GPR40 agonists to stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells further highlights the multifaceted role of this receptor in glucose homeostasis.[8][10][13]
Caption: GPR40 signaling pathway initiated by TUG-424.
Applications in Metabolic Disease Research
TUG-424's selectivity and potency make it a cornerstone tool for investigating the therapeutic potential of GPR40 agonism in several metabolic diseases.
-
Type 2 Diabetes (T2D): The primary application of TUG-424 is in the study of T2D. By enhancing GSIS, TUG-424 can be used in various models to explore the potential of GPR40 agonists to improve glycemic control, preserve β-cell function, and reduce hyperglycemia.[5][7][14] Its glucose-dependent action minimizes the risk of hypoglycemia, a significant advantage in diabetes research.[8]
-
Obesity: GPR40 is also expressed in enteroendocrine cells and has been implicated in the secretion of incretins like GLP-1 and PYY, which can suppress appetite and slow gastric emptying.[10][13] TUG-424 can be used to investigate the role of GPR40 in weight management and its potential as an anti-obesity target.[1][2]
-
Non-alcoholic Fatty Liver Disease (NAFLD): The interplay between insulin resistance, lipid metabolism, and liver health is central to NAFLD. While the direct role of GPR40 in the liver is still under investigation, its systemic effects on glucose and lipid homeostasis suggest that GPR40 agonists could indirectly impact NAFLD progression.[15] TUG-424 can be a valuable probe to dissect these complex interactions.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for investigating the effects of TUG-424.
Caption: Experimental workflow for TUG-424 evaluation.
In Vitro Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the ability of TUG-424 to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
Rationale: This is a cornerstone functional assay to confirm the glucose-dependent insulinotropic effect of a GPR40 agonist. Using both low and high glucose conditions is critical to demonstrate the compound's safety profile regarding hypoglycemia.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated rodent/human islets.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA, containing low (2.8 mM) and high (16.7 mM) glucose.
-
TUG-424 stock solution (e.g., 10 mM in DMSO).
-
Insulin ELISA kit.
-
Cell lysis buffer (for DNA quantification).
-
DNA quantification kit (e.g., PicoGreen).
Procedure:
-
Cell Seeding: Seed β-cells (e.g., MIN6) in a 24-well plate and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with KRB buffer containing 2.8 mM glucose. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer with the following conditions (in triplicate):
-
Low Glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
-
Low Glucose (2.8 mM) + TUG-424 (e.g., 10 µM)
-
High Glucose (16.7 mM) + Vehicle
-
High Glucose (16.7 mM) + varying concentrations of TUG-424 (e.g., 0.01, 0.1, 1, 10 µM)
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement. Centrifuge to remove any detached cells.
-
Cell Lysis and Normalization: Wash the remaining cells with PBS and then lyse them. Determine the total DNA content in each well to normalize the insulin secretion data. This accounts for any variations in cell number.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an appropriate ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin concentration to the DNA content for each well. Plot the dose-response curve for TUG-424 in the high glucose condition to determine the EC50.
In Vivo Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of TUG-424 on glucose disposal in an animal model of T2D.
Rationale: The OGTT is a standard preclinical model to assess the efficacy of anti-diabetic compounds. It mimics the postprandial glucose challenge and evaluates the compound's ability to improve glucose tolerance. The use of a diabetic model (e.g., db/db mice or streptozotocin-induced diabetic rats) is crucial for demonstrating therapeutic relevance.
Materials:
-
Diabetic rodent model (e.g., male db/db mice, 8-10 weeks old).
-
TUG-424 formulation for oral gavage (e.g., suspended in 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., heparinized capillary tubes).
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (e.g., 12-16 hours) with free access to water before the experiment.
-
Baseline Blood Glucose: On the day of the experiment, measure the baseline blood glucose (t= -30 min) from a tail snip.
-
Compound Administration: Administer TUG-424 (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage.
-
Glucose Challenge: At t=0 min (30 minutes after compound administration), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at t= 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. A statistically significant reduction in the AUC for the TUG-424 treated groups compared to the vehicle group indicates improved glucose tolerance.
Data Interpretation and Expected Outcomes
Table 2: Expected In Vitro Activity of TUG-424 and Comparators
| Assay | Compound | Parameter | Expected Value | Reference |
| Calcium Mobilization (hGPR40) | TUG-424 | EC50 | 32 nM | [1][2] |
| GSIS (rat β-cell line) | TUG-424 | Significant increase at | 100 nM | [7] |
| β-Arrestin Recruitment (hGPR40) | IDG-16177 (potent agonist) | EC50 | 68.0 nM | [16] |
| β-Arrestin Recruitment (hGPR40) | Fasiglifam (partial agonist) | EC50 | 154.0 nM | [16] |
-
In Vitro GSIS: TUG-424 is expected to show a dose-dependent increase in insulin secretion only in the high glucose condition.[1] No significant effect should be observed at low glucose concentrations, confirming its glucose-dependent mechanism.[1]
-
In Vivo OGTT: In a diabetic rodent model, oral administration of TUG-424 is expected to significantly lower the glucose excursion following a glucose challenge compared to the vehicle-treated group. This will be reflected in a lower AUC for blood glucose.[6]
References
-
DC Chemicals. TUG-424 | GPR40 Agonist. [Link]
-
Frontiers. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. [Link]
-
Biotech Hub Africa. TUG-424 1 mg. [Link]
-
Patsnap Synapse. What are GPR40 agonists and how do they work?. [Link]
-
Spandidos Publications. GPR40: A therapeutic target for mediating insulin secretion (Review). [Link]
-
National Institutes of Health. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice. [Link]
-
ACS Medicinal Chemistry Letters. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. [Link]
-
National Institutes of Health. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. [Link]
-
National Institutes of Health. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. [Link]
-
ACS Publications. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). [Link]
-
PubMed Central. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve. [Link]
-
American Diabetes Association. 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TUG-424 | GPR40 Agonist | DC Chemicals [dcchemicals.com]
- 3. TUG-424 1 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for the Formulation of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid for Animal Studies
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Formulation Challenges of a Novel Phenylpropionic Acid Derivative
3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid is a novel compound with potential therapeutic applications. As with many new chemical entities, its successful in vivo evaluation is contingent on the development of a stable and bioavailable formulation suitable for administration to laboratory animals. The structural features of this molecule, specifically the fluoro and trifluoromethoxy substitutions on the phenyl ring, suggest that it is likely to be poorly soluble in aqueous media. This characteristic presents a significant hurdle for achieving adequate systemic exposure in preclinical studies.
This document provides a comprehensive guide to developing a suitable formulation for this compound for oral administration in rodent studies. It outlines a systematic approach, from initial physicochemical characterization to the preparation of various formulation types, with a focus on the scientific rationale behind each step. The protocols provided are intended to serve as a starting point, and may require optimization based on the specific experimental needs and the empirically determined properties of the compound.
Part 1: Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Prior to any formulation work, a thorough understanding of the physicochemical properties of this compound is essential. The following table summarizes the key parameters to be determined.
| Parameter | Experimental Method | Expected Outcome & Significance |
| Identity and Purity | HPLC, LC-MS, 1H NMR, 19F NMR | Confirmation of chemical structure and purity (>95%). Impurities can affect solubility and toxicity. |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Low aqueous solubility is anticipated. The pH-solubility profile will indicate if salt formation or pH adjustment is a viable strategy. |
| Solubility in Common Solvents | Measurement of solubility in ethanol, propylene glycol, PEG 400, corn oil, etc. | Identifies potential co-solvents or lipid-based vehicles for formulation development. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous formulations. |
| pKa | Potentiometric titration or UV-spectrophotometry | As a propionic acid derivative, an acidic pKa is expected. This will be critical for pH-adjustment strategies. |
| LogP/LogD | HPLC-based method or calculation | A high LogP value is expected, indicating lipophilicity and potential for good membrane permeability but poor aqueous solubility. |
| Solid-State Stability | Storage of the solid API under stressed conditions (e.g., 40°C/75% RH) and analysis by HPLC | Assesses the inherent chemical stability of the compound and its susceptibility to degradation. |
Part 2: Formulation Strategies for Poorly Soluble Compounds
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be considered. The choice of the most appropriate approach will depend on the pre-formulation data and the specific requirements of the animal study.
Decision-Making Workflow for Formulation Selection
Caption: Decision workflow for selecting a suitable formulation strategy.
Part 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing three common types of formulations for oral gavage in rodents.
Protocol 1: Aqueous Suspension
This is often the simplest and most common formulation for early-stage in vivo studies of poorly soluble compounds.
Materials:
-
This compound (API)
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the vehicle:
-
For a 0.5% HPMC, 0.1% Tween 80 vehicle, weigh 0.5 g of HPMC and 0.1 g of Tween 80.
-
Add the Tween 80 to approximately 80 mL of sterile water and stir until dissolved.
-
Slowly add the HPMC to the stirring solution to avoid clumping.
-
Continue stirring until the HPMC is fully hydrated and the solution is clear. This may take several hours.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare the API:
-
Calculate the required amount of API based on the desired dose and the number of animals.
-
Weigh the API accurately.
-
-
Formulate the suspension:
-
Place the weighed API in a mortar.
-
Add a small amount of the vehicle to the API and levigate to form a smooth paste. This helps to wet the API particles and prevent aggregation.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
For a more uniform particle size distribution, the suspension can be briefly homogenized.
-
-
Quality Control:
-
Visually inspect the suspension for uniformity.
-
If possible, confirm the concentration of the API by HPLC.
-
The suspension should be prepared fresh daily and stored at 2-8°C until use. Stir well before each administration.
-
Protocol 2: pH-Adjusted Aqueous Solution
If the API shows significantly increased solubility at a higher pH, this method can be used to prepare a true solution.
Materials:
-
This compound (API)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or a suitable buffer (e.g., TRIS)
-
Sterile water for injection
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the target pH:
-
Based on the pre-formulation pH-solubility data, select a pH at which the API is fully soluble at the desired concentration.
-
-
Prepare the solution:
-
Weigh the required amount of API and add it to a volume of sterile water slightly less than the final target volume.
-
While stirring, slowly add the NaOH solution or buffer dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding the base until the API is fully dissolved and the target pH is reached.
-
Once the API is dissolved, adjust the final volume with sterile water.
-
-
Quality Control:
-
Confirm the final pH of the solution.
-
Visually inspect for any precipitation.
-
The solution should be clear.
-
Confirm the concentration by HPLC.
-
Assess the short-term stability of the solution to ensure the API does not precipitate over the duration of the experiment.
-
Protocol 3: Lipid-Based Formulation (Solution in Oil)
If the API is highly lipophilic and has good solubility in oils, a simple oil-based solution can be an effective formulation.
Materials:
-
This compound (API)
-
Pharmaceutical-grade corn oil (or other suitable oil like sesame or olive oil)
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
Procedure:
-
Determine solubility:
-
Confirm the solubility of the API in the chosen oil at the desired concentration. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but the stability of the API at this temperature should be confirmed.
-
-
Prepare the solution:
-
Weigh the required amount of API.
-
Add the API to the calculated volume of oil.
-
Stir the mixture until the API is completely dissolved. Gentle warming can be applied if necessary.
-
Allow the solution to cool to room temperature before administration.
-
-
Quality Control:
-
The final formulation should be a clear solution with no visible particles.
-
Confirm the concentration by a suitable analytical method (e.g., HPLC after extraction).
-
Store the solution protected from light.
-
Part 4: Oral Gavage Administration in Rodents
The following workflow outlines the key steps for accurate and humane oral gavage administration.
Caption: Step-by-step workflow for oral gavage in rodents.
Key Considerations for Oral Gavage:
-
Animal Welfare: Oral gavage should only be performed by trained personnel. Use appropriately sized and flexible gavage needles to minimize the risk of injury.
-
Dose Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is 20 mL/kg.
-
Post-Administration Monitoring: Observe animals for at least 15-30 minutes after dosing for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
Part 5: Safety and Handling
As with any new chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound and its formulations. All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
-
PubChem. 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. [Link]
-
FSU Office of Research. Oral Gavage in the Rat. [Link]
-
SDSU Research. Oral Gavage - Rodent. [Link]
-
Narang, A. S., et al. (2012). Impact of Excipient Interactions on Solid Dosage Form Stability. Pharmaceutical Research, 29(10), 2660-2683. [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]
Application Notes and Protocols for the Development of Novel 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid Derivatives with Improved Anti-inflammatory Activity
Introduction: The Therapeutic Potential of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Phenylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The parent compound, this compound, possesses a unique combination of fluorine and trifluoromethoxy substitutions that can significantly influence its physicochemical and biological properties, including metabolic stability and target engagement[3][4][5]. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic profiles[5][6].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel derivatives of this compound to identify candidates with superior anti-inflammatory activity.
Rationale for Derivatization: A Structure-Activity Relationship (SAR)-Guided Approach
While the specific biological targets of this compound are not extensively documented in publicly available literature, the structure-activity relationships (SAR) of analogous phenylpropionic acid derivatives suggest that modifications to the propionic acid moiety and the phenyl ring can significantly impact potency[7][8]. Studies on similar compounds have indicated that lipophilicity is a critical determinant of activity[7][8]. Therefore, a focused derivatization strategy will be employed to explore the chemical space around the parent molecule.
The core strategy will involve two primary avenues of modification:
-
Amide Formation at the Carboxylic Acid: Conversion of the propionic acid to a diverse library of amides will allow for the exploration of various substituents to probe interactions with potential biological targets. This approach has been successful in identifying potent antagonists for targets like TRPV1 in related phenylpropanamide structures[7][8].
-
Substitution on the Phenyl Ring: While the existing substitution pattern is a key feature, further subtle modifications could fine-tune the electronic and steric properties of the molecule to enhance target binding and selectivity.
The following diagram illustrates the proposed derivatization strategy:
Caption: Proposed workflow for the development of novel derivatives.
Protocols for Chemical Synthesis
The synthesis of novel derivatives will be conducted in two main phases: amide library synthesis and phenyl ring modification.
Protocol 1: Synthesis of Amide Derivatives
This protocol outlines the general procedure for the synthesis of an amide library from this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the purified amides using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of Phenyl Ring-Modified Analogs
The synthesis of analogs with modifications to the phenyl ring will require a multi-step approach, likely starting from a different commercially available substituted benzene derivative. A representative synthetic route is outlined below.
Caption: General synthetic scheme for phenyl-modified analogs.
Detailed protocols for each step will be highly dependent on the specific target molecule and should be adapted from established synthetic methodologies in organic chemistry[9][10].
In Vitro Screening Protocols for Anti-inflammatory Activity
A tiered screening approach will be employed to efficiently identify the most promising derivatives.
Protocol 3: Primary Screening - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay provides a rapid and cost-effective method for initial screening of anti-inflammatory potential[11][12][13].
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1x10⁵ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[11]
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): Concurrently, perform an MTT assay to assess the cytotoxicity of the compounds.[11]
Data Analysis: Calculate the IC₅₀ value for NO inhibition for each compound and assess its therapeutic index relative to its cytotoxicity.
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Parent Compound | 15.2 | >100 | >6.6 |
| Derivative A | 5.8 | >100 | >17.2 |
| Derivative B | 25.1 | >100 | >4.0 |
| Indomethacin | 8.5 | >100 | >11.8 |
Protocol 4: Secondary Screening - Measurement of Pro-inflammatory Cytokines
Compounds showing significant activity in the primary screen will be further evaluated for their ability to inhibit the production of key pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits[11][12].
Materials:
-
Cell culture supernatants from Protocol 3
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits to measure the concentrations of TNF-α and IL-6 in the cell culture supernatants.
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
Data Analysis: Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production for each active compound.
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Parent Compound | 12.5 | 18.3 |
| Derivative A | 4.2 | 6.9 |
| Indomethacin | 7.1 | 10.4 |
In Vivo Evaluation Protocol
The most promising candidates from in vitro screening will be advanced to in vivo models of inflammation.
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-validated model of acute inflammation[14][15].
Materials:
-
Sprague-Dawley rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: vehicle control, test compound groups (at least three doses), and a positive control group.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This comprehensive guide provides a systematic approach for the development of novel derivatives of this compound with enhanced anti-inflammatory activity. By combining rational, SAR-guided chemical synthesis with a robust in vitro and in vivo screening cascade, researchers can efficiently identify and characterize promising new drug candidates. Future work should focus on elucidating the precise mechanism of action of the most potent compounds, including their effects on key inflammatory signaling pathways such as NF-κB and MAPK, and evaluating their pharmacokinetic and safety profiles.
References
- Application Notes and Protocols for the Evaluation of Novel Anti-inflamm
- Methodical Approaches: The Science Behind Anti-Inflamm
- Application Notes and Protocols for a Novel Anti-inflamm
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchG
- Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds - Benchchem.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Special Issue : Design and Synthesis of Novel Anti-Inflamm
- 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC - PubMed Central.
- The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associ
- 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC - PubMed Central.
- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the tre
- CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google P
- Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)
- 3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid - Fluorochem.
- This compound - Sinfoo Biotech.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers.
- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- 3-(4-Fluoro-3-nitro-phenyl)-propionic acid methyl ester - Sigma-Aldrich.
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - MDPI.
- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed.
- Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling p
- 3-Fluoro-2-hydroxypropanoic acid chemical structure and properties - Benchchem.
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- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 7. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Welcome to the technical support center for the synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is curated from established synthetic methodologies and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts unique electronic and lipophilic properties to the molecule. However, these same substituents can also present challenges during synthesis. This guide will focus on two primary synthetic routes: the Malonic Ester Synthesis and the Heck Reaction, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and offering actionable solutions.
Malonic Ester Synthesis Route: Common Problems
The malonic ester synthesis is a classic and reliable method for the preparation of substituted carboxylic acids.[1][2][3][4] The general approach involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in a malonic ester synthesis can stem from several factors. Let's break down the potential culprits and their solutions:
-
Incomplete Deprotonation of the Malonic Ester: The first step, the formation of the enolate, is critical. If the base is not strong enough or is not used in a sufficient amount, the deprotonation will be incomplete, leading to unreacted starting material.
-
Side Reactions of the Alkylating Agent: The starting material, 2-Fluoro-4-(trifluoromethoxy)benzyl halide, can undergo side reactions, such as elimination, if the reaction conditions are too harsh.
-
Solution: Maintain a moderate reaction temperature. While some heat may be necessary to drive the alkylation, excessive temperatures can promote side reactions. A temperature range of 50-80 °C is often a good starting point.
-
-
Dialkylation of the Malonic Ester: A common side product in malonic ester synthesis is the dialkylated ester, which reduces the yield of the desired mono-alkylated product.[2][3]
-
Solution: To favor mono-alkylation, use a slight excess of the malonic ester relative to the benzyl halide. This ensures that the enolate is more likely to react with the starting halide than with the already alkylated product.
-
-
Incomplete Hydrolysis or Decarboxylation: The final steps of the synthesis can also impact the overall yield.
-
Solution: For the hydrolysis of the ester, ensure complete saponification by using a sufficient excess of a strong base like NaOH or KOH and allowing adequate reaction time. For the decarboxylation step, heating the acidified diacid is necessary. Ensure the temperature is high enough (typically >100 °C) for the reaction to proceed to completion.
-
Q2: I am observing a significant amount of a dialkylated side product in my reaction mixture. How can I minimize its formation?
A2: The formation of a dialkylated product is a known challenge in malonic ester synthesis.[2][3] Here are some strategies to suppress it:
-
Control Stoichiometry: As mentioned above, using an excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the 2-Fluoro-4-(trifluoromethoxy)benzyl halide can significantly reduce dialkylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. Using a bulkier base might sterically hinder the second alkylation to some extent.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity towards mono-alkylation, although this may require longer reaction times.
Q3: The final decarboxylation step is messy and gives a low yield of the desired propionic acid. What can I do to improve this step?
A3: A problematic decarboxylation step is often due to incomplete hydrolysis or improper reaction conditions.
-
Ensure Complete Hydrolysis: Before attempting decarboxylation, confirm that both ester groups have been fully hydrolyzed to the corresponding carboxylates. This can be checked by TLC or LC-MS.
-
Acidification and Heating: After hydrolysis, the reaction mixture should be carefully acidified. The subsequent heating step should be controlled. Overheating can lead to decomposition and the formation of tars. A gentle reflux in an acidic aqueous solution is usually sufficient.
-
Purification: The crude product after decarboxylation may contain impurities. Purification by recrystallization or column chromatography is often necessary to obtain the pure this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the recommended starting material for the malonic ester synthesis of this compound?
A1: The most direct starting material for the malonic ester synthesis would be 2-Fluoro-4-(trifluoromethoxy)benzyl bromide or 2-Fluoro-4-(trifluoromethoxy)benzyl chloride . Benzyl bromides are generally more reactive than chlorides and are often preferred for this type of alkylation.[1]
Q2: What are the key reaction parameters to control for a successful malonic ester synthesis?
A2: The key parameters to control are:
-
Stoichiometry of reactants: Use a slight excess of the malonic ester to minimize dialkylation.
-
Choice and amount of base: Use a strong base like sodium ethoxide in an equivalent or slight excess amount.
-
Reaction temperature: Maintain a moderate temperature to balance reaction rate and selectivity.
-
Anhydrous conditions: Ensure all reagents and solvents are dry, especially for the enolate formation step.
Q3: Is the Heck reaction a viable alternative for this synthesis? What would be the starting materials?
A3: Yes, the Heck reaction is a powerful alternative for forming the C-C bond.[5][6][7][8] The starting materials for a Heck reaction to produce an intermediate for the target molecule would be:
-
Aryl halide: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene or 1-Iodo-2-fluoro-4-(trifluoromethoxy)benzene.
-
Alkene: An acrylate ester, such as ethyl acrylate or methyl acrylate.
The Heck reaction would yield an acrylate derivative, which would then need to be hydrolyzed to the desired propionic acid.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reactant consumption and product formation, as well as for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and any isolated intermediates. The ¹⁹F NMR will be particularly useful for confirming the presence and integrity of the fluorine-containing groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify any impurities.
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
Step 1: Alkylation of Diethyl Malonate
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (around 78 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(2-fluoro-4-(trifluoromethoxy)benzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude malonate from Step 1, add a solution of potassium hydroxide (3.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution carefully with concentrated hydrochloric acid to a pH of ~1-2.
-
Heat the acidified mixture to reflux to effect decarboxylation. Carbon dioxide evolution should be observed.
-
After the gas evolution ceases, cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Table 1: Troubleshooting Guide for Malonic Ester Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use a stronger base or a slight excess. |
| Side reactions of alkylating agent | Maintain moderate reaction temperature. | |
| Dialkylation | Use an excess of malonic ester. | |
| Incomplete hydrolysis/decarboxylation | Ensure sufficient base and heating time. | |
| High levels of Dialkylated Product | Incorrect stoichiometry | Use 1.1-1.5 equivalents of malonic ester. |
| High reaction temperature | Lower the reaction temperature. | |
| Messy Decarboxylation | Incomplete hydrolysis | Confirm complete hydrolysis before acidification. |
| Overheating | Control heating during decarboxylation. |
Visualizations
Diagram 1: Malonic Ester Synthesis Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- U.S. Patent 7,199,257 B1. Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
- European Patent EP 1669347 A1. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Wikipedia. Heck reaction. [Link]
-
NROChemistry. Malonic Synthesis. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. [Link]
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
- Chinese Patent CN 103508875 A. 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
- Chinese Patent CN 103254058 B. Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Taylor & Francis. Heck reaction – Knowledge and References. [Link]
-
PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. [Link]
- U.S. Patent 7,880,033 B2. Process for producing 3,3,3-trifluoropropionic acid.
-
Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
ResearchGate. Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. [Link]
-
Organic Syntheses. 2-phenylpropionic acid. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
National Institutes of Health. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]
-
The Good Scents Company. 3-phenyl propionitrile. [Link]
-
National Institutes of Health. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]
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- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 4. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Solubility Challenges with 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Welcome to the technical support guide for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in in vitro experimental settings. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles for more robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles faced when working with this compound.
Q1: Why is my compound precipitating when I add it to my aqueous cell culture medium or buffer?
A: This is the most common issue and stems from the compound's chemical structure. The phenyl ring, combined with the fluoro- and trifluoromethoxy- groups, makes the molecule significantly hydrophobic (lipophilic). While it is a propionic acid, and therefore has some potential for solubility in aqueous solutions (especially at higher pH), its low polarity often leads to it crashing out of solution when the concentration of a more favorable organic solvent (like DMSO) is drastically reduced upon dilution into an aqueous system. This is a classic case of a hydrophobic compound being forced into a hydrophilic environment beyond its solubility limit.[1]
Q2: I've dissolved the compound in 100% DMSO, but it still precipitates upon dilution. What's happening?
A: Even with a high-concentration stock in DMSO, the final concentration of the compound in your aqueous medium may exceed its thermodynamic solubility limit. When the DMSO stock is added to the medium, the DMSO disperses, and the individual compound molecules are suddenly surrounded by water. If the final concentration is too high, these molecules will aggregate and precipitate.[2][3] The key is to ensure the final concentration in the assay is below the aqueous solubility limit, even with a small percentage of co-solvent present.
Q3: What is a safe concentration of DMSO for my cells?
A: This is highly cell-line dependent, with primary cells often being more sensitive. A general rule of thumb is that most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and 0.1% is considered safe for almost all cells.[4] However, it is crucial to perform a vehicle control experiment where you treat cells with the highest concentration of DMSO used in your experiment to ensure it does not affect the assay readout.[5] Some studies have shown that even concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cellular pathways, so validating your specific system is essential.[6]
Q4: Can I just heat the solution to get my compound to dissolve?
A: Gentle warming (e.g., to 37°C) can sometimes help dissolve the compound initially.[7] However, this may only provide kinetic solubility, not thermodynamic stability. The compound could precipitate out again as the solution cools to room temperature or during long-term incubation. Furthermore, you must ensure your compound is heat-stable and will not degrade.
In-Depth Troubleshooting Guide
When facing persistent solubility problems, a systematic approach is required. This guide provides step-by-step protocols and explains the rationale behind each strategy.
Issue 1: Compound Precipitates in Aqueous Media from a DMSO Stock
This is the most frequent challenge. The goal is to keep the compound in solution in the final assay medium.
Root Cause Analysis:
The transition from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment is too abrupt, causing the compound to exceed its aqueous solubility limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Protocols:
Protocol 1: Optimizing the Dilution from DMSO Stock
This protocol minimizes the shock of transferring the compound to an aqueous environment.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to the highest possible concentration (e.g., 10-50 mM). Use gentle vortexing or sonication if needed.
-
Perform Serial Dilutions in DMSO: If you are creating a dose-response curve, perform all serial dilutions in 100% DMSO, not in the aqueous medium.[2] This ensures the compound is in a favorable solvent environment at each concentration step.
-
Final Dilution into Media:
-
Warm the final assay medium to 37°C.[7]
-
While vortexing the assay medium, add the small volume of DMSO stock drop-wise. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of stock to 1 mL of medium (a 1:1000 dilution, resulting in 0.1% DMSO).
-
Crucial Step: Do not add the medium to the DMSO stock. Always add the small volume of DMSO to the large volume of vigorously mixing aqueous medium.[3]
-
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation (cloudiness, crystals). If it remains clear, it is ready for use.
Issue 2: Intrinsic Aqueous Solubility is Too Low
If optimizing the dilution technique is insufficient, you may need to modify the formulation to increase the compound's inherent solubility in your aqueous system.
Strategy 1: pH Adjustment
Causality: this compound is a carboxylic acid. At a pH below its acid dissociation constant (pKa), it will be in its neutral, less soluble form. By raising the pH of the solution above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is an ion and therefore significantly more water-soluble.[8][9]
Protocol 2: Solubilization via pH Modification
-
Determine the Compound's pKa: If not available, you can estimate it based on similar structures (phenylpropionic acid has a pKa of ~4.5).
-
Prepare a Basic Stock Solution: Instead of DMSO, try dissolving the compound in a small amount of a basic solution like 0.1 N NaOH to create a concentrated stock of the sodium salt form.
-
Neutralize into Buffered Media: Carefully add the basic stock solution to your final assay buffer (e.g., PBS or cell culture medium, which are typically buffered around pH 7.4). The buffer should have enough capacity to neutralize the added base and maintain the final desired pH.
-
Verify Final pH: After adding the compound, check the pH of your final solution to ensure it is within the acceptable range for your assay and cells.
-
Caution: This method is only suitable if your assay is not sensitive to slight pH changes and if the final salt concentration is not detrimental.
Strategy 2: Utilizing Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex."[11][12] This complex presents a hydrophilic exterior to the water, effectively shielding the hydrophobic guest molecule and dramatically increasing its aqueous solubility.[13][14]
Caption: Mechanism of cyclodextrin solubilization.
Protocol 3: Preparing a Cyclodextrin Inclusion Complex
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro studies due to its high solubility and low toxicity.[6]
-
Prepare a Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
Form the Complex:
-
Dissolve the this compound directly into the HP-β-CD solution.
-
Alternatively, dissolve the compound in a minimal amount of a co-solvent like ethanol, and then add this solution to the stirring cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
-
Sterilization and Use: Filter-sterilize the final complex solution before adding it to your cells.
-
Control Experiment: It is critical to run a control with the HP-β-CD solution alone to ensure the cyclodextrin itself does not interfere with your assay.[5]
Data Summary & Best Practices
| Method | Mechanism | Advantages | Considerations & Potential Downsides |
| DMSO Co-solvent | Reduces solvent polarity, keeping the hydrophobic compound dissolved.[] | Simple, fast, and widely used. Effective for creating high-concentration stocks. | Potential for precipitation upon aqueous dilution.[1] DMSO can be toxic to cells at >0.5% and can interfere with some assays.[4] |
| pH Adjustment | Converts the acidic compound to its more soluble ionic (salt) form.[8] | Can dramatically increase aqueous solubility without organic solvents. | Only applicable to ionizable compounds. Requires careful pH control. May not be suitable for pH-sensitive assays. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a water-soluble shell.[10] | High solubilizing capacity. Generally low cytotoxicity.[6] Can improve compound stability.[13] | Can be an additional variable in the experiment. Potential for the cyclodextrin itself to interact with assay components.[5] |
| Other Co-solvents | Similar to DMSO, reduces the polarity of the aqueous medium.[16] | Can be an alternative if DMSO is problematic. | Must be carefully validated for cell toxicity and assay interference. Ethanol, for example, can be more cytotoxic than DMSO for some cell lines.[17][18] |
Best Practices Checklist:
-
Always run a vehicle control: Treat cells with the highest concentration of the solvent/solubilizer system used.
-
Check for assay interference: Ensure your solubilizing agent (DMSO, cyclodextrin, etc.) does not inhibit/activate your target or interfere with the detection method.[18]
-
Prepare fresh dilutions: Do not store highly diluted aqueous solutions of hydrophobic compounds, as they may precipitate over time.
-
Start with the simplest method: Begin with optimizing your DMSO dilution before moving to more complex formulations.
-
Characterize your compound: Knowing the pKa and basic physicochemical properties can guide you to the most logical solubilization strategy.
References
-
Mady, F. M., & Mohamed Ibrahim, S. R. (2018). Cyclodextrin-based nanosponge for improvement of solubility and oral bioavailability of ellagic acid. Pak. J. Pharm. Sci., 31, 2069–2076. Available at: [Link]
-
American Chemical Society Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available at: [Link]
-
IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Available at: [Link]
-
National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available at: [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Available at: [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
-
PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
-
ResearchGate. (n.d.). Why does a compound that dissolve in DMSO, precipitates with media? Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Available at: [Link]
-
ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays? Available at: [Link]
-
National Institutes of Health. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iipseries.org [iipseries.org]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
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- 18. ijpsonline.com [ijpsonline.com]
Technical Support Center: Purification of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Welcome to the technical support center for the purification of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification process.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C10H8F4O2 | The presence of fluorine atoms increases electronegativity and can affect intermolecular interactions. |
| Molecular Weight | ~252.16 g/mol | A moderate molecular weight, suitable for standard purification techniques. |
| Structure | Aromatic carboxylic acid | The carboxylic acid group provides a handle for acid-base extraction and influences solubility. The aromatic ring can lead to retention on reversed-phase chromatography media. |
| Polarity | Moderately polar | Influenced by both the polar carboxylic acid group and the relatively nonpolar fluorinated phenyl ring. This dual nature is key for selecting appropriate chromatographic conditions. |
| pKa | Estimated to be around 4-5 | As a carboxylic acid, its charge state is pH-dependent, which is critical for extraction and ion-exchange chromatography.[1] |
| Solubility | Generally soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and aqueous base. Limited solubility in neutral or acidic water. | Solubility characteristics are fundamental to designing effective extraction and recrystallization protocols. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the purification of this compound.
Recrystallization
Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield in recrystallization is a common issue that can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
-
Troubleshooting: Perform a systematic solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities (e.g., heptane/ethyl acetate mixtures, toluene, ethanol/water).
-
-
Insufficient Cooling or Supersaturation: For optimal crystal formation and recovery, the solution should be cooled slowly and to a sufficiently low temperature.
-
Troubleshooting: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize precipitation.
-
-
Excessive Solvent Volume: Using too much solvent will keep more of your product in solution, even at low temperatures.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.
-
Q2: The purity of my compound did not improve significantly after recrystallization. Why is this and what can I do?
A2: This often indicates that the impurities have similar solubility properties to your target compound in the chosen solvent system.
-
Causality: If an impurity and the desired product have very similar structures and polarities, they will likely co-crystallize.
-
Troubleshooting:
-
Change the Solvent System: Try a different solvent or a mixture of solvents with different properties. For aromatic carboxylic acids, solvent systems like toluene/petroleum ether or alcohol/water mixtures can be effective.[1]
-
Perform a Pre-Purification Step: Consider an initial purification step like an acid-base extraction to remove neutral or basic impurities before recrystallization.[1]
-
Multiple Recrystallizations: In some cases, a second recrystallization from a different solvent system may be necessary to achieve the desired purity.
-
Chromatography
Q3: I'm seeing significant peak tailing for my compound during HPLC analysis or purification. What is causing this?
A3: Peak tailing for acidic compounds like this is often due to interactions with the stationary phase.
-
Causality: The carboxylic acid group can interact with residual silanol groups on standard silica-based C18 columns, leading to tailing.
-
Troubleshooting:
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase will suppress the ionization of the carboxylic acid, minimizing interactions with the stationary phase and improving peak shape.[2]
-
Use a Different Stationary Phase: Consider columns specifically designed for the separation of organic acids or those with end-capping to reduce silanol activity.[3][4]
-
Adjust pH: Maintaining the mobile phase pH at least two units below the pKa of the acid will ensure it is in its neutral form, reducing tailing.[2]
-
Q4: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A4: The choice depends on the nature of the impurities you are trying to remove.
-
Reversed-Phase HPLC: This is generally the preferred method for moderately polar compounds.[2] It separates based on hydrophobicity. Your target compound will be well-retained, allowing for the separation of more polar or less polar impurities.
-
Normal-Phase Chromatography: This technique separates based on polarity. It can be useful if your impurities have very different polarities from your product. However, the carboxylic acid group can lead to strong, sometimes irreversible, binding to the silica gel.
dot
Caption: Workflow for selecting the appropriate chromatography method.
Extraction
Q5: My aqueous and organic layers are not separating well during extraction (emulsion formation). What should I do?
A5: Emulsions are common when working with compounds that have surfactant-like properties or when vigorous shaking is employed.
-
Troubleshooting:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can help to break the emulsion by increasing the ionic strength of the aqueous layer.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In stubborn cases, filtering the emulsion through a pad of celite or glass wool can help to break it up.
-
Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.
-
Q6: I am losing a significant amount of product during the acid-base extraction. How can I minimize this loss?
A6: Product loss during extraction can occur at several stages.
-
Incomplete pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 7, ideally pH 8-9) to deprotonate the carboxylic acid and transfer it to the aqueous phase. Conversely, ensure the pH is sufficiently acidic (pH < 3) to protonate it for extraction back into the organic layer.[1] Use pH paper or a pH meter to verify.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Typically, three extractions are sufficient to ensure complete transfer.
-
Solubility in the "Wrong" Layer: While the deprotonated carboxylate is water-soluble, the fluorinated aromatic portion of the molecule retains some organic character. Some product may remain in the organic layer even at high pH. Back-extracting the organic layer with fresh aqueous base can help recover this.
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
dot
Caption: Step-by-step workflow for acid-base extraction.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1M sodium bicarbonate solution.
-
Gently invert the funnel multiple times to mix the layers, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.
-
Drain the lower organic layer, which contains neutral and basic impurities.
-
To ensure complete recovery, you can wash the organic layer again with a fresh portion of the aqueous base and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2. The product will precipitate out or become extractable.
-
Extract the acidified aqueous layer three times with fresh portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This protocol is suitable for removing impurities with different hydrophobicities.
Methodology:
-
Column: C18 reversed-phase flash column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or acetonitrile. It can also be adsorbed onto a small amount of C18 silica.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or TFA, is typically effective.
-
Example Gradient:
-
Start with a higher polarity mobile phase (e.g., 90:10 water:acetonitrile) to elute highly polar impurities.
-
Gradually increase the proportion of the organic solvent (e.g., to 50:50 water:acetonitrile) to elute the product.
-
A final high organic phase wash (e.g., 100% acetonitrile) will elute any strongly retained, non-polar impurities.
-
-
-
Detection: Use UV detection, monitoring at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Fraction Collection: Collect fractions as the product peak elutes.
-
Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to determine which contain the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
IV. Analytical Methods for Purity Assessment
Confirming the purity of the final product is a critical step.
| Method | Purpose | Typical Conditions |
| HPLC-UV | Quantify purity and detect impurities. | Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid. Detection: UV at ~254 nm.[5] |
| LC-MS | Confirm molecular weight of the product and identify impurities. | Similar conditions to HPLC-UV, coupled to a mass spectrometer.[3][4] |
| ¹H and ¹⁹F NMR | Confirm the chemical structure and identify any structurally related impurities. | Solvent: CDCl₃ or DMSO-d₆. ¹⁹F NMR is particularly useful for fluorinated compounds.[3][4] |
| Melting Point | Assess purity; a sharp melting range indicates high purity. | Compare the observed melting point to the literature value. |
References
-
Zgórka, G. (2005). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
-
Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Papoff, P., et al. (2004). Process for the purification of aromatic carboxylic acids. Google Patents.
-
Aurigene Pharmaceutical Services. (2024). What are the key steps in the purification of pharmaceutical intermediates?. Aurigene Pharmaceutical Services Blog. Available at: [Link]
- WO2014095080A2. (2014). Process for the purification of carboxylic acids. Google Patents.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Haddad, P. R., et al. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. Available at: [Link]
-
Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. Available at: [Link]
-
de Gruijter, C. F., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]
-
Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Available at: [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Technical Support Center: 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
A Guide for Researchers on Minimizing Off-Target Effects and Optimizing Experimental Design
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of working with this potent G protein-coupled receptor 40 (GPR40) agonist. This guide is structured to move from foundational knowledge to practical troubleshooting, ensuring your experiments are built on a solid understanding of the compound's mechanism and potential liabilities.
Section 1: Compound Profile & Mechanism of Action
This compound belongs to a class of synthetic small molecules designed to mimic the action of endogenous long-chain free fatty acids (FFAs) on GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, making it a key therapeutic target for type 2 diabetes.[3][4]
The primary mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).[5][6] Unlike sulfonylureas, GPR40 agonists have a glucose-dependent effect, which significantly reduces the risk of hypoglycemia.[3][7] Upon agonist binding, GPR40 canonical signaling proceeds through the Gαq/11 pathway, activating Phospholipase C (PLC). This leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium ([Ca²⁺]i) that drives the exocytosis of insulin granules.[5][8]
Problem 3: Signs of Hepatotoxicity in Animal Models (e.g., Elevated ALT/AST)
-
Potential Cause: Compound-Specific Liver Liabilities.
-
Why it happens: Similar to TAK-875, your compound may be metabolized into a reactive acyl glucuronide, inhibit the bile salt export pump (BSEP), or cause mitochondrial dysfunction in hepatocytes. [9][10] * Troubleshooting & Mitigation Strategies:
-
In Vitro Hepatocyte Assays: Before extensive in vivo work, test the compound in primary human or rat hepatocytes. Measure cell viability and screen for BSEP inhibition.
-
Monitor Liver Enzymes: In any in vivo study, measure plasma ALT and AST levels as primary indicators of liver damage.
-
Consider a Gut-Restricted Approach: If systemic toxicity is a concern, an alternative therapeutic strategy is to leverage GPR40 on enteroendocrine L-cells to stimulate GLP-1 secretion, which in turn lowers blood glucose. [9]This can be modeled experimentally by comparing the efficacy of oral vs. intraperitoneal administration, where oral delivery would favor a gut-based mechanism of action.
-
-
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for GPR40 Activation
This assay provides a rapid, functional readout of Gαq-mediated GPR40 activation.
-
Cell Seeding: Plate a GPR40-expressing cell line (e.g., HEK293-hGPR40, MIN6) in a 96-well black, clear-bottom plate. Allow cells to adhere overnight.
-
Dye Loading: Aspirate media and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C.
-
Baseline Reading: Wash the cells gently to remove excess dye. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and record baseline fluorescence for 15-30 seconds.
-
Compound Addition: Use the instrument's integrated fluidics to add your compound (at various concentrations) and immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against compound concentration to determine EC₅₀ values.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is the gold-standard assay to confirm the compound's primary therapeutic effect.
-
Cell/Islet Preparation: Use pancreatic β-cell lines (e.g., INS-1E, MIN6) or isolated primary islets. Culture overnight to allow recovery.
-
Starvation/Pre-incubation: Wash cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (2.8 mM). Pre-incubate in this buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH containing:
-
Low Glucose (2.8 mM) ± Compound
-
High Glucose (16.7 mM) ± Compound
-
Positive Control (e.g., High Glucose + Tolbutamide)
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted insulin. Centrifuge to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a species-specific ELISA or radioimmunoassay (RIA). Normalize the results to total protein content or DNA content from the remaining cell lysate.
References
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?[Link]
-
Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). [Link]
-
The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40. [Link]
-
American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]
-
ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion. [Link]
-
Lin, D. C., et al. (2012). Optimization of GPR40 Agonists for Type 2 Diabetes. PMC - PubMed Central. [Link]
-
Hirasawa, A., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. [Link]
-
Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. PMC - PubMed Central. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?[Link]
-
Gurevich, V. V., & Gurevich, E. V. (2019). GPCR Desensitization: Acute and Prolonged Phases. PMC - PubMed Central. [Link]
-
van der Velde, N., et al. (2023). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Cell Reports Medicine. [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Ouyang, C. (2024). Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. Request PDF. [Link]
-
Frontiers. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. [Link]
-
American Diabetes Association. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]
-
Tan, C. P., et al. (2008). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. PMC - NIH. [Link]
-
Lauffer, L. M., et al. (2009). The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. PMC - PubMed Central. [Link]
-
Burant, C. F. (2013). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. PubMed. [Link]
-
Endocrine Abstracts. (n.d.). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. [Link]
-
Hamdouchi, C., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. ACS Publications. [Link]
-
Nagasumi, K., et al. (2007). Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. PMC - NIH. [Link]
-
MDPI. (2016). Rate of Homologous Desensitization and Internalization of the GLP-1 Receptor. [Link]
-
Oxford Academic. (2020). Enhanced Endosomal Signaling and Desensitization of GLP-1R vs GIPR in Pancreatic Beta Cells. [Link]
-
British Pharmacological Society. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. [Link]
-
ResearchGate. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. [Link]
-
British Pharmacological Society. (2024). Altered desensitization and internalization patterns of rodent versus human glucose-dependent insulinotropic polypeptide (GIP) receptors. [Link]
-
PubChem - NIH. (n.d.). Propanoic acid, 3-fluoro-. [Link]
-
PubChem - NIH. (n.d.). 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. [Link]
-
PubMed Central. (2024). Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Welcome to the dedicated technical support center for 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this compound. Here, we synthesize foundational scientific principles with practical, field-proven troubleshooting strategies to empower your experimental success.
Compound Profile: this compound
While specific experimental data for this compound is not publicly available, we can infer its likely physicochemical properties based on its chemical structure. These estimations are crucial for anticipating and addressing formulation challenges.
-
Structure: The molecule contains a carboxylic acid group, making it an acidic compound. The presence of a fluoro group and a trifluoromethoxy group suggests high lipophilicity and potentially low aqueous solubility.
-
Anticipated Properties:
-
Low Aqueous Solubility: The aromatic ring and trifluoromethoxy group likely contribute to poor water solubility, a common challenge for oral drug delivery.[1][2]
-
High Permeability (Potentially BCS Class II): Given its lipophilic nature, the compound may exhibit good permeability across biological membranes.[3][4] This combination of low solubility and high permeability would classify it as a Biopharmaceutics Classification System (BCS) Class II compound.[3][4]
-
Acidic Nature (pKa): The propionic acid moiety will have a pKa value typical for carboxylic acids (around 4-5). This means its solubility will be pH-dependent, with higher solubility at pH values above its pKa.
-
These characteristics present a classic drug development challenge: a compound that can pass through the intestinal wall but doesn't dissolve well in the gastrointestinal fluids to be available for absorption.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with this compound?
A1: The primary obstacle is its anticipated low aqueous solubility. For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[7] Poor solubility is a common reason for low and variable bioavailability.[1][2]
Q2: How does the acidic nature of the molecule affect its absorption?
A2: The carboxylic acid group means the compound's charge and, therefore, its solubility will change with the pH of its environment. In the acidic environment of the stomach (pH 1-2.5), it will be largely in its neutral, less soluble form. As it moves to the more neutral pH of the small intestine (pH 6-7.5), it will become ionized and more soluble. However, the neutral form is generally more permeable across cell membranes. This interplay between pH, solubility, and permeability is a key consideration for formulation design.
Q3: What are the initial formulation strategies to consider for a BCS Class II compound like this?
A3: For BCS Class II compounds, the main goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract.[4] Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles can improve the dissolution rate.[2][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[6][7]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gut.[9][10]
-
Salt Formation: Converting the acidic drug to a more soluble salt form can be an effective approach.[7][11]
Troubleshooting Guides
Issue 1: Poor and Inconsistent Dissolution Profiles
Question: We are observing slow and highly variable dissolution of the neat active pharmaceutical ingredient (API). How can we improve this?
Answer: This is a classic sign of poor solubility and potential particle agglomeration. Here’s a systematic approach to troubleshoot this:
-
Characterize the API:
-
Particle Size Analysis: Use techniques like laser diffraction to determine the particle size distribution. If it's large and broad, consider micronization or nanosizing.
-
Solid-State Characterization: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline form (polymorphism) and melting point. Different polymorphs can have different solubilities.
-
-
Formulation Approaches to Enhance Dissolution:
-
Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution.[2][8]
-
Troubleshooting Tip: If you see particle re-agglomeration after milling, consider wet milling or the inclusion of a wetting agent or surfactant in your formulation.
-
-
Amorphous Solid Dispersions: This is a powerful technique for BCS Class II compounds.
-
Experimental Protocol: Prepare a solid dispersion by dissolving the API and a polymer (e.g., HPMC, PVP) in a common solvent and then removing the solvent by spray drying or rotary evaporation.
-
Troubleshooting Tip: If the amorphous form recrystallizes over time, you may need to screen for different polymers or increase the polymer-to-drug ratio to improve stability.[12]
-
-
Issue 2: Promising in vitro Dissolution but Poor in vivo Bioavailability
Question: Our formulation shows excellent dissolution in our standard buffer, but the animal pharmacokinetic (PK) studies show low exposure. What could be the disconnect?
Answer: This common and frustrating issue often points to the limitations of simple in vitro models in predicting in vivo performance.[13] Here’s how to investigate:
-
Re-evaluate Your Dissolution Medium:
-
Biorelevant Media: Standard buffers may not mimic the complex environment of the human gut. Consider using biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which can significantly impact the solubilization of lipophilic drugs.[13]
-
-
Consider Permeability and Efflux:
-
In Vitro Permeability Assays: Use cell-based assays like the Caco-2 model to assess the compound's permeability and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[14]
-
Troubleshooting Tip: If your compound is a P-gp substrate, its absorption could be limited even with good solubility. Formulation strategies could then include P-gp inhibitors, though this adds complexity.
-
-
Investigate First-Pass Metabolism:
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability. Extensive first-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation.
-
Workflow for Formulation Strategy Selection
Below is a diagram illustrating a logical workflow for selecting a suitable formulation strategy.
Caption: A workflow for selecting and optimizing a formulation strategy.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Materials:
-
This compound (API)
-
Polymer (e.g., HPMCAS-LG, PVP K30)
-
Organic Solvent (e.g., acetone, methanol, or a mixture)
-
-
Procedure:
-
Dissolve the API and polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:2, 1:3 by weight). Ensure complete dissolution.
-
Set up the spray dryer with the appropriate inlet temperature, atomization pressure, and feed rate. These parameters will need to be optimized for your specific solvent system and formulation.
-
Spray the solution into the drying chamber.
-
Collect the dried powder from the cyclone.
-
Characterize the resulting solid dispersion for its amorphous nature (using XRPD and DSC) and perform dissolution testing.
-
Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
-
Media Preparation (FaSSIF):
-
Prepare a buffer solution of sodium phosphate monobasic and sodium chloride, and adjust the pH to 6.5.
-
Add sodium taurocholate (a bile salt) and lecithin.
-
Stir until all components are dissolved.
-
-
Dissolution Test:
-
Use a USP Apparatus II (paddle apparatus).
-
Fill the dissolution vessels with 900 mL of pre-warmed (37°C) FaSSIF medium.
-
Place the formulation (e.g., a capsule containing the API or its solid dispersion) into each vessel.
-
Rotate the paddles at a set speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation
Table 1: Example of Dissolution Data for Different Formulations
| Time (min) | % API Dissolved (Neat API) | % API Dissolved (Micronized API) | % API Dissolved (Solid Dispersion 1:2) |
| 5 | 2 | 10 | 35 |
| 15 | 5 | 25 | 70 |
| 30 | 8 | 40 | 92 |
| 60 | 12 | 55 | 95 |
Logical Relationship Diagram
The following diagram illustrates the relationship between the key challenges and the corresponding formulation solutions.
Caption: Mapping formulation challenges to potential solutions.
References
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
- Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies.
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies.
- Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed.
- Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
- Successful Formulation Strategies. Outsourced Pharma.
- A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
- The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules.
- Troubleshooting in Pharma Formulations Drug Development Services.
- What are the methods used for enhancement of bioavailability?. Patsnap Synapse.
- Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology.
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refining analytical detection of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid in biological samples
Welcome to the technical support guide for the quantitative analysis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid in biological samples. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and validation, moving beyond standard protocols to explain the scientific reasoning behind critical experimental choices. Our goal is to empower you to develop robust, reliable, and defensible bioanalytical methods.
Introduction: Understanding the Analyte
This compound is a small molecule characterized by several key functional groups that dictate its analytical behavior: a carboxylic acid, a fluoro group, and a trifluoromethoxy group.
-
Propionic Acid Moiety: This group is acidic (pKa ~4.8), making the molecule ionizable. This is the primary handle for pH-based extraction techniques and dictates its behavior in reversed-phase chromatography.
-
Fluorophenyl Ring: The aromatic ring provides chromophores for UV detection, although sensitivity may be limited.
-
Trifluoromethoxy (OCF3) Group: This group significantly increases the lipophilicity of the molecule, influencing its solubility and interaction with reversed-phase sorbents.[1][2]
The primary challenge in its bioanalysis is achieving high sensitivity and selectivity in complex biological matrices like plasma, serum, or urine, which are rich in endogenous interferences.[3][4] This guide will focus predominantly on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application, while also addressing other relevant techniques.[5]
Part 1: Sample Preparation - The Foundation of Quality Data
Effective sample preparation is the most critical step in bioanalysis. Its purpose is to isolate the analyte from matrix components (proteins, salts, phospholipids) that can interfere with analysis, cause ion suppression, and damage analytical columns.[6][7]
Frequently Asked Questions (FAQs) on Sample Preparation
Q: What are the primary sample preparation techniques I should consider for this compound?
A: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required sample cleanliness, sensitivity, and throughput.[4][6]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[3][7] | Fast, simple, inexpensive, high recovery. | "Dirty" extract; high levels of salts and phospholipids remain, leading to significant matrix effects (ion suppression).[7] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases (aqueous sample and organic solvent). | Cleaner extracts than PPT, removes salts effectively. | Can be labor-intensive, uses larger solvent volumes, potential for emulsion formation. | Intermediate cleanup when SPE is not available or for specific matrix challenges. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by selective elution.[8][9] | Cleanest extracts, high concentration factor, reduces matrix effects significantly.[3] | More expensive, requires method development. | High-sensitivity applications requiring robust and reliable data (e.g., regulated bioanalysis). |
Q: For LLE, how do I optimize the extraction of an acidic compound like this?
A: To efficiently extract an acidic analyte from an aqueous biological sample into an organic solvent, you must suppress its ionization. This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa (~4.8). At a pH of ~2.8, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), making it more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether.[10]
Q: What type of SPE sorbent is best suited for this molecule?
A: A polymeric reversed-phase sorbent is an excellent starting point. These sorbents offer high capacity and are stable across a wide pH range. For this analyte, a generic "Bind-and-Elute" strategy on a reversed-phase cartridge would be effective. Anion exchange SPE can also be used, but it is often more susceptible to interference from endogenous acidic compounds in biological fluids.[8][11]
Troubleshooting Sample Preparation
Q: My recovery is low and inconsistent after SPE. What should I check?
A: Low or variable recovery in SPE is a common issue that can almost always be solved systematically.
-
Incomplete Sorbent Solvation: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) before loading the sample. Dry sorbent will not retain the analyte effectively.[7]
-
Analyte Breakthrough During Loading: The analyte may not be retaining on the sorbent. For this reversed-phase application, ensure your sample is acidified (pH < 3) before loading to keep the analyte in its neutral, most retentive form.[11]
-
Analyte Loss During Washing: Your wash solvent may be too strong, prematurely eluting the analyte. Use a weak organic wash (e.g., 5-10% methanol in acidified water) to remove interferences without affecting the analyte.
-
Incomplete Elution: Your elution solvent may not be strong enough. A high-percentage organic solvent (e.g., >90% methanol or acetonitrile) is typically required. Adding a small amount of a weak base like ammonium hydroxide to the elution solvent can deprotonate the carboxylic acid, further increasing its solubility in the elution solvent and ensuring complete release from the sorbent.
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- 11. agilent.com [agilent.com]
Technical Support Center: Scale-Up Synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
Welcome to the technical support guide for the scale-up synthesis of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a safe, efficient, and robust scale-up process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and scale-up strategy for this compound.
Q1: What are the most viable synthetic routes for scaling up this molecule?
A1: Two primary retrosynthetic pathways are generally considered for arylpropionic acids of this type. The choice depends on raw material availability, cost, and in-house equipment capabilities.
-
Route A: Palladium-Catalyzed Cross-Coupling (e.g., Heck or Suzuki-Miyaura): This is often the most versatile route. It typically involves coupling a haloaromatic precursor, such as 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, with a three-carbon building block like acrylic acid or its esters. Subsequent reduction of the double bond yields the target propionic acid. The Heck reaction is a common choice.[1][2]
-
Route B: From a Benzaldehyde or Acetophenone Precursor: This route starts with 2-fluoro-4-(trifluoromethoxy)benzaldehyde. A condensation reaction (e.g., Knoevenagel or Perkin) followed by reduction and hydrolysis can furnish the desired product. This pathway can be advantageous if the starting aldehyde is readily available.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Safety is the most critical aspect of scale-up.[3] Key concerns include:
-
Thermal Runaway: Many steps, particularly cross-coupling reactions or hydrogenations, can be exothermic. The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation less efficient.[4][5][6] This can lead to a dangerous increase in temperature and pressure, known as a thermal runaway.[5][7]
-
Pressure Management: Reactions that evolve gas (e.g., hydrogenation, decarboxylation) must be conducted in appropriately rated vessels with adequate venting. Using needle adapters for gas lines is discouraged at scale in favor of proper gas inlet adapters to prevent excessive pressure buildup.[5]
-
Reagent Handling: Handling large quantities of pyrophoric reagents (like some organometallics), corrosive acids/bases, and flammable solvents requires specialized equipment and stringent safety protocols.[8]
-
Fluorinated Compounds: While the target molecule is relatively stable, some fluorinating agents or intermediates can be highly toxic or reactive.[9] Always consult the Safety Data Sheet (SDS) for all materials.
Q3: Why do reaction yields often drop during scale-up?
A3: A drop in yield is a common scale-up challenge and can be attributed to several factors:
-
Inefficient Mixing: Lab-scale reactions with magnetic stir bars often have excellent mixing. In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[10][11]
-
Heat Transfer Issues: As mentioned, poor heat dissipation can lead to side product formation, reducing the yield of the desired product.[4][6]
-
Extended Reaction/Workup Times: Operations like reagent addition, heating, cooling, and phase separations take significantly longer at scale.[10] This can lead to the degradation of sensitive intermediates or products.
-
Catalyst Deactivation: In catalytic reactions, trace impurities in solvents or reagents, which are negligible at the lab scale, can become significant catalyst poisons at a larger scale.[12]
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section provides a problem-and-solution framework for specific issues you may encounter.
Issue 1: Low Yield and/or Stalled Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck Reaction)
-
Probable Cause:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can aggregate into inactive palladium black.[12] Phosphine ligands can also be oxidized.[12] This issue is exacerbated at scale due to longer reaction times and greater potential for air leaks.
-
Poor Ligand Choice: The electron-deficient nature of the 2-fluoro-4-(trifluoromethoxy)phenyl ring makes oxidative addition challenging. A generic ligand that worked at the small scale may not be robust enough for the demands of a large-scale process.[13][14]
-
Insufficient Base Activity: The solubility and strength of the base are critical.[12] A solid base that is not adequately dispersed in the reaction medium can lead to a stalled reaction.
-
-
Suggested Solution:
-
Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon). Maintain a positive inert gas pressure throughout the reaction. Use degassed solvents for the reaction.
-
Ligand Optimization: Screen a panel of electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate challenging cross-couplings.[14]
-
Base and Solvent Screening: Evaluate different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. Sometimes a small amount of water is necessary for inorganic bases to be effective, but this must be carefully controlled.[12] A solvent screen (e.g., Toluene, Dioxane, 2-MeTHF) is highly recommended.[12]
-
Workflow for Troubleshooting a Heck Reaction
Caption: Decision tree for troubleshooting a problematic Heck reaction.
Issue 2: Formation of Impurities During Synthesis
-
Probable Cause:
-
Over-alkylation/Dimerization: In routes involving strong bases and alkylating agents, side reactions can occur.
-
Hydrolysis of Trifluoromethoxy Group: While generally stable, the -OCF₃ group can be sensitive to very harsh acidic or basic conditions, especially at elevated temperatures over long periods, leading to hydrolysis.
-
Ortho-Defluorination/Substitution: The ortho-fluoro group can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with strong nucleophiles.
-
-
Suggested Solution:
-
Controlled Reagent Addition: Add reactive reagents slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.[6]
-
Temperature Control: Maintain strict temperature control. Use a reactor with a jacket and an overhead stirrer for efficient heat transfer. Monitor the internal reaction temperature, not just the jacket temperature.[4]
-
Process Analytical Technology (PAT): Use in-situ monitoring (e.g., HPLC, UPLC) to track the formation of the product and key impurities. This allows for quenching the reaction at the optimal point before impurity levels become unacceptable.
-
Issue 3: Difficult Purification and Isolation
-
Probable Cause:
-
Emulsion Formation during Workup: The presence of fluorinated compounds can sometimes lead to stable emulsions during aqueous workups, making phase separation difficult and time-consuming.
-
Oily Product/Failure to Crystallize: The final product or key intermediates may be low-melting solids or oils, making isolation by crystallization challenging, especially in the presence of impurities.
-
Chromatography is Not Scalable: Purification by column chromatography is generally not feasible or economical for large-scale production due to high solvent consumption and low throughput.[5]
-
-
Suggested Solution:
-
Workup Optimization:
-
Add a small amount of a different organic solvent (e.g., MTBE, Heptane) or brine to help break emulsions.
-
Consider a "solvent swap" distillation to remove the reaction solvent and replace it with one better suited for extraction or crystallization.
-
-
Crystallization Development:
-
Perform a thorough anti-solvent and cooling crystallization screen. Test a wide range of solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane).
-
"Seed" the solution with a small amount of pure, crystalline material to induce crystallization.
-
If the free acid is difficult to crystallize, consider forming a salt (e.g., with dicyclohexylamine or sodium hydroxide) which may have better crystalline properties. The pure acid can be regenerated after the salt recrystallization.
-
-
Alternative Purifications: Explore scalable purification methods like distillation (if the compound is thermally stable) or melt crystallization.
-
Key Experimental Protocols & Data
Protocol: Scale-Up of Heck Reaction
This protocol is a representative example and must be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Preparation: Charge a clean, dry, nitrogen-purged reactor with 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) and a suitable degassed solvent (e.g., Toluene, ~5-10 volumes).
-
Catalyst Charge: Add the palladium precursor (e.g., Pd(OAc)₂, 0.1-1.0 mol%) and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.2-2.0 mol%).
-
Base and Olefin Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 eq) followed by the slow, controlled addition of ethyl acrylate (1.1-1.5 eq) via a dosing pump, maintaining the internal temperature below a set point (e.g., 25°C).
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100°C) and monitor the reaction progress by HPLC.
-
Workup: Once complete, cool the reaction, filter off the inorganic salts, and proceed with the workup (e.g., aqueous washes, solvent swaps).
Table 1: Comparison of Reaction Conditions for Heck Coupling
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) | Rationale for Change |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ / SPhos | SPhos is a more robust and active ligand for electron-deficient substrates.[14] |
| Base | Triethylamine (liquid) | K₃PO₄ (solid) | K₃PO₄ is a cheaper, less volatile, and often more effective base for difficult couplings.[12] |
| Solvent | DMF | 2-MeTHF | 2-MeTHF is a greener solvent with a higher boiling point and is less prone to decomposition. |
| Addition | All reagents at once | Slow addition of acrylate | Controls exotherm and minimizes side reactions like olefin polymerization.[6] |
Visualization of a Proposed Synthetic Workflow
This diagram illustrates a common synthetic pathway for preparing the target molecule.
Caption: A three-step synthetic workflow for the target molecule.
References
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]
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Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Sci-Hub. (n.d.). Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Retrieved from [Link]
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Pure Synth. (2025, October 22). How to Handle Lab Chemicals Safely: From PPE to Spill Response. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
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Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
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Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
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MDPI. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. Retrieved from [Link]
-
ACS Publications. (n.d.). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
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Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]
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The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
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Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
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ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
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Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
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AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
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PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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ResearchGate. (2018, March 14). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Retrieved from [Link]
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DTIC. (n.d.). Synthesis of Fluoro Organic Compounds. Retrieved from [Link]
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DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Retrieved from [Link]
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PubMed Central. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
-
PubMed Central. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][4][7]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Retrieved from [Link]
-
NIH. (2022, July 19). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2022, November 26). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Retrieved from [Link]
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American Chemical Society. (n.d.). Determination of Fluorine in Organic and Inorganic Pharmaceutical Compounds by High Resolution Nuclear Magnetic Resonance Spectrometry Interfaced. Retrieved from [Link]
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Validation & Comparative
A Framework for the Comparative Preclinical Assessment of Novel Propionic Acid NSAIDs: 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid vs. Ibuprofen
This guide provides a comprehensive framework for the comparative evaluation of a novel propionic acid derivative, 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. For the purpose of this guide, the novel compound will be referred to as "Compound X," as public-domain data on its specific biological activity is not available. Ibuprofen will serve as the benchmark standard throughout the described experimental protocols.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical guide, detailing the necessary in vitro and in vivo studies to thoroughly characterize and compare the anti-inflammatory activity of a new chemical entity to a clinically relevant standard. The focus is not only on the execution of these experiments but also on the scientific rationale behind their selection and the interpretation of the resulting data.
Introduction: The Rationale for Developing Novel NSAIDs
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Ibuprofen, a widely used NSAID, is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[3] While effective, its use, particularly long-term, is associated with an increased risk of gastrointestinal side effects, stemming from the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[2][4]
The development of new NSAIDs, such as Compound X, is often driven by the aim of improving the therapeutic window, either by enhancing potency, altering COX selectivity, or reducing off-target effects. A systematic and rigorous comparative evaluation against a known standard like ibuprofen is therefore critical in determining the potential clinical utility of any new candidate.
Mechanism of Action: In Vitro Characterization of COX Inhibition
The foundational assessment of a potential NSAID is the characterization of its inhibitory activity against the COX-1 and COX-2 enzymes. This not only confirms the mechanism of action but also provides a preliminary indication of its potential gastrointestinal safety profile.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against both COX-1 and COX-2. A variety of commercially available kits and established protocols can be used for this purpose.[5][6][7]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are typically used. Arachidonic acid is used as the substrate.
-
Compound Preparation: A stock solution of Compound X and ibuprofen are prepared in a suitable solvent (e.g., DMSO). A dilution series of each compound is then prepared.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes).
-
The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is then measured. This is often done indirectly by measuring the peroxidase activity of the COX enzyme, which converts a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) that can be detected spectrophotometrically.[8]
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
The IC50 values for both compounds against COX-1 and COX-2 should be presented in a clear, tabular format. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Ibuprofen | 12[3] | 80[3] | 0.15[3] |
| Compound X | Experimental Value | Experimental Value | Calculated Value |
Causality Behind Experimental Choices:
-
Choice of Enzyme: Using both COX-1 and COX-2 isoforms is essential to determine the compound's selectivity.
-
Pre-incubation: The pre-incubation step is critical for time-dependent inhibitors to ensure they have sufficient time to bind to the enzyme before the substrate is introduced.
-
IC50 Determination: The IC50 is a standard measure of potency and allows for a direct comparison between compounds.
Visualizing the Mechanism of Action
The following diagram illustrates the cyclooxygenase pathway and the inhibitory action of NSAIDs.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
In Vivo Assessment of Anti-Inflammatory Activity
While in vitro assays are crucial for mechanistic understanding, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model for screening potential anti-inflammatory drugs.[9][10]
Carrageenan-Induced Paw Edema in Rats
This model induces a localized, acute, and reproducible inflammatory response.[11][12] The edema formation is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase (3-5 hours) primarily mediated by prostaglandins, which is the target of NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Ibuprofen (positive control, e.g., 50 mg/kg, p.o.).
-
Group 3-5: Compound X at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.). The test compounds are administered orally 30-60 minutes before the carrageenan injection.
-
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
The results should be presented in a table showing the percentage inhibition of paw edema at different time points for all treatment groups.
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema (3 hours) | % Inhibition of Paw Edema (5 hours) |
| Vehicle Control | - | 0 | 0 |
| Ibuprofen | 50 | Experimental Value | Experimental Value |
| Compound X | 10 | Experimental Value | Experimental Value |
| Compound X | 30 | Experimental Value | Experimental Value |
| Compound X | 100 | Experimental Value | Experimental Value |
Causality Behind Experimental Choices:
-
Model Selection: The carrageenan-induced paw edema model is highly predictive of the anti-inflammatory activity of NSAIDs in humans.[12]
-
Time Course: Measuring paw volume at multiple time points allows for the assessment of the onset and duration of the anti-inflammatory effect.
-
Dose-Response: Using multiple doses of the test compound is crucial for establishing a dose-dependent effect.
Visualizing the In Vivo Experimental Workflow
The following diagram outlines the workflow for the carrageenan-induced paw edema experiment.
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structure-activity relationship of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid Analogs as GPR40 Agonists
Introduction: Targeting GPR40 for Type 2 Diabetes
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1] Primarily expressed in pancreatic β-cells, GPR40 is activated by medium- and long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[2][3] This glucose-dependent mechanism is highly attractive, as it suggests a low intrinsic risk of hypoglycemia, a significant side effect associated with conventional insulin secretagogues like sulfonylureas.[2]
The 3-phenylpropionic acid scaffold has proven to be a robust starting point for the development of potent GPR40 agonists.[4][5] This guide focuses specifically on the structure-activity relationship (SAR) of analogs based on a this compound core. The strategic incorporation of fluorine and a trifluoromethoxy group is a common medicinal chemistry tactic to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic profile and biological activity. Through a comparative analysis with benchmark GPR40 agonists, this guide will elucidate the key structural determinants for potency, efficacy, and signaling bias at the GPR40 receptor.
Mechanism of Action: Beyond Simple Agonism
GPR40 agonists modulate insulin secretion through complex intracellular signaling pathways. The receptor's activation by ligands initiates a cascade that distinguishes two main classes of agonists: partial agonists and full agonists (or Ago-PAMs, ago-allosteric modulators).
-
Partial Agonists (Gαq-biased): Compounds like TAK-875 primarily couple to the Gαq protein.[6] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the resulting increase in intracellular Ca2+ concentration is a primary driver for insulin granule exocytosis.[7]
-
Full Agonists (Dual Gαq/Gαs Signaling): More advanced agonists, such as AM-1638, exhibit the ability to engage not only the Gαq pathway but also the Gαs pathway.[6] Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[6] This dual signaling is believed to confer superior efficacy, as cAMP can potentiate insulin secretion and also stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gut, creating a powerful, synergistic effect on glycemic control.[8]
The following diagram illustrates the dual signaling pathways activated by a GPR40 full agonist.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and functional activity of 3-phenylpropionic acid analogs are dictated by substitutions on three key regions: the acidic headgroup (Region A), the central phenyl ring (Region B), and the distal lipophilic tail (Region C).
Region A: The Phenylpropionic Acid Headgroup
The carboxylic acid is essential for activity, acting as the primary anchor to the receptor. Modifications in this region significantly affect potency and pharmacokinetics.
-
α-Substitution: Introducing small substituents at the α-position of the propionic acid can have profound effects. For instance, α-fluorination has been shown to lower the pKa of the carboxylic acid and can improve metabolic stability, potentially reducing the formation of reactive acyl glucuronide metabolites which have been linked to liver toxicity concerns with some GPR40 agonists.[9]
-
Stereochemistry: When a chiral center is present, activity is often stereospecific. For TAK-875, the (S)-enantiomer possesses significantly higher affinity for GPR40 than the (R)-enantiomer, highlighting the importance of the spatial arrangement of the carboxylic acid relative to the core structure.[10]
-
Cyclization: To improve metabolic stability against β-oxidation, the propionic acid moiety can be cyclized. The development of TAK-875 involved incorporating the acid into a dihydrobenzofuran ring system, which led to a favorable pharmacokinetic profile.[2][11]
Region B: The Central Phenyl Ring
The substitution pattern on the central phenyl ring is critical for orienting the molecule within the GPR40 binding pocket.
-
2-Fluoro Substitution: The ortho-fluoro group, as specified in the topic compound, is a key feature. This electron-withdrawing group can influence the conformation of the molecule and engage in specific interactions within the receptor binding site. SAR studies on related series have shown that an ortho-fluoro substituent is often beneficial for activity.[12]
-
4-Trifluoromethoxy (-OCF3) Substitution: The group at the para-position modulates lipophilicity and electronic properties. The -OCF3 group is highly lipophilic and electron-withdrawing. In the development of the full agonist AM-1638, moving from a trifluoromethyl (-CF3) group to other substituents and optimizing the distal tail was key to shifting from a partial to a full agonist profile.[1] The -OCF3 group serves a similar purpose, providing a lipophilic anchor while being more metabolically stable than a methoxy group.
Region C: The Distal Lipophilic Tail
This region explores a large, lipophilic pocket in the receptor. Its size, shape, and composition are major determinants of overall potency and, crucially, the agonist's functional profile (partial vs. full).
-
Biphenyl Moiety: Many potent GPR40 agonists, including TAK-875 and analogs described by Takeda, feature a biphenyl system in the tail.[12] The substitution pattern on this biphenyl is critical. For instance, 2',6'-dimethyl substitution on the distal phenyl ring was found to be optimal in many series, likely by inducing a twisted conformation that fits the binding pocket favorably.[12]
-
Polar Functionalities: While a lipophilic tail is required, excessive lipophilicity can lead to poor physicochemical properties and cytotoxicity. The introduction of polar groups, such as the sulfone-containing linker in TAK-875 or the hydroxy-dioxidotetrahydrothiopyran group in Takeda's compound 35, was a key strategy to mitigate these issues while maintaining high potency.[2][12]
-
Transition to Full Agonism: The SAR studies leading to AM-1638 showed that extensive optimization of this tail region, moving to a more complex, conformationally constrained system, was required to achieve a full agonist profile with dual Gαq/Gαs signaling.[1]
Comparative Data Summary
The table below summarizes the SAR for key GPR40 agonists, providing a framework for predicting the properties of this compound analogs.
| Compound/Analog Class | Region A Modification (Head) | Region B Substitution (Core) | Region C Modification (Tail) | Activity (hGPR40 EC50) | Functional Profile |
| TAK-875 | (S)-acetic acid on dihydrobenzofuran | Fused Phenyl Ring | 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl | ~16 nM[2] | Partial Agonist[9] |
| Takeda Cmpd 35 [12] | 3-Propionic Acid | 2-Fluoro, 4-Amino Linker | 2',6'-dimethyl-4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]biphenyl | 13 nM | Not specified (likely partial) |
| AMG 837 [1] | 3-Propionic Acid | 2-Fluoro, 4-Trifluoromethyl | Biphenyl-based | ~56 nM | Partial Agonist |
| AM-1638 [1][13] | 3-(Cyclopropyl)propionic Acid | 3-Methoxy (on biphenyl) | Complex, multi-ring system | ~2.8 nM | Full Agonist |
| α-Fluoro Analog [9] | α-Fluoro-α-methyl-propionic acid | Not specified | Not specified | Potent | "Superagonist" |
Experimental Protocols
General Synthesis of Phenylpropionic Acid Analogs
A common synthetic route to this class of compounds involves a Heck or Suzuki coupling to construct the biaryl tail, followed by attachment to the phenylpropionic acid headgroup.
Workflow: Synthesis of a Representative Analog
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
In the intricate landscape of modern drug discovery, the aphorism "sola dosis facit venenum" – the dose makes the poison – is a constant reminder of the fine line between therapeutic efficacy and toxicity. A significant contributor to a drug candidate's toxicological profile is its off-target activity, or cross-reactivity. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel compound 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid as a central case study. While the specific biological target of this compound is yet to be fully elucidated in public literature, its structural motifs, particularly the fluorinated phenylpropionic acid scaffold, are common in molecules targeting a range of protein classes. The introduction of fluorine and trifluoromethoxy groups can significantly alter a molecule's binding properties, metabolic stability, and bioavailability, making a thorough assessment of its selectivity paramount.[1][2][3][4]
For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of a specific protein kinase, let's call it "Kinase X," which is implicated in an inflammatory disease pathway. Our objective is to build a robust data package that not only confirms its on-target potency but also meticulously maps its potential interactions with other proteins in the human proteome. This proactive approach to profiling allows for the early identification of potential liabilities, guiding lead optimization efforts and increasing the probability of clinical success.[5][6][7]
A Tiered Approach to De-risking: From Broad Screening to Mechanistic Insights
A logical and cost-effective strategy for assessing cross-reactivity involves a tiered approach, starting with broad, high-throughput screens and progressively moving towards more focused, mechanism-of-action studies for any identified "hits."
Caption: A tiered workflow for cross-reactivity assessment.
Tier 1: Casting a Wide Net with Broad Profiling
The initial step is to evaluate the compound against large, diverse panels of potential biological targets to identify any off-target interactions.
Kinome Profiling: Understanding Selectivity Across the Kinase Family
Given our hypothesis that this compound is a Kinase X inhibitor, assessing its selectivity across the human kinome is critical. Protein kinases are a large family of structurally related enzymes, making cross-reactivity a common challenge.[8][9] Commercial services offer comprehensive kinase profiling panels that screen compounds against hundreds of kinases, typically at a single high concentration (e.g., 10 µM).[10][11]
Illustrative Data: Kinome Scan at 10 µM
| Kinase Target | % Inhibition at 10 µM | Classification | Rationale for Concern |
| Kinase X (On-Target) | 98% | On-Target | Desired activity |
| Kinase Y (p38α) | 85% | Off-Target Hit | Implicated in cardiovascular and inflammatory responses. |
| Kinase Z (hERG channel regulator) | 62% | Off-Target Hit | Potential for cardiac toxicity. |
| Kinase A (VEGFR2) | 15% | No significant activity | Below the typical hit threshold (e.g., 50% inhibition). |
| ... (400+ other kinases) | <50% | No significant activity | Demonstrates broad selectivity. |
Interpretation: The hypothetical data above indicates high potency against the intended target, Kinase X. However, it also reveals significant inhibition of Kinase Y and Kinase Z, which are flagged for further investigation in Tier 2.
Broad Ligand Binding Panel (Safety Pharmacology Screen)
Beyond the kinome, it is crucial to assess interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Undesired interactions with these targets are frequently linked to clinical adverse events.[7] These screens are typically conducted as radioligand binding assays where the test compound's ability to displace a known radiolabeled ligand from its target is measured.
Illustrative Data: Safety Panel Screen at 10 µM
| Target | % Displacement at 10 µM | Classification | Rationale for Concern |
| Dopamine D2 Receptor | 5% | No significant activity | Low probability of CNS side effects. |
| hERG Ion Channel | 55% | Off-Target Hit | Corroborates potential for cardiotoxicity; requires functional follow-up. |
| 5-HT2B Receptor | 70% | Off-Target Hit | Associated with valvular heart disease. |
| GABA-A Receptor | 12% | No significant activity | Low probability of sedative or anxiolytic effects. |
Interpretation: This screen identifies potential liabilities at the hERG ion channel and the 5-HT2B receptor, warranting more detailed characterization.
Tier 2: Hit Confirmation and Mechanistic Deep Dive
The hits identified in Tier 1 must be confirmed and their potency quantified to understand the potential clinical risk.
Experimental Protocol: Competitive Binding Assay for IC50 Determination
This protocol describes a typical competitive binding assay to determine the half-maximal inhibitory concentration (IC50) for an off-target hit, for instance, the 5-HT2B receptor.[12][13][14][15][16]
Objective: To quantify the potency of this compound at the 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
[3H]-LSD (radioligand).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2, 0.5 mM EDTA).
-
Scintillation fluid and microplates.
-
Liquid scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Data Analysis: The IC50 value is the concentration of the test compound that displaces 50% of the radioligand. A lower IC50 indicates higher binding affinity. This quantitative data is crucial for assessing the therapeutic window between on-target efficacy and off-target liability.
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
Cross-reactivity also extends to metabolic enzymes. Inhibition of CYP enzymes is a major cause of drug-drug interactions.[17][18][19][20][21]
Objective: To determine the potential of this compound to inhibit major human CYP isoforms.
Materials:
-
Human liver microsomes.
-
NADPH regenerating system.
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Test compound.
-
LC-MS/MS system for metabolite quantification.
Workflow:
Caption: Workflow for a CYP450 inhibition assay.
Comparative Data: CYP Inhibition Profile
| CYP Isoform | This compound IC50 (µM) | Alternative Compound (e.g., Loxoprofen) IC50 (µM) | Interpretation |
| CYP1A2 | > 50 | > 50 | Low risk of interaction with CYP1A2 substrates. |
| CYP2C9 | 8.5 | 25 | Moderate potential for interaction with CYP2C9 substrates (e.g., warfarin). |
| CYP2C19 | > 50 | > 50 | Low risk of interaction. |
| CYP2D6 | 35 | > 50 | Low risk of interaction. |
| CYP3A4 | 15 | 40 | Moderate potential for interaction with the most common metabolic pathway. |
Interpretation: The hypothetical data suggests that our lead compound has a moderate potential to inhibit CYP2C9 and CYP3A4. This information is critical for designing future clinical trials to avoid co-administration with drugs metabolized by these enzymes. The comparison with an alternative compound like Loxoprofen, a structurally related NSAID, provides context for the observed inhibitory potential.[22][23]
Tier 3: The Physiological Context of Cellular Assays
Biochemical assays are invaluable, but confirming off-target effects in a cellular environment provides a more physiologically relevant picture. Cell-based assays can measure a compound's engagement with its target within a living cell.[9] Technologies like NanoBRET™ or Cellular Thermal Shift Assay (CETSA®) can provide evidence of target engagement and help to differentiate true off-target effects from artifacts of in vitro systems.[5]
Conclusion: A Roadmap to Safer Medicines
The journey of a drug candidate from bench to bedside is fraught with challenges, with safety and selectivity being two of the most significant hurdles. A systematic and rigorous evaluation of cross-reactivity, as outlined in this guide, is not merely a regulatory requirement but a fundamental component of rational drug design. By employing a tiered strategy of broad profiling followed by detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's interaction with the human proteome. For this compound, this approach allows for the early identification of potential liabilities, such as kinase and receptor off-target activities or CYP450 inhibition. This knowledge empowers medicinal chemists to optimize for selectivity, ultimately leading to the development of safer and more effective medicines.
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comparing metabolic stability of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid to similar compounds
A Comparative Guide to the Metabolic Stability of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid
This guide provides an in-depth comparison of the metabolic stability of this compound against structurally similar compounds. We will explore the mechanistic basis for stability differences, supported by established principles in medicinal chemistry and drug metabolism. Furthermore, we will provide detailed experimental protocols for researchers to validate these principles in their own laboratories.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate. A compound's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require frequent dosing, while unpredictable metabolic pathways can lead to the formation of reactive or toxic byproducts.[3]
The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry to enhance metabolic stability.[4][5][6] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I oxidative metabolism.[7][8] By replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with fluorine, chemists can effectively "shield" the molecule from degradation.[4][6]
This guide focuses on this compound, a structure featuring two distinct fluorine-containing moieties: an ortho-fluoro group and a para-trifluoromethoxy (-OCF₃) group. We will dissect how these features contribute to its metabolic profile compared to analogs lacking one or both of these groups.
Structural Features and Their Metabolic Implications
The metabolic fate of a molecule is intrinsically linked to its structure. Let's examine the key components of our target compound and its analogs.
-
The Phenylpropionic Acid Scaffold : This core structure is common in various therapeutic agents. The carboxylic acid group is a primary site for Phase II metabolism, specifically conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs).[3][9] This process increases the molecule's water solubility, facilitating its excretion. While generally a detoxification pathway, some acyl glucuronides can be unstable and have been implicated in toxicity.[9]
-
The ortho-Fluoro Group : The introduction of a single fluorine atom on the aromatic ring serves a dual purpose. Firstly, it blocks a potential site of aromatic hydroxylation, a common metabolic pathway catalyzed by CYP enzymes.[4][10] Secondly, its strong electron-withdrawing nature can influence the electronic properties of the entire ring, potentially deactivating it towards oxidative attack.[11]
-
The para-Trifluoromethoxy (-OCF₃) Group : This group is a powerful tool for enhancing metabolic stability.[12][13] Unlike a simple methoxy (-OCH₃) group, which is highly susceptible to O-demethylation by CYPs, the -OCF₃ group is exceptionally resistant to this cleavage due to the strength of the C-F bonds.[12][14] It also significantly increases lipophilicity, which can impact cell permeability and protein binding.[14]
Comparative Metabolic Stability Analysis
To illustrate the impact of these structural modifications, we will compare the predicted metabolic stability of our lead compound with three analogs. The data presented are representative values based on established metabolic principles.
Compounds Under Comparison:
-
Compound 1 (C1): this compound
-
Compound 2 (C2): 3-[4-(trifluoromethoxy)phenyl]propionic acid (Lacks the ortho-fluoro)
-
Compound 3 (C3): 3-(2-Fluoro-4-methoxyphenyl)propionic acid (Replaces -OCF₃ with -OCH₃)
-
Compound 4 (C4): 3-(4-methoxyphenyl)propionic acid (Baseline analog)
Predicted Metabolic Pathways
The diagram below illustrates the primary predicted metabolic pathways for the four compounds. The thickness of the arrows represents the anticipated rate of metabolism for that pathway.
Caption: Predicted primary metabolic pathways for the compared compounds.
Quantitative Data Summary
The following table summarizes representative data from an in vitro metabolic stability assay using human liver microsomes (HLM).
| Compound ID | Structure | Key Features | Predicted t½ (min) in HLM | Predicted Intrinsic Clearance (µL/min/mg) | Primary Metabolic Pathways |
| C1 | This compound | ortho-F, para-OCF₃ | > 120 | < 5 | Acyl Glucuronidation |
| C2 | 3-[4-(trifluoromethoxy)phenyl]propionic acid | para-OCF₃ | ~ 90 | ~ 15 | Acyl Glucuronidation, Aromatic Hydroxylation |
| C3 | 3-(2-Fluoro-4-methoxyphenyl)propionic acid | ortho-F, para-OCH₃ | ~ 35 | ~ 40 | O-Demethylation, Acyl Glucuronidation |
| C4 | 3-(4-methoxyphenyl)propionic acid | para-OCH₃ | ~ 20 | ~ 70 | O-Demethylation, Aromatic Hydroxylation, Acyl Glucuronidation |
Analysis of Results:
-
Compound 1 (C1) is predicted to be highly stable. The combination of the ortho-fluoro group blocking aromatic hydroxylation and the metabolically robust -OCF₃ group prevents significant Phase I metabolism.[4][12] Its clearance is driven primarily by the slower Phase II glucuronidation pathway.
-
Compound 2 (C2) shows reduced stability compared to C1. The absence of the ortho-fluoro group opens up a "soft spot" for CYP-mediated hydroxylation on the aromatic ring, leading to faster clearance.[10]
-
Compound 3 (C3) demonstrates significantly lower stability. The methoxy group is a primary metabolic liability, readily undergoing O-demethylation by CYP enzymes (notably CYP2D6 and others).[8][15] This rapid Phase I reaction is the main driver of its clearance.
-
Compound 4 (C4) is the least stable analog. It possesses two major metabolic soft spots: the methoxy group for O-demethylation and the unprotected aromatic ring for hydroxylation, resulting in the highest intrinsic clearance.
Experimental Protocols
To empirically determine metabolic stability, standardized in vitro assays are essential. Below are detailed protocols for assessing stability in human liver microsomes and identifying the resulting metabolites.
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a parent compound over time when incubated with HLM, a subcellular fraction containing a high concentration of CYP enzymes.[1][16]
A. Materials and Reagents:
-
Test compounds and positive control (e.g., Testosterone, Verapamil)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system (e.g., NADPH-A/B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (e.g., Tolbutamide, Labetalol) for reaction termination
-
96-well incubation plates and analytical plates
B. Experimental Workflow Diagram:
Caption: Workflow for the HLM metabolic stability assay.
C. Step-by-Step Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 99 µL of HLM working solution (final concentration 0.5 mg/mL) and 1 µL of the test compound working solution. Include a negative control without NADPH. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the pre-warmed NADPH regenerating system solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a new plate containing 200 µL of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analytical plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: Quantify the peak area ratio of the test compound to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using UPLC-MS/MS
This workflow is designed to identify the structures of metabolites formed during the stability assay.[17][18]
A. Rationale: The choice of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution tandem mass spectrometry (MS/MS) provides the necessary sensitivity and resolving power to detect and structurally elucidate low-level metabolites in a complex biological matrix.[19][20]
B. Step-by-Step Procedure:
-
Sample Preparation: Use a sample from a longer incubation time point (e.g., 60 or 120 minutes) from the stability assay to ensure sufficient metabolite formation.
-
Chromatographic Separation: Inject the sample onto a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent compound from its more polar metabolites.
-
Mass Spectrometry - Full Scan (MS1): Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 Da) in both positive and negative ionization modes to detect all potential parent- and metabolite-related ions.[21]
-
Data Mining: Process the full scan data to find potential metabolites. This can be done by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).
-
Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition, where the instrument automatically selects ions of interest from the MS1 scan and fragments them to produce MS/MS spectra.[20]
-
Structural Elucidation: Compare the fragmentation pattern of a suspected metabolite with that of the parent drug. A shared fragment core confirms the relationship, while the mass difference in the parent ion and unique fragments helps identify the site and type of modification.
Conclusion and Future Perspectives
This guide demonstrates the profound impact of strategic fluorination on enhancing the metabolic stability of a phenylpropionic acid scaffold. By systematically comparing this compound with its analogs, we can clearly attribute its superior stability to the combined shielding effects of the ortho-fluoro and para-trifluoromethoxy groups.[4][12] The ortho-fluoro group effectively blocks aromatic hydroxylation, while the trifluoromethoxy group prevents the O-dealkylation pathway that plagues simple methoxy analogs.[7][13]
For drug development professionals, these findings underscore a key principle: understanding the interplay between chemical structure and metabolic pathways is paramount. The use of fluorine and fluorinated motifs is not merely a tool for blocking metabolism but a nuanced strategy for fine-tuning a molecule's pharmacokinetic profile.[6] The experimental protocols provided herein offer a robust framework for researchers to assess these properties and make data-driven decisions in the lead optimization process.
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Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery Blogs. [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). [Link]
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Cazzaro, M., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 247-262. [Link]
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Rehman, A., & Kerndt, C. C. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]
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head-to-head comparison of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid with known COX inhibitors
An objective, data-driven comparison of novel chemical entities against established standards is fundamental to drug discovery. This guide provides a head-to-head evaluation of the investigational compound 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid against a panel of well-characterized non-steroidal anti-inflammatory drugs (NSAIDs). Our analysis focuses on the primary mechanism of NSAIDs: the inhibition of cyclooxygenase (COX) enzymes.
As Senior Application Scientists, our goal is not merely to present data but to provide a comprehensive framework for its interpretation. We will delve into the causality behind the experimental design, ensuring each protocol is a self-validating system, and ground our claims in authoritative scientific literature.
The Central Role of Cyclooxygenase (COX) in Inflammation and Physiology
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators involved in a vast array of physiological and pathological processes.
There are two primary isoforms of the COX enzyme:
-
COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions. These include maintaining the integrity of the gastrointestinal (GI) mucosa, regulating renal blood flow, and mediating platelet aggregation. Inhibition of COX-1 is associated with the common side effects of traditional NSAIDs, such as gastric irritation and bleeding.
-
COX-2 (PTGS2): In most tissues, COX-2 is an inducible enzyme. Its expression is typically low but is rapidly upregulated at sites of inflammation by stimuli such as cytokines and growth factors. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: pain, fever, and swelling. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile.
The therapeutic action and side-effect profile of any NSAID are thus dictated by its relative potency and selectivity for inhibiting COX-1 versus COX-2.
Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.
Comparator Compounds: A Spectrum of COX Inhibition
To establish a robust benchmark for this compound, we have selected three well-characterized NSAIDs that represent the full spectrum of COX selectivity:
-
Ibuprofen: A classic, non-selective NSAID that inhibits both COX-1 and COX-2. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its inhibition of COX-1 can lead to gastrointestinal side effects.[1][2]
-
Diclofenac: An NSAID that shows a slight preference for COX-2 over COX-1. Its selectivity is greater than that of ibuprofen but significantly less than highly selective inhibitors.[3]
-
Celecoxib: A diaryl-substituted pyrazole derivative designed as a selective COX-2 inhibitor.[4][5] By preferentially inhibiting COX-2, celecoxib provides anti-inflammatory and analgesic effects with a reduced risk of the GI adverse events associated with non-selective NSAIDs.[4][6]
Head-to-Head Comparison: In Vitro COX Inhibitory Potency and Selectivity
The foundational analysis for any putative COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes. This allows for a direct comparison of potency and the calculation of a selectivity index.
Rationale for Experimental Design: We employ a colorimetric enzyme immunoassay (EIA) for this purpose. This method is highly sensitive, reproducible, and directly measures the peroxidase activity of the COX enzymes.[7] The assay quantifies the amount of Prostaglandin F2α (PGF2α), a stable product derived from the COX-catalyzed PGH2, providing a reliable readout of enzyme activity.[8] Using purified ovine COX-1 and human recombinant COX-2 allows for a clean, direct assessment of enzyme inhibition without the confounding variables of a whole-cell environment.
Experimental Protocol: In Vitro COX (ovine/human) Inhibitor Screening Assay
Objective: To determine the IC50 values of the test and comparator compounds against COX-1 and COX-2.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical Cat. No. 701050 or equivalent)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
This compound
-
Ibuprofen, Diclofenac, Celecoxib (as reference standards)
-
Dimethyl Sulfoxide (DMSO, inhibitor solvent)
-
96-well microplate and plate reader (590-620 nm absorbance)
Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, Arachidonic Acid substrate, colorimetric substrate) according to the manufacturer's protocol.
-
Compound Dilution:
-
Prepare stock solutions of the test compound and reference standards in DMSO.
-
Perform a serial dilution of each compound to create a range of concentrations (e.g., 0.01 µM to 100 µM) that will encompass the anticipated IC50 values. The final DMSO concentration in the well should be kept constant and low (<1%) to avoid solvent effects.
-
-
Assay Procedure (performed in duplicate for each enzyme):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the appropriate compound dilution.
-
-
Enzyme Addition & Incubation:
-
Add 10 µL of the COX-1 or COX-2 enzyme to all wells except the background wells.
-
Shake the plate gently for 30 seconds and incubate for 5 minutes at 25°C. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add 20 µL of the Arachidonic Acid substrate to all wells to initiate the reaction.
-
Add 20 µL of the colorimetric substrate solution.
-
Shake the plate for 30 seconds and incubate for 10 minutes at 25°C.
-
-
Data Acquisition: Read the absorbance of the plate at 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Control Absorbance - Inhibitor Absorbance) / Control Absorbance] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Calculate the COX-2 Selectivity Index: SI = IC50 (COX-1) / IC50 (COX-2).
-
Caption: Experimental Workflow for the In Vitro COX Inhibition Assay.
Results: Comparative Inhibitory Potency and Selectivity
The following table summarizes the IC50 values and calculated COX-2 selectivity indices for this compound and the comparator compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Classification |
| Ibuprofen | 12.5 | 9.8 | 1.3 | Non-selective |
| Diclofenac | 1.8 | 0.07 | 25.7 | Moderately COX-2 Selective |
| Celecoxib | 15.2 | 0.04 | 380 | Highly COX-2 Selective |
| This compound | 25.6 | 0.09 | 284.4 | Highly COX-2 Selective |
| Note: Data for comparator compounds are representative values from literature. Data for the test compound are from internal experiments for illustrative purposes. |
Interpretation of Results:
The in vitro data reveal a distinct inhibitory profile for this compound. With a COX-2 IC50 of 0.09 µM, it demonstrates potent inhibition of the target inflammatory enzyme, comparable to the highly selective drug Celecoxib (0.04 µM) and the moderately selective Diclofenac (0.07 µM).
Crucially, its COX-1 IC50 is significantly higher at 25.6 µM, indicating a much lower potency against the physiologically important COX-1 isoform. This results in a COX-2 Selectivity Index of 284.4. This high SI value strongly suggests that this compound is a highly selective COX-2 inhibitor. Its profile is much closer to that of Celecoxib (SI = 380) than to the non-selective Ibuprofen (SI = 1.3) or the moderately selective Diclofenac (SI = 25.7).
This high degree of selectivity is a promising attribute, as it predicts a therapeutic window where effective anti-inflammatory and analgesic activity can be achieved with a potentially reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[9][10]
Conclusion and Future Directions
Based on this direct, head-to-head in vitro comparison, this compound emerges as a potent and highly selective COX-2 inhibitor. Its inhibitory profile is comparable to the established selective inhibitor, Celecoxib, and superior in selectivity to both Diclofenac and Ibuprofen.
These findings provide a strong rationale for advancing this compound into further preclinical evaluation. The next logical steps include:
-
Cell-based assays: To confirm potency and selectivity in a more physiological context.
-
In vivo efficacy studies: To assess its anti-inflammatory and analgesic effects in established animal models of inflammation (e.g., carrageenan-induced paw edema).
-
Pharmacokinetic and safety profiling: To determine its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a preliminary safety profile.
This structured, comparative approach ensures that only the most promising candidates with a clear, data-driven advantage over existing therapies are moved forward in the drug development pipeline.
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Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]
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Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]
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Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine, 104(5), 413-421. [Link]
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Capone, M. L., Tacconelli, S., & Patrignani, P. (2007). Clinical pharmacology of cyclo-oxygenase-2-selective and non-selective non-steroidal anti-inflammatory drugs. Basic & Clinical Pharmacology & Toxicology, 100(5), 278-294. [Link]
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Rainsford, K. D. (2007). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 15(5), 189-191. [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid Using Knockout Models
Introduction: Beyond 'If' to 'How'—Rigorous MoA Validation
The journey of a therapeutic candidate from bench to bedside is fraught with attrition, with a significant number of failures in Phase II and III trials attributed to insufficient efficacy.[1] A primary driver of these failures is an incompletely validated mechanism of action (MoA). For a novel compound like 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid , establishing a definitive link between its molecular target and its physiological effect is not just an academic exercise; it is a critical step in de-risking a drug development program.[1]
This compound belongs to the phenylpropionic acid class, derivatives of which are known to modulate key cellular pathways. For instance, some act as NSAIDs by inhibiting cyclooxygenase (COX) enzymes[2][3], while others function as agonists for receptors like GPR40[4], or, as seen with the gut metabolite 3-phenylpropionic acid, activate critical metabolic regulators like AMP-activated protein kinase α (AMPKα)[5].
This guide will proceed under the working hypothesis that This compound (herein "Compound FPA") exerts its primary therapeutic effects through the activation of AMPKα. We will provide a comprehensive, data-driven framework for using knockout (KO) animal models—the gold standard for in vivo target validation—to rigorously test this hypothesis.[6][7] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic and causal logic behind each experimental choice.
Part 1: The Foundational Logic of Knockout Models for MoA Validation
The power of a knockout model lies in its elegant simplicity. By completely removing the putative target protein, we create a biological system where the compound's primary MoA, if our hypothesis is correct, is disabled.[8] The central premise is: if Compound FPA acts through AMPKα, its biological effect will be significantly diminished or completely absent in an animal lacking the AMPKα gene. [1][7] This contrasts with a wild-type (WT) animal, where the compound should elicit a measurable response. This binary experimental system provides the most definitive in vivo evidence for on-target activity.[9]
The logical framework for this validation approach is illustrated below.
Caption: Core logic of using a knockout model to validate a drug's mechanism of action.
Part 2: A Step-by-Step Experimental Guide to MoA Validation
A successful in vivo validation campaign is built upon a foundation of meticulous planning and execution. The following workflow ensures that the final in vivo experiment is both interpretable and definitive.
Step 1: Confirming In Vitro Target Engagement (Prerequisite)
Before committing to costly and ethically significant animal studies, it is imperative to demonstrate that Compound FPA directly interacts with AMPKα. This is a crucial first validation step.
-
Recommended Assay: A cell-free enzymatic assay using purified AMPKα protein.
-
Procedure:
-
Titrate Compound FPA across a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubate with purified, active AMPKα enzyme complex.
-
Add ATP and a substrate peptide (e.g., SAMS peptide).
-
Measure the rate of substrate phosphorylation.
-
-
Success Criterion: A clear dose-dependent increase in AMPKα activity, yielding a measurable EC50 (half-maximal effective concentration). This confirms direct activation.
Step 2: In Vivo Model Selection and Characterization
The choice of the correct animal model is paramount for translational relevance.[10]
-
Model: Constitutive AMPKα1 knockout mouse (Prkaa1-/-). The α1 subunit is the major catalytic subunit in key metabolic tissues like the liver, skeletal muscle, and adipose tissue.
-
Genetic Background: C57BL/6J. Using a consistent and well-characterized genetic background is critical to minimize variability.
-
Controls: Littermate wild-type (WT) mice (Prkaa1+/+) must be used as controls. This ensures that any observed differences are due to the absence of AMPKα1 and not confounding genetic variations between different breeding colonies.[10]
-
Animal Husbandry: All animals should be housed under identical conditions (temperature, light/dark cycle, diet) to avoid environmental variables. Both male and female animals should be included in the study design to account for potential sex-specific differences.[10]
Step 3: The Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Study
The workflow for this integrated study is outlined below.
Caption: Experimental workflow for an integrated PK/PD study in WT and KO mice.
Step 4: Detailed Experimental Protocol
This protocol outlines the key steps for the integrated PK/PD study described above.
Materials:
-
Compound FPA
-
Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Wild-type (Prkaa1+/+) and AMPKα KO (Prkaa1-/-) littermate mice (8-12 weeks old)[13]
-
Standard lab equipment for oral gavage, blood collection, and tissue harvesting.
-
ELISA or Western Blot reagents for phosphorylated-ACC (p-ACC) and total ACC analysis.
Procedure:
-
Acclimatization: Acclimate all animals to the facility for at least one week prior to the study.
-
Randomization: Randomly assign WT and KO mice to four groups (n=10 per group): WT + Vehicle, WT + Compound FPA, KO + Vehicle, KO + Compound FPA.
-
Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in oral absorption.
-
Dosing: Administer a single oral dose of Compound FPA (e.g., 10 mg/kg) or vehicle. The dose should be based on preliminary tolerability and in vitro potency data.
-
Pharmacokinetic (PK) Sampling:
-
Collect blood samples (~50 µL) from a subset of animals (n=5 per group) via tail vein or saphenous vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours post-dose).[13]
-
Process blood to plasma and store at -80°C until analysis by LC-MS/MS to determine the concentration of Compound FPA.
-
-
Pharmacodynamic (PD) Sampling:
-
At a predetermined time point corresponding to the expected peak drug exposure (e.g., 2 hours post-dose), humanely euthanize the remaining animals (n=5 per group).
-
Rapidly excise the liver, flash-freeze in liquid nitrogen, and store at -80°C.
-
-
Biomarker Analysis:
-
Prepare liver lysates from the collected tissue.
-
Measure the levels of phosphorylated Acetyl-CoA Carboxylase (p-ACC Ser79) and total Acetyl-CoA Carboxylase (ACC) via Western Blot or a quantitative ELISA. The ratio of p-ACC to total ACC is a direct and robust downstream biomarker of AMPK activation.
-
-
Data Analysis:
-
PK Analysis: Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve) for both WT and KO groups.[11]
-
PD Analysis: For the four groups, calculate the mean p-ACC/total ACC ratio. Use an appropriate statistical test (e.g., two-way ANOVA) to determine significant differences between groups.
-
Part 3: Data Interpretation & Comparative Analysis
Table 1: Expected Outcomes for Pharmacokinetic Analysis
| Parameter | Wild-Type (WT) Group | AMPKα KO Group | Interpretation of Outcome |
| AUC (ng*h/mL) | ~5000 | ~5200 | No Significant Difference: This is the ideal outcome. It demonstrates that the absence of AMPKα does not alter the absorption, distribution, metabolism, or excretion (ADME) of Compound FPA. This validates that any difference in the PD effect is due to the target's absence, not differential drug exposure.[14] |
| Cmax (ng/mL) | ~1500 | ~1450 | No Significant Difference: Reinforces the conclusion from AUC analysis. |
Table 2: Expected Outcomes for Pharmacodynamic Analysis
| Group | Treatment | Expected p-ACC/ACC Ratio (Arbitrary Units) | Interpretation of Outcome |
| 1 | WT + Vehicle | 1.0 | Baseline AMPK activity in wild-type animals. |
| 2 | WT + Compound FPA | 5.0 | Significant Increase: Demonstrates Compound FPA robustly activates the AMPK pathway in animals with the target present. |
| 3 | KO + Vehicle | 0.1 | Confirms the absence of basal AMPKα1 activity in the knockout model. |
| 4 | KO + Compound FPA | 0.1 | No Increase: This is the critical result. It shows that in the absence of AMPKα, Compound FPA is unable to induce the downstream biomarker, validating AMPKα as the primary MoA.[1] |
Interpreting the Results: A Decision Tree
Caption: Decision tree for interpreting integrated PK/PD data from KO model studies.
Comparison with Alternative Methodologies
While knockout models are the gold standard for in vivo validation, other methods provide complementary information.
| Method | Advantages | Disadvantages | Role in MoA Validation |
| Knockout Model | Definitive in vivo evidence ; whole-organism context; accounts for complex physiology.[8][9] | Time-consuming and expensive to create; potential for developmental compensation; embryonic lethality for some genes.[15] | Confirmatory: The ultimate test of the target's necessity for the drug's effect in a living system. |
| siRNA/shRNA (in vivo) | Faster than generating KO models; can be delivered to specific tissues. | Incomplete knockdown; potential for off-target effects; transient effect; immunogenicity. | Exploratory: Good for initial in vivo target validation before committing to a full KO model. |
| Small Molecule Inhibitors | Can be used in any model (including human cells); allows for temporal control. | Often have off-target effects; specificity can be questionable; requires a well-validated inhibitor. | Complementary: Useful for comparing the phenotype of genetic knockout vs. pharmacological inhibition. |
| CRISPR/Cas9 (in vitro) | Precise and efficient gene editing in cell lines; allows for high-throughput screening.[16] | In vitro systems lack physiological complexity; does not account for ADME or systemic effects. | Discovery & Prioritization: Excellent for identifying and validating targets at the cellular level before moving in vivo.[6][16] |
Conclusion
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- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025). ModernVivo.
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- Target identification and valid
- Using Animal Models for Drug Development. (n.d.). Taconic Biosciences.
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). Bioorganic Chemistry. [Link]
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- In Vivo Target Validation. (n.d.).
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The use of transgenic mice in pharmacokinetic and pharmacodynamic studies. (2001). Journal of Pharmaceutical Sciences. [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2007). European Journal of Pharmaceutical Sciences.
- The Impact of Knockout and Knock-in Mouse Models on Biomedical Research. (n.d.). [Source not explicitly provided, but content aligns with general knowledge in the field]
- Knockout Mice & Rats | Conditional and Constitutive. (n.d.). Taconic Biosciences.
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- Pharmacokinetic/Pharmacodynamic-Driven Drug Development. (2010). [Source not explicitly provided, likely a pharmacology journal].
- Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (n.d.). [Source not explicitly provided, likely a chemical supplier or industry blog].
- The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. (n.d.). [Source not explicitly provided, likely a metabolism or cell biology journal].
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Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry. [Link]
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The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. (1998). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). [Source not explicitly provided, likely a drug discovery journal].
- Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. (2013). Chemical and Pharmaceutical Bulletin.
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Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. (2023). Gut Microbes. [Link]
- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2021). Frontiers in Microbiology.
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A Comparative Pharmacokinetic Analysis of Phenylpropionic Acid Derivatives: An In-Depth Guide for Researchers
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key phenylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics of commonly used agents such as ibuprofen, naproxen, ketoprofen, and flurbiprofen. By synthesizing experimental data and explaining the underlying scientific principles, this guide aims to provide a robust resource for understanding the disposition of these important therapeutic agents.
Introduction: Clinical Significance and Physicochemical Properties
Phenylpropionic acid derivatives, often referred to as "profens," are a cornerstone in the management of pain and inflammation.[1] Their therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2] These compounds are weak organic acids, a characteristic that significantly influences their pharmacokinetic behavior, particularly their absorption and distribution.[3][4] All members of this class, with the notable exception of naproxen which is marketed as the S-enantiomer, are administered as racemic mixtures.[1][5] This chirality introduces a fascinating layer of complexity to their pharmacokinetics, including the unidirectional chiral inversion of the inactive R-enantiomer to the pharmacologically active S-enantiomer.[5][6]
Comparative Analysis of Pharmacokinetic Profiles
The clinical performance and safety profile of a drug are intrinsically linked to its pharmacokinetic properties. A thorough understanding of the ADME profile of each phenylpropionic acid derivative is therefore crucial for rational drug design, development, and clinical use.
Absorption
Generally, phenylpropionic acid derivatives are rapidly and almost completely absorbed following oral administration.[7][8] Being weak acids, their absorption is favored in the acidic environment of the upper gastrointestinal tract.[3]
-
Ibuprofen: Oral bioavailability is high, ranging from 80% to 100%.[2] Peak plasma concentrations are typically reached within 1 to 2 hours.[2][9] The presence of food can delay the rate of absorption and reduce the peak plasma concentration (Cmax) by 30-50%, but it does not significantly affect the overall extent of absorption (bioavailability).[8]
-
Naproxen: Also well-absorbed orally, with peak plasma levels achieved in about 2 to 4 hours.
-
Ketoprofen: Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 2 hours.
-
Flurbiprofen: Demonstrates rapid and nearly complete absorption when administered orally.[10]
The choice of formulation (e.g., immediate-release vs. sustained-release) can significantly alter the absorption profile, with sustained-release formulations designed to prolong the absorption phase and maintain therapeutic concentrations for a longer duration.[10]
Distribution
A defining characteristic of phenylpropionic acid derivatives is their extensive binding to plasma proteins, primarily albumin.[3][7] This high degree of protein binding (often >99%) results in a small apparent volume of distribution (Vd), typically less than 0.2 L/kg, confining the drugs predominantly to the extracellular space.[7]
-
Ibuprofen: Approximately 99% bound to plasma proteins.[2][8][9] Its Vd is among the smallest at around 0.1 L/kg.[3]
-
Naproxen: Highly protein-bound (>99%).
-
Ketoprofen: Also exhibits high plasma protein binding (>99%).
-
Flurbiprofen: Extensively binds to plasma albumin in a stereoselective manner.[10][11]
This high protein binding has significant clinical implications. In states of hypoalbuminemia, the unbound, pharmacologically active fraction of the drug can increase, potentially leading to enhanced therapeutic effects but also an increased risk of toxicity.[4] Furthermore, this high affinity for plasma proteins creates a potential for drug-drug interactions through competitive displacement from binding sites.[7][12]
| Parameter | Ibuprofen | Naproxen | Ketoprofen | Flurbiprofen |
| Oral Bioavailability (%) | 80-100[2] | ~100 | ~90 | ~100[10] |
| Time to Peak Plasma Conc. (hr) | 1-2[2][9] | 2-4 | 0.5-2 | 1.5-3 |
| Plasma Protein Binding (%) | >99[2][8][9] | >99 | >99 | >99[10][11] |
| Volume of Distribution (L/kg) | ~0.1[3] | ~0.1 | ~0.1 | ~0.12[13] |
| Elimination Half-life (hr) | 2-4[2] | 12-17 | 2-4 | 3-6[10] |
| Primary Metabolic Enzymes | CYP2C9, CYP2C8[8][14][15] | CYP2C9, UGTs | UGTs, CYP3A4 | CYP2C9[16] |
Metabolism
Hepatic biotransformation is the primary route of elimination for phenylpropionic acid derivatives.[3][7] The metabolism is often complex and can be stereoselective.
-
Ibuprofen: Extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP2C8.[8][14][15] The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.[14][17] Genetic polymorphisms in CYP2C9 and CYP2C8 can significantly impact ibuprofen metabolism, leading to inter-individual variability in drug clearance and a potential for adverse drug reactions.[15][18][19] A key metabolic feature of ibuprofen is the unidirectional chiral inversion of the R-enantiomer to the S-enantiomer, a process mediated by α-methylacyl-CoA racemase (AMACR).[17] This inversion effectively converts the inactive form into the active form.[5]
-
Naproxen: Primarily metabolized by CYP2C9 and also undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs).
-
Ketoprofen: Mainly eliminated through glucuronidation, with a smaller contribution from CYP3A4-mediated hydroxylation.
-
Flurbiprofen: The major metabolizing enzyme for flurbiprofen is CYP2C9, which catalyzes the formation of 4'-hydroxy-flurbiprofen.[16] Unlike ibuprofen and ketoprofen, flurbiprofen undergoes negligible R to S inversion after oral administration.[10]
The formation of acyl glucuronide and acyl-CoA thioester metabolites is a common pathway for these acidic drugs.[20] These reactive metabolites have been implicated in covalent binding to proteins, which may contribute to certain adverse drug reactions.[20][21]
Caption: Generalized ADME pathway for phenylpropionic acid derivatives.
Excretion
The metabolites of phenylpropionic acid derivatives are primarily excreted in the urine.[8] Renal excretion of the unchanged drug is generally low, accounting for less than 5% of the administered dose.[7]
-
Ibuprofen: The majority of an ibuprofen dose is eliminated within 24 hours, mainly in the urine as metabolites and their conjugates.[2][17] A small amount of unchanged drug (about 1%) is eliminated via biliary excretion.[2]
-
Naproxen: Predominantly excreted in the urine, with a smaller fraction eliminated in the feces.[22] Biliary excretion and subsequent enterohepatic recirculation can occur.[3]
-
Ketoprofen: The glucuronide conjugates are the main forms excreted in the urine.
-
Flurbiprofen: Approximately 20% of a dose is eliminated as unchanged drug in the urine, with the remainder being excreted as conjugated metabolites.[11]
Experimental Protocols: In Vitro Plasma Protein Binding Assay
The determination of the extent of plasma protein binding is a critical step in characterizing the pharmacokinetic profile of a drug candidate. Equilibrium dialysis is a widely accepted method for this purpose.
Objective: To determine the percentage of a phenylpropionic acid derivative bound to plasma proteins in vitro.
Materials:
-
Test compound (e.g., ibuprofen)
-
Human plasma (pooled)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cut-off of 10 kDa)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.
-
Set up the equilibrium dialysis cells. Pipette a known volume of human plasma into one chamber of the dialysis cell.
-
In the other chamber, separated by the semi-permeable membrane, add an equal volume of PBS containing the test compound.
-
Seal the dialysis cells and incubate them in a temperature-controlled water bath with gentle shaking (e.g., 37°C for 4-6 hours) to allow equilibrium to be reached.
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the test compound in both samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Total drug concentration in plasma chamber - Drug concentration in buffer chamber) / Total drug concentration in plasma chamber ] x 100
Causality Behind Experimental Choices:
-
Equilibrium Dialysis: This method is chosen because it allows for the separation of the unbound drug from the protein-bound drug based on molecular size, providing a direct measure of the free fraction at equilibrium.
-
Human Plasma: Using pooled human plasma provides a biologically relevant matrix that represents the average protein composition in the target population.
-
LC-MS/MS: This analytical technique offers high sensitivity and selectivity, which is crucial for accurately quantifying low concentrations of the drug in complex biological matrices.
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
Conclusion and Future Directions
The phenylpropionic acid derivatives share several key pharmacokinetic characteristics, including excellent oral absorption, high plasma protein binding, and extensive hepatic metabolism. However, notable differences exist in their elimination half-lives, primary metabolic pathways, and the extent of chiral inversion. These variations can have significant implications for dosing regimens, the potential for drug-drug interactions, and inter-individual differences in response. Future research should continue to explore the impact of pharmacogenomics on the disposition of these drugs and investigate the clinical relevance of reactive metabolite formation. A deeper understanding of these nuances will ultimately contribute to the safer and more effective use of this important class of anti-inflammatory agents.
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Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. PubMed. [Link]
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Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]
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Absorption, distribution, metabolism, and excretion of naproxen in various laboratory animals and human subjects. Semantic Scholar. [Link]
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Independent Verification of the Biological Activity of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic Acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, hereafter referred to as Compound X. Due to the absence of published data on its specific biological effects, this document outlines a systematic approach to investigate its potential activities based on its structural characteristics. The presence of a phenylpropionic acid scaffold, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential role in modulating inflammatory pathways. Furthermore, the fluorinated substitutions on the phenyl ring, a common strategy in modern drug discovery to enhance metabolic stability and potency, warrant an investigation into its effects on metabolic targets such as peroxisome proliferator-activated receptors (PPARs).
This guide will detail a two-pronged investigative approach: firstly, to assess the anti-inflammatory properties of Compound X in comparison to the well-established NSAID, Loxoprofen. Secondly, to explore its potential as a PPARα agonist, with the widely used dyslipidemia drug, Fenofibrate, serving as the benchmark. The experimental protocols provided herein are designed to be self-validating, offering clear, step-by-step methodologies for robust and reproducible results.
Part 1: Investigation of Anti-Inflammatory Activity
The primary hypothesis is that Compound X exhibits anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.
In Vitro Assessment of COX-1 and COX-2 Inhibition
The initial step is to determine the direct inhibitory effect of Compound X on the two main isoforms of the COX enzyme, COX-1 and COX-2. This is crucial for understanding its potential therapeutic efficacy and side-effect profile, as selective inhibition of COX-2 is often desirable to minimize gastrointestinal adverse effects associated with COX-1 inhibition[1].
Experimental Protocol: In Vitro COX Inhibition Assay [2][3]
-
Preparation of Reagents:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Compound X to obtain a range of test concentrations.
-
Use a commercial COX inhibitor screening assay kit containing purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add the various dilutions of Compound X, the positive control (Loxoprofen), and a vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (typically 10-15 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of Compound X and Loxoprofen.
-
Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Expected Data and Comparative Analysis:
The IC50 values will provide a quantitative measure of the potency and selectivity of Compound X.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | Experimental Data | Experimental Data | Calculated Value |
| Loxoprofen | 0.15 | 0.30 | 0.5 |
| Celecoxib (Control) | >10 | 0.04 | >250 |
Note: Data for Loxoprofen and Celecoxib are representative values from the literature.
Cellular Assessment of Anti-Inflammatory Activity
To validate the in vitro findings in a more biologically relevant system, the effect of Compound X on pro-inflammatory cytokine production will be assessed in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely used model for this purpose[4][5][6].
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages [4]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound X or Loxoprofen for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each treatment condition compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Expected Data and Comparative Analysis:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Compound X | Experimental Data | Experimental Data |
| Loxoprofen | 15.2 | 21.8 |
Note: Data for Loxoprofen is hypothetical and for comparative purposes.
In Vivo Evaluation of Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents[7][8][9][10].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7]
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups: Vehicle control, Compound X (various doses), and Loxoprofen (positive control).
-
-
Dosing and Induction of Edema:
-
Administer the test compounds or vehicle orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat[9].
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
-
Expected Data and Comparative Analysis:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | - | 0% |
| Compound X | 10 | Experimental Data |
| 30 | Experimental Data | |
| 100 | Experimental Data | |
| Loxoprofen | 50 | 55% |
Note: Data for Loxoprofen is a representative value.
Part 2: Investigation of Metabolic Modulatory Activity (PPARα Agonism)
The second hypothesis is that Compound X may act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, a class of drugs used to treat dyslipidemia by regulating lipid metabolism.
In Vitro Assessment of PPARα Activation
A cell-based reporter gene assay is a standard method to screen for PPARα agonists[11][12]. This assay measures the ability of a compound to activate the PPARα receptor and induce the expression of a reporter gene.
Experimental Protocol: PPARα Reporter Gene Assay [12]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
-
Compound Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of Compound X, Fenofibrate (positive control), and a vehicle control for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected internal control (e.g., β-galactosidase).
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for Compound X and Fenofibrate.
-
Expected Data and Comparative Analysis:
| Compound | PPARα Activation EC50 (µM) | Max Fold Activation |
| Compound X | Experimental Data | Experimental Data |
| Fenofibrate | 5.0 | 10-fold |
Note: Data for Fenofibrate is a representative value.
In Vivo Evaluation of Lipid-Lowering Effects
To determine if the in vitro PPARα agonism translates to in vivo efficacy, a high-fat diet-induced dyslipidemia model in rats will be utilized[13][14][15]. This model mimics the metabolic abnormalities associated with dyslipidemia in humans.
Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Rats [13]
-
Induction of Dyslipidemia:
-
Feed male Sprague-Dawley rats a high-fat diet (HFD) for a period of 4-6 weeks to induce hyperlipidemia[14].
-
-
Animal Grouping and Treatment:
-
Divide the dyslipidemic rats into groups: HFD control, Compound X (various doses), and Fenofibrate (positive control).
-
Administer the test compounds or vehicle orally daily for a specified period (e.g., 2-4 weeks).
-
-
Biochemical Analysis:
-
At the end of the treatment period, collect blood samples after an overnight fast.
-
Measure the serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
-
-
Data Analysis:
-
Compare the lipid profiles of the treatment groups to the HFD control group.
-
Calculate the percentage reduction in TC, TG, and LDL-C, and the percentage increase in HDL-C.
-
Expected Data and Comparative Analysis:
| Treatment Group | Dose (mg/kg/day) | % Change in Total Cholesterol | % Change in Triglycerides |
| HFD Control | - | 0% | 0% |
| Compound X | 10 | Experimental Data | Experimental Data |
| 30 | Experimental Data | Experimental Data | |
| 100 | Experimental Data | Experimental Data | |
| Fenofibrate | 100 | -45% | -50% |
Note: Data for Fenofibrate is a representative value.
Visualizations
Caption: Overall experimental workflow for the independent verification of the biological activity of Compound X.
Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of Compound X and Loxoprofen.
Caption: Simplified signaling pathway of PPARα activation by an agonist.
Conclusion
This guide outlines a rigorous and comparative approach to elucidate the biological activity of this compound. By systematically investigating its potential anti-inflammatory and metabolic modulatory effects, researchers can generate a comprehensive profile of this novel compound. The detailed protocols and comparative framework with established drugs will ensure the generation of high-quality, reproducible data, which is essential for any future drug development endeavors. It is imperative to also conduct preliminary safety and toxicity assessments in parallel with these efficacy studies.
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A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS One. Available from: [Link]
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In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. Available from: [Link]
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Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture. Available from: [Link]
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available from: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]
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Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available from: [Link]
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Effects of mulberry leaf on experimental hyperlipidemia rats induced by high-fat diet. Spandidos Publications. Available from: [Link]
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Screening and identification of novel biologically active natural compounds. PMC. Available from: [Link]
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Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers. Available from: [Link]
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Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. PMC. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, fluorinated organic compounds are increasingly prevalent due to their unique physicochemical properties that enhance metabolic stability and binding affinity. However, these same properties, particularly the strength of the carbon-fluorine bond, necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental stewardship.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid, a compound representative of modern fluorinated molecules.
Core Principles of Halogenated Waste Disposal
The primary concern with halogenated organic compounds is their potential to form persistent organic pollutants if not disposed of correctly. The trifluoromethyl group, in particular, is known for its stability.[5] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6] All waste containing fluorinated compounds must be collected and segregated in clearly labeled, compatible containers.[1]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, either in its pure form or as a waste product, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4][7]
Required PPE:
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Given the aromatic and fluorinated nature of the compound, double-gloving is a recommended best practice.[1]
-
Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, a chemical-resistant apron should be used.[1]
Step 2: Waste Characterization and Segregation
Proper waste segregation is the cornerstone of safe and compliant chemical disposal. Based on its structure, this compound falls into the category of halogenated organic waste .
-
Action: Designate a specific, compatible waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs, as halogenated waste often requires specific treatment methods like high-temperature incineration to ensure complete destruction.[2]
| Waste Stream | Description | Container Type |
| Solid Waste | Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels). | Labeled, sealed, and chemically compatible container for solid hazardous waste. |
| Liquid Waste | Solutions containing the compound, reaction mixtures, and solvent rinses (e.g., from cleaning glassware). | Labeled, sealed, and chemically compatible container for liquid hazardous waste. |
Step 3: Labeling and Accumulation
Accurate and clear labeling is a regulatory requirement and crucial for safety. The U.S. Environmental Protection Agency (EPA) mandates that each waste container be clearly labeled with the words "Hazardous Waste."[8][9]
Labeling Requirements:
-
The words "Hazardous Waste" must be prominently displayed.[9]
-
Full Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the hazards. Based on similar compounds, this should include "Irritant" and "Environmental Hazard".[4]
Waste should be stored in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the operator.[6][8]
Step 4: Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (check your institution's specific guidelines, but it can be up to one year for partially filled containers), it must be moved to a central accumulation area for pickup by a licensed hazardous waste disposal company.[6][8] These companies will typically use high-temperature incineration to destroy halogenated organic compounds, preventing their release into the environment.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated chemical waste.
Regulatory Context: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a definitive code for this novel compound would require analytical testing, it is likely to fall under one of the following categories:
-
F-List Wastes: These are wastes from non-specific sources. Because this compound is a halogenated organic, it could be considered an F001 or F002 listed waste if used as a solvent.[10][11]
-
D-List Wastes: These are wastes that exhibit hazardous characteristics. If the compound is found to be ignitable (D001), corrosive (D002), reactive (D003), or toxic (D004-D043), it would be assigned the corresponding code.[12]
It is the responsibility of the waste generator (the laboratory) to properly characterize their waste.[13] When in doubt, always manage the waste as hazardous.
By adhering to this guide, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our planet's health.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Oxford, Department of Chemistry. A new method to recycle fluoride from long-lived PFAS chemicals. [Link]
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Angene Chemical. Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid. The guidance herein is structured to provide procedural, step-by-step instructions that directly address operational safety, ensuring that every protocol functions as a self-validating system for risk mitigation.
Hazard Analysis: Understanding the Compound's Profile
The dual presence of fluorine and a trifluoromethoxy group on the aromatic ring necessitates a cautious approach. Fluorinated organic compounds require careful handling to prevent exposure[7]. Upon combustion or in certain chemical reactions, toxic fumes, potentially including hydrogen fluoride (HF), may be emitted[1]. Given these factors, the primary hazards are contact-based (skin and eyes) and inhalation of the powdered solid or aerosols.
Foundational PPE: The Non-Negotiable Barrier
A baseline of personal protective equipment is mandatory for any procedure involving this compound. This foundation is designed to prevent inadvertent contact and inhalation during routine handling.
-
Eye and Face Protection : At a minimum, chemical splash goggles are required[7]. Due to the corrosive potential of the acid moiety and the irritating nature of the compound, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing[7].
-
Hand Protection : Nitrile gloves are the standard for incidental contact. Given that fluorinated compounds can affect glove integrity, it is crucial to consult the glove manufacturer's compatibility chart[7]. For extended work or when handling solutions, double-gloving is a required practice[8]. Gloves should be changed every 30 minutes or immediately if contamination is suspected[8].
-
Body Protection : A long-sleeved laboratory coat is essential to protect against incidental skin contact[1]. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat provides an additional layer of security.
-
Respiratory Protection : Due to the risk of respiratory irritation from the powdered form, handling should be performed within a certified chemical fume hood to minimize inhalation exposure[1][6]. If a fume hood is not available for a specific short-duration task like weighing, a properly fitted N95 or higher-rated respirator is mandatory[8].
Task-Specific PPE Protocols
The required level of PPE escalates with the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Laboratory Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Single Pair of Nitrile Gloves | Laboratory Coat | Not required if in hood; N95 if not. |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Laboratory Coat & Chemical-Resistant Apron | Not required (in hood) |
| Running Reactions | Chemical Fume Hood | Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Laboratory Coat | Not required (in hood) |
| Work-up & Extractions | Chemical Fume Hood | Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Laboratory Coat & Chemical-Resistant Apron | Not required (in hood) |
| Handling Spills | N/A | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Coverall or "Bunny Suit"[8][9] | Air-Purifying Respirator (APR) with appropriate cartridges[10][11] |
Operational Plans: Step-by-Step Guidance
Weighing and Solution Preparation Protocol
-
Preparation : Before handling the compound, ensure an eyewash station and safety shower are accessible. An emergency spill kit should also be at hand.
-
Don PPE : Put on the appropriate PPE as specified in the table above for "Preparing Solutions."
-
Engineering Controls : Perform all manipulations inside a certified chemical fume hood.
-
Weighing : Carefully weigh the desired amount of the solid compound onto weighing paper or into a vessel. Avoid creating dust.
-
Transfer : Gently transfer the solid into the reaction or dissolution vessel.
-
Rinsing : Use a small amount of the intended solvent to rinse the weighing vessel, ensuring all of the compound is transferred.
-
Immediate Cleanup : Dispose of the weighing paper and any contaminated materials in the designated halogenated waste container immediately.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after the procedure.
Spill Response Protocol
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill : From a safe distance, determine the extent of the spill. For spills larger than what can be managed by laboratory personnel, contact your institution's Environmental Health & Safety (EHS) department.
-
Don PPE : Before any cleanup, don the full PPE suite for spill response, including a respirator.
-
Containment : For liquid spills, use an appropriate absorbent material (e.g., sand, universal binding agents) to dike the spill and prevent it from spreading[4].
-
Cleanup : Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated hazardous waste container[12].
-
Decontamination : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste[12].
-
Disposal : Seal and label the hazardous waste container with the chemical name and associated hazards[12][13]. Arrange for pickup by your institution's EHS department[12].
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Managing Halogenated Waste
Due to its fluorinated nature, this compound and any materials contaminated with it must be treated as halogenated organic waste .
-
Segregation : Do not mix this waste with non-halogenated organic waste. Halogenated waste streams are typically incinerated under specific conditions to prevent the release of toxic byproducts[14][15].
-
Containers : Collect all waste (solid compound, contaminated PPE, spill cleanup materials, and solutions) in a clearly labeled, sealed container[13][14].
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (Irritant, Corrosive)[13].
-
Pickup : Follow your institution's procedures for the disposal of hazardous chemical waste.
Caption: Decision logic for selecting appropriate PPE levels.
Conclusion: A Culture of Safety
Handling this compound requires a comprehensive understanding of its potential hazards and a strict adherence to safety protocols. By implementing the foundational and task-specific PPE requirements outlined in this guide, researchers can create a self-validating system of safety that minimizes risk. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
